molecular formula C37H45N3O10S3 B15553962 Trisulfo-Cy5-Alkyne

Trisulfo-Cy5-Alkyne

Número de catálogo: B15553962
Peso molecular: 788.0 g/mol
Clave InChI: DKRNQQAUDARDNM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Trisulfo-Cy5-Alkyne is a useful research compound. Its molecular formula is C37H45N3O10S3 and its molecular weight is 788.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C37H45N3O10S3

Peso molecular

788.0 g/mol

Nombre IUPAC

2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate

InChI

InChI=1S/C37H45N3O10S3/c1-6-21-38-35(41)16-11-8-12-22-39-31-19-17-27(52(45,46)47)25-29(31)36(2,3)33(39)14-9-7-10-15-34-37(4,5)30-26-28(53(48,49)50)18-20-32(30)40(34)23-13-24-51(42,43)44/h1,7,9-10,14-15,17-20,25-26H,8,11-13,16,21-24H2,2-5H3,(H3-,38,41,42,43,44,45,46,47,48,49,50)

Clave InChI

DKRNQQAUDARDNM-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Trisulfo-Cy5-Alkyne: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Trisulfo-Cy5-Alkyne, a fluorescent dye vital for the precise labeling and visualization of biomolecules. We will delve into its spectral properties, detail its primary application in bioorthogonal chemistry, and provide robust experimental protocols for its use.

Core Properties of this compound

This compound is a water-soluble cyanine dye equipped with an alkyne functional group.[1] This alkyne moiety allows the dye to be covalently attached to molecules containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2][3] The trisulfonation of the cyanine core enhances its hydrophilicity, making it particularly suitable for labeling proteins and other biomolecules in aqueous environments.[1] Its fluorescence in the far-red spectrum is advantageous for biological imaging, as it minimizes interference from cellular autofluorescence.[4]

The key quantitative properties of this compound are summarized in the table below, providing a quick reference for experimental design.

PropertyValueReference
Excitation Maximum (λex) ~646-647 nm[2]
Emission Maximum (λem) ~662-670 nm[2]
Extinction Coefficient ~250,000 cm⁻¹M⁻¹[2]
Molecular Formula C₃₇H₄₅N₃O₁₀S₃[2]
Molecular Weight ~788 g/mol [2]
Solubility Water, DMSO, DMF[1][2]
Purity ≥95% (HPLC)[2]
Storage Conditions -20°C, protect from light[2]

Primary Application: Copper-Catalyzed Click Chemistry

The principal application of this compound is the fluorescent labeling of azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific bioorthogonal reaction enables the precise attachment of the Cy5 fluorophore to proteins, nucleic acids, or other molecules of interest that have been metabolically, enzymatically, or chemically functionalized with an azide group.

The general workflow for labeling and detecting a biomolecule of interest using this compound is depicted in the diagram below.

experimental_workflow General Workflow for Labeling with this compound cluster_preparation Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis biomolecule Azide-Modified Biomolecule reaction_mix Reaction Mixture: - Azide-Biomolecule - this compound - CuSO₄ - Reducing Agent (e.g., Na-Ascorbate) - Ligand (e.g., THPTA) biomolecule->reaction_mix dye This compound dye->reaction_mix purification Purification (e.g., Size-Exclusion Chromatography, Dialysis, PAGE) reaction_mix->purification analysis Downstream Analysis (e.g., Fluorescence Microscopy, Flow Cytometry, SDS-PAGE) purification->analysis

Labeling and Detection Workflow.

Experimental Protocols

The following protocols provide a starting point for the copper-catalyzed click chemistry labeling of azide-modified proteins and oligonucleotides with this compound. Optimization may be required for specific applications.

Protocol 1: Labeling of Azide-Modified Proteins

This protocol is adapted from general guidelines for protein labeling via CuAAC.[5][6]

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (anhydrous)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)

  • Purification resin (e.g., desalting column)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Prepare fresh sodium ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to a final concentration that is in molar excess (e.g., 5-10 fold) over the azide groups on the protein.

    • Prepare the copper catalyst by pre-complexing CuSO₄ with the THPTA ligand. Add the THPTA solution to the reaction mixture first, followed by the CuSO₄ solution. A typical final concentration is 1-2 mM CuSO₄ and 5-10 mM THPTA.[7]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10-20 mM.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the labeled protein from excess reagents using a desalting column or dialysis against a suitable buffer.

Protocol 2: Labeling of Alkyne-Modified Oligonucleotides

This protocol is a general guide for labeling alkyne-modified DNA or RNA with an azide-containing dye, adapted for this compound.

Materials:

  • Alkyne-modified oligonucleotide

  • Trisulfo-Cy5-Azide (or use an azide-modified oligo with this compound)

  • DMSO (anhydrous)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Ethanol or a suitable purification column for oligonucleotides

Procedure:

  • Prepare Reagents:

    • Dissolve the Trisulfo-Cy5-Azide in DMSO to a stock concentration of 10 mM.

    • Prepare fresh sodium ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in water.

    • Add an excess of the Trisulfo-Cy5-Azide (e.g., 4-50 equivalents).

    • A few minutes before the reaction, incubate CuSO₄ and THPTA ligand at a 1:2 ratio.[8]

    • Add the THPTA/CuSO₄ complex to the reaction mixture (e.g., 25 equivalents).[8]

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., 40 equivalents).[8]

  • Incubation:

    • Let the reaction stand at room temperature for 30-60 minutes.

  • Purification:

    • Purify the labeled oligonucleotide by ethanol precipitation or using a suitable purification column.

Visualization of Signaling Pathways

While this compound is a versatile tool for fluorescently labeling biomolecules, its application to visualizing specific signaling pathways is indirect. The strategy involves the metabolic or enzymatic incorporation of an azide-modified precursor into a class of molecules involved in a signaling pathway. For example, azide-modified sugars can be used to label glycoproteins, which are often key components of cell surface receptor signaling. Subsequent labeling with this compound allows for the visualization of these glycoproteins, providing insights into their localization and trafficking during signaling events.

The diagram below illustrates the conceptual workflow for visualizing a simplified cell signaling pathway involving a glycoprotein.

signaling_pathway Visualization of a Glycoprotein in a Signaling Pathway cluster_metabolic_labeling Metabolic Labeling cluster_click_labeling Click Labeling cluster_signaling_and_imaging Signaling & Imaging azide_sugar Azide-Modified Sugar Precursor cell Live Cells azide_sugar->cell azide_glycoprotein Cell Surface Glycoprotein (with Azide) cell->azide_glycoprotein labeled_glycoprotein Cy5-Labeled Glycoprotein azide_glycoprotein->labeled_glycoprotein Click Reaction cy5_alkyne This compound cy5_alkyne->labeled_glycoprotein imaging Fluorescence Microscopy labeled_glycoprotein->imaging Visualization ligand Ligand ligand->labeled_glycoprotein Signaling Activation

Glycoprotein Visualization Workflow.

This guide provides a foundational understanding of this compound and its application in modern biological research. For optimal results, researchers should consult the specific product datasheets and may need to empirically optimize the provided protocols for their unique experimental systems.

References

Trisulfo-Cy5-Alkyne: A Technical Guide to Solubility and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and storage of Trisulfo-Cy5-Alkyne, a near-infrared fluorescent dye crucial for various bio-conjugation applications. The document outlines its chemical properties, solubility in common laboratory solvents, and detailed storage guidelines to ensure its stability and performance. Furthermore, a detailed experimental protocol for its primary application, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is provided, along with a visual representation of the experimental workflow.

Core Properties of this compound

This compound is a highly water-soluble derivative of the cyanine 5 dye, featuring an alkyne group that enables its covalent attachment to azide-modified molecules through click chemistry. The presence of three sulfonate groups significantly enhances its hydrophilicity, making it particularly suitable for labeling biomolecules in aqueous environments with minimal use of organic co-solvents.

PropertyValueReference
Molecular Formula C37H45N3O10S3[1]
Molecular Weight ~788 g/mol [1]
Excitation Maximum (λex) ~646-647 nm[1]
Emission Maximum (λem) ~662-670 nm[1]
Extinction Coefficient ~250,000 cm⁻¹M⁻¹[1]
Purity Typically >95% (HPLC)[1]

Solubility Profile

This compound exhibits excellent solubility in a range of common laboratory solvents due to its hydrophilic nature. While precise quantitative solubility data (e.g., mg/mL) is not consistently published across suppliers, the qualitative solubility is well-documented.

SolventSolubilityNotes
Water Soluble (very high)The trisulfonated structure imparts high aqueous solubility, making it ideal for bioconjugation reactions in physiological buffers.[2][3]
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing concentrated stock solutions.
Dimethylformamide (DMF) SolubleAnother suitable solvent for creating stock solutions.[1][3]
Dichloromethane (DCM) Soluble[1]

For context, a non-sulfonated version of Cy5-alkyne has a reported solubility in DMSO of ≥55.6 mg/mL. Given the enhanced hydrophilicity of the trisulfonated form, its solubility in aqueous solutions and polar organic solvents is expected to be significantly high.

Storage and Stability Guidelines

Proper storage is critical to maintain the integrity and fluorescence of this compound. The following guidelines are based on recommendations from multiple suppliers.

ConditionRecommendationDurationNotes
Solid (Powder) -20°C, in the dark, desiccatedUp to 24 monthsProtect from light and moisture to prevent degradation.[2]
In Solvent (Stock Solution) -80°CUp to 12 monthsAliquoting is recommended to avoid repeated freeze-thaw cycles. Protect from light.
-20°CUp to 1 monthFor shorter-term storage of solutions.[4]
Shipping Ambient TemperatureUp to 3 weeksThe compound is stable for short periods at room temperature during shipping.[2]

Key Handling Recommendations:

  • Protect from Light: Cyanine dyes are susceptible to photobleaching. Always store and handle this compound and its solutions in light-protected containers (e.g., amber vials or tubes wrapped in foil).

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to minimize degradation.

  • Use High-Purity Solvents: To avoid introducing contaminants that could interfere with reactions or degrade the dye, use anhydrous or high-purity solvents for preparing stock solutions.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound is its conjugation to azide-containing molecules via CuAAC. The following is a general protocol for labeling an azide-modified biomolecule.

Materials:

  • This compound

  • Azide-modified biomolecule (e.g., protein, oligonucleotide)

  • Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

  • Reducing agent, e.g., Sodium Ascorbate solution (freshly prepared, e.g., 300 mM in water)

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in water or DMSO to a desired stock concentration (e.g., 10 mM).

    • Dissolve the azide-modified biomolecule in the reaction buffer to a known concentration.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.

    • Add the this compound stock solution. The molar ratio of dye to biomolecule may need to be optimized, but a starting point is often a 2 to 10-fold molar excess of the alkyne dye.

    • Add the THPTA solution to the reaction mixture and vortex briefly. A typical final concentration is 1 mM.

    • Add the CuSO4 solution and vortex briefly. A typical final concentration is 0.2 mM.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to initiate the click reaction. A typical final concentration is 3 mM.

    • Vortex the reaction mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes. Protect the reaction from light.

  • Purification:

    • Purify the labeled biomolecule from excess reagents using an appropriate method, such as size-exclusion chromatography (e.g., spin columns), dialysis, or ethanol precipitation for oligonucleotides.

Visualizing the Workflow and Reaction

Experimental Workflow for CuAAC Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_dye Prepare this compound Stock Solution mix Combine Azide-Biomolecule, This compound, THPTA, and CuSO4 prep_dye->mix prep_bio Prepare Azide-Biomolecule Solution in Buffer prep_bio->mix prep_reagents Prepare CuSO4, THPTA, and Sodium Ascorbate Stocks prep_reagents->mix initiate Add Sodium Ascorbate to Initiate Reaction mix->initiate incubate Incubate at Room Temperature (30-60 min, protect from light) initiate->incubate purify Purify Labeled Biomolecule (e.g., Size-Exclusion Chromatography) incubate->purify product Purified Trisulfo-Cy5-Labeled Biomolecule purify->product

Caption: A flowchart illustrating the key steps in a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) labeling experiment.

Click Chemistry Signaling Pathway

G cluster_catalyst Catalytic Cycle Alkyne This compound Reaction + Alkyne->Reaction Azide Azide-Modified Biomolecule Azide->Reaction Cu_II Cu(II)SO4 Ascorbate Sodium Ascorbate (Reducing Agent) Cu_II->Ascorbate Cu_I Cu(I) Ascorbate->Cu_I Reduction THPTA THPTA (Ligand) Cu_I->THPTA Cu_I_Complex [Cu(I)-THPTA] THPTA->Cu_I_Complex Stabilization Cu_I_Complex->Reaction Catalysis Product Stable Triazole Linkage (Trisulfo-Cy5-Labeled Biomolecule) Reaction->Product

Caption: The catalytic cycle and reaction components of the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

The Alkyne Group in Trisulfo-Cy5: A Technical Guide to Bioconjugation and Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the alkyne group integrated into the Trisulfo-Cy5 fluorescent dye. Trisulfo-Cy5, a water-soluble cyanine dye, is a powerful tool in biological research, and the incorporation of an alkyne functional group via a stable linker significantly expands its utility. The terminal alkyne serves as a versatile chemical handle for covalent modification of biomolecules through "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient under aqueous conditions. This guide will delve into the chemistry, quantitative properties, and practical application of alkyne-modified Trisulfo-Cy5, providing detailed protocols and workflow visualizations to empower your research.

The Alkyne Group: Enabling Covalent Labeling through Click Chemistry

The primary role of the alkyne group in Trisulfo-Cy5 is to enable its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] This reaction forms a stable triazole linkage between the alkyne-modified dye and an azide-modified biomolecule of interest.[3] The bioorthogonal nature of this reaction is a key advantage; the alkyne and azide groups are largely unreactive with other functional groups found in biological systems, ensuring highly specific labeling.[4]

The Trisulfo-Cy5-Alkyne conjugate is a cyanine5 derivative featuring this reactive alkyne group.[5] Cyanine5 dyes are characterized by their intense color, brightness, and photostability, with excitation and emission maxima in the far-red region of the spectrum, which minimizes autofluorescence from biological samples.[5][6] The trisulfonation of the Cy5 core enhances its water solubility, making it particularly suitable for labeling proteins and other biomolecules in aqueous buffers without the need for organic co-solvents.[3]

Quantitative Data Presentation

The photophysical properties of Trisulfo-Cy5 and related cyanine dyes are critical for their application in fluorescence-based assays. The following table summarizes key quantitative data for this compound and a closely related derivative.

PropertyThis compounddiSulfo-Cy5 AlkyneReference(s)
Molecular Formula C37H45N3O10S3C35H40N3NaO7S2[5]
Molecular Weight 788 g/mol 701.8 g/mol [5]
Excitation Maximum (λex) ~647 nm~646 nm[5]
Emission Maximum (λem) ~670 nm~662 nm[5]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹~271,000 cm⁻¹M⁻¹[5]
Fluorescence Quantum Yield (Φ) Not specified0.28[7]
Solubility Water, DMSO, DMFWater, DMSO, DMF[5]

Experimental Protocols

Protocol for Labeling Azide-Modified Proteins with this compound

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the covalent labeling of a protein containing an azide group with this compound.

Materials:

  • Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing primary amines like Tris.

  • This compound

  • Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: In a microcentrifuge tube, prepare your azide-modified protein at a suitable concentration in the reaction buffer.

  • Prepare the Click-Chemistry Reaction Mix:

    • To the protein solution, add the THPTA ligand solution to a final concentration of 5-10 mM.

    • Add the this compound to a final concentration that is in molar excess (typically 5-10 fold) over the azide-modified protein.

    • Add the CuSO4 solution to a final concentration of 1-2 mM.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of approximately 2.5 mM to initiate the click reaction. Gently mix the solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the Trisulfo-Cy5-labeled protein from excess reagents using a desalting column or by dialysis against a suitable buffer.

Mandatory Visualization

Signaling Pathway: Tracking Receptor Tyrosine Kinase (RTK) Cargo Trafficking

The following diagram illustrates a generalized signaling pathway and an experimental workflow for tracking the trafficking of a receptor tyrosine kinase (RTK) cargo protein using this compound. This workflow is inspired by studies that use click chemistry to label and visualize the movement of membrane proteins.[1][8]

RTK_Trafficking_Workflow cluster_0 Cellular Processes cluster_1 Experimental Workflow RTK Receptor Tyrosine Kinase (RTK) Endocytosis Endocytosis RTK->Endocytosis Ligand Ligand (e.g., Growth Factor) Ligand->RTK Binding & Activation Endosome Early Endosome Endocytosis->Endosome Imaging2 Imaging 2: Visualize internalized and trafficked protein Endocytosis->Imaging2 Internalized RTKs are tracked Recycling Recycling to Plasma Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation Metabolic_Labeling Metabolic Labeling with Azide-Modified Amino Acid Pulse_Labeling Pulse Labeling: React surface proteins with This compound (Click Chemistry) Metabolic_Labeling->Pulse_Labeling Pulse_Labeling->RTK Labels surface RTKs Chase Chase: Incubate for a defined time (t) Pulse_Labeling->Chase Imaging1 Imaging 1: Visualize initial protein population Pulse_Labeling->Imaging1 Stimulation Stimulate with Ligand Chase->Stimulation Stimulation->Imaging2

Caption: Workflow for tracking RTK trafficking using this compound.

Experimental Workflow: Metabolic Labeling and Proteomic Analysis

This diagram outlines a general workflow for the metabolic labeling of proteins with an azide-containing amino acid, followed by click chemistry with this compound for fluorescent detection and subsequent proteomic analysis.[4][9]

Proteomics_Workflow Start Start: Cell Culture Metabolic_Labeling Metabolic Labeling: Incubate cells with an azide-modified amino acid Start->Metabolic_Labeling Cell_Lysis Cell Lysis and Protein Extraction Metabolic_Labeling->Cell_Lysis Click_Reaction Click Chemistry: React lysate with This compound Cell_Lysis->Click_Reaction Gel_Electrophoresis 1D or 2D Gel Electrophoresis Click_Reaction->Gel_Electrophoresis In_Gel_Fluorescence In-Gel Fluorescence Scanning Gel_Electrophoresis->In_Gel_Fluorescence Mass_Spectrometry Excise Bands and Perform Mass Spectrometry Gel_Electrophoresis->Mass_Spectrometry Data_Analysis Protein Identification and Quantification In_Gel_Fluorescence->Data_Analysis Mass_Spectrometry->Data_Analysis End End: Proteomic Profile Data_Analysis->End

Caption: Proteomic analysis workflow using this compound.

References

A Technical Guide to Trisulfo-Cy5-Alkyne: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key photophysical properties of Trisulfo-Cy5-Alkyne, a near-infrared fluorescent probe. It details the methodologies for determining its extinction coefficient and quantum yield and provides a step-by-step protocol for its application in biological labeling via copper-catalyzed click chemistry.

Core Photophysical Properties

This compound is a water-soluble cyanine dye functionalized with an alkyne group, rendering it suitable for bioorthogonal conjugation reactions. The presence of three sulfonate groups enhances its hydrophilicity, which is advantageous for labeling biomolecules in aqueous environments.[]

Quantitative Data Summary

The key spectral characteristics of this compound and its closely related sulfonated analogs are summarized in the table below. This allows for a comparative understanding of their performance.

PropertyThis compounddiSulfo-Cy5-AlkyneSulfo-Cy5-Alkyne
Molar Extinction Coefficient (ε) 250,000 cm⁻¹M⁻¹[2][3]271,000 cm⁻¹M⁻¹271,000 cm⁻¹M⁻¹[4]
Quantum Yield (Φ) Not explicitly reported; estimated to be in the range of 0.2-0.30.280.2[4]
Excitation Maximum (λex) ~646 nm[5]~649 nm~649 nm[]
Emission Maximum (λem) ~662 nm[5]~672 nm~672 nm[]

Experimental Protocols

This section details the standard methodologies for the experimental determination of the molar extinction coefficient and the relative fluorescence quantum yield for cyanine dyes like this compound.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

Methodology:

  • Preparation of a Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a suitable solvent (e.g., ultrapure water or DMSO) to create a concentrated stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometric Measurement: For each dilution, measure the absorbance at the maximum absorption wavelength (λmax), which is approximately 646 nm for this compound.[5]

  • Data Analysis: Plot the measured absorbance at λmax against the corresponding molar concentrations. The molar extinction coefficient (ε) is calculated from the slope of the resulting linear regression, according to the Beer-Lambert equation: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Methodology:

  • Selection of a Standard: Choose a fluorescent standard with a known quantum yield and an absorption spectrum that overlaps with that of this compound. For this spectral region, a common standard is Rhodamine B in ethanol (Φ ≈ 0.7).

  • Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

  • Absorbance and Fluorescence Measurements:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum of each solution using the same excitation wavelength.

  • Data Analysis: Integrate the area under the emission spectrum for both the sample and the standard. The quantum yield of the sample (Φ_s) can then be calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

Application in Bioorthogonal Labeling: A Workflow

This compound is a key reagent in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the highly specific and efficient covalent labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide group.[7]

Experimental Workflow: Labeling of Azide-Modified Biomolecules

This protocol provides a general workflow for the labeling of a biomolecule (e.g., a protein or nucleic acid) containing an azide group with this compound.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis azide_biomolecule Azide-Modified Biomolecule reaction_mix Combine Reactants in Buffer azide_biomolecule->reaction_mix 1. Add to buffer cy5_alkyne This compound Stock (e.g., in DMSO) cy5_alkyne->reaction_mix 2. Add dye copper_catalyst Copper(II) Sulfate + Ligand (e.g., THPTA) copper_catalyst->reaction_mix 3. Add catalyst reducing_agent Reducing Agent (e.g., Sodium Ascorbate) reducing_agent->reaction_mix 4. Initiate reaction incubation Incubate at Room Temp (e.g., 30-60 min) reaction_mix->incubation purification Purify Labeled Product (e.g., Ethanol Precipitation, Gel Filtration) incubation->purification analysis Analyze Labeled Product (e.g., Gel Electrophoresis, Fluorescence Imaging) purification->analysis

Caption: Workflow for CuAAC labeling of azide-modified biomolecules.

Detailed Protocol Steps:

  • Prepare Stock Solutions:

    • Dissolve the azide-modified biomolecule in an appropriate aqueous buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in water). For biological applications, it is highly recommended to use a copper-chelating ligand such as THPTA to improve reaction efficiency and reduce cytotoxicity.[8]

    • Prepare a fresh stock solution of a reducing agent, typically sodium ascorbate (e.g., 100 mM in water).

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the azide-modified biomolecule, this compound, and the copper(II) sulfate/ligand solution in buffer. The final concentration of the reactants will depend on the specific application but typically, a slight excess of the dye-alkyne is used.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The ascorbate reduces Cu(II) to the active Cu(I) catalytic species.

  • Incubation:

    • Mix the reaction components thoroughly.

    • Incubate the reaction at room temperature for 30 to 60 minutes. The reaction is often quantitative and proceeds rapidly under these conditions.[7]

  • Purification:

    • Following incubation, the labeled biomolecule must be purified from excess dye and reaction components. The purification method will depend on the nature of the biomolecule. Common methods include ethanol precipitation for nucleic acids or gel filtration for proteins.[9]

  • Analysis:

    • The successfully labeled biomolecule can then be analyzed by various methods. For example, labeled proteins can be visualized by in-gel fluorescence scanning after SDS-PAGE, and labeled cells can be analyzed by fluorescence microscopy.[10]

This technical guide provides foundational knowledge and practical protocols for the use of this compound. For specific applications, further optimization of reaction conditions may be necessary.

References

An In-depth Technical Guide to Trisulfo-Cy5-Alkyne in Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Trisulfo-Cy5-Alkyne, a near-infrared (NIR) fluorescent dye, and its applications in fluorescence imaging. We will delve into its chemical properties, the principles of its use in bioorthogonal chemistry, and provide detailed experimental considerations for its successful implementation in laboratory settings.

Core Principles and Advantages

This compound is a cyanine5 derivative that contains an alkyne group.[1][2] This terminal alkyne allows for its covalent attachment to azide-modified biomolecules through a highly efficient and specific chemical reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5][6][7] The "Trisulfo" component of its name refers to the presence of three sulfonate groups, which impart high water solubility to the molecule.[8][9] This is a significant advantage for biological applications as it minimizes aggregation and ensures efficient labeling in aqueous environments.[8][9]

The Cy5 fluorophore is a well-established fluorescent dye that exhibits bright fluorescence and high photostability.[7][9] Its excitation and emission spectra lie in the far-red to near-infrared region of the electromagnetic spectrum.[3][7][10] This is particularly advantageous for in vivo and deep-tissue imaging as it minimizes autofluorescence from biological samples and allows for deeper tissue penetration of light.[11][12]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, which are crucial for designing and executing fluorescence imaging experiments.

PropertyValueReference(s)
Excitation Maximum (λex)~646-649 nm[1][7][13]
Emission Maximum (λem)~662-671 nm[1][7][13]
Molar Extinction Coefficient~250,000 - 271,000 cm⁻¹M⁻¹[1][2][8]
Molecular Weight~788 g/mol [1][2][13]
Molecular FormulaC₃₇H₄₅N₃O₁₀S₃[1][13]
SolubilityWater, DMSO, DMF[1][8][13]
Purity≥ 90-95% (HPLC)[1][7][13]
Storage Conditions-20°C, protected from light[1][8][13]

Experimental Workflow and Methodologies

The primary application of this compound in fluorescence imaging involves a two-step process: metabolic labeling of the target biomolecule with an azide-containing precursor, followed by the click chemistry reaction with this compound for fluorescent tagging.

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: Click Chemistry Labeling cluster_step3 Step 3: Imaging A Azide-modified precursor (e.g., azide-sugar, azide-amino acid) B Introduction to live cells or organisms A->B C Metabolic incorporation into target biomolecules (e.g., glycoproteins, proteins) B->C D Fixation and permeabilization (for intracellular targets) C->D E Addition of this compound D->E F Addition of Copper(I) catalyst solution (e.g., CuSO₄, reducing agent, ligand) E->F G Incubation to allow for CuAAC reaction F->G H Washing to remove excess reagents G->H I Fluorescence Microscopy (e.g., confocal, widefield) H->I J Image acquisition and analysis I->J

A generalized workflow for labeling and imaging biomolecules using this compound.
Detailed Experimental Protocol: Labeling of Glycoproteins in Cultured Cells

This protocol provides a general guideline for the fluorescent labeling of glycoproteins in cultured mammalian cells using an azide-modified sugar and this compound.

Materials:

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAz)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Copper-chelating ligand (e.g., TBTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS with 1% BSA)

  • Mounting medium with DAPI (optional)

Procedure:

  • Metabolic Labeling:

    • Culture mammalian cells to the desired confluency.

    • Incubate the cells with an appropriate concentration of the azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) in the culture medium for 1-3 days. This allows for the metabolic incorporation of the azide group into newly synthesized glycoproteins.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature (for intracellular targets).

    • Wash the cells three times with wash buffer.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail immediately before use. For a final volume of 500 µL, mix the following in order:

      • 435 µL of PBS

      • 5 µL of 10 mM this compound in water or DMSO

      • 10 µL of 50 mM CuSO₄ in water

      • 25 µL of 50 mM TBTA in DMSO/t-butanol

      • 25 µL of 100 mM sodium ascorbate in water (freshly prepared)

    • Remove the wash buffer from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Remove the click reaction cocktail and wash the cells three times with wash buffer.

    • (Optional) Counterstain the nuclei with DAPI.

    • Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Fluorescence Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~630-650 nm, Emission: ~660-700 nm).

Signaling Pathway Visualization

While this compound is a versatile tool for labeling and imaging a wide range of biomolecules, its application to visualize specific signaling pathways is dependent on the metabolic precursor used. For instance, by using an azide-modified fatty acid, one could potentially track the localization and trafficking of lipids involved in signaling cascades.

The following diagram illustrates a conceptual logical relationship for investigating a hypothetical signaling pathway involving a glycosylated receptor.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Glycosylated Receptor (Labeled with Trisulfo-Cy5) Downstream Downstream Signaling Cascade Receptor->Downstream Activation Ligand Ligand Ligand->Receptor Binding Response Cellular Response Downstream->Response Signal Transduction

Conceptual diagram of a signaling pathway involving a labeled receptor.

Conclusion

This compound is a powerful and versatile tool for fluorescence imaging. Its excellent water solubility, near-infrared fluorescence properties, and ability to be conjugated to biomolecules via click chemistry make it an ideal probe for a wide range of applications in cell biology, chemical biology, and drug development. The methodologies described in this guide provide a starting point for researchers to incorporate this valuable reagent into their experimental workflows.

References

A Technical Guide to Trisulfo-Cy5-Alkyne for the Fluorescent Labeling of Azide-Modified Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Trisulfo-Cy5-Alkyne, a near-infrared fluorescent probe designed for the specific labeling of azide-modified biomolecules via copper-catalyzed click chemistry. We will explore its chemical properties, core reaction mechanisms, and detailed experimental protocols for its application in labeling proteins, nucleic acids, and glycans.

Introduction to this compound

This compound is a highly versatile tool in chemical biology and bioconjugation. It combines three key features that make it exceptionally suitable for labeling biological molecules in aqueous environments:

  • A Trisulfonated Cyanine 5 Core: The Cy5 dye provides bright and stable fluorescence in the near-infrared (NIR) spectrum (approximately 650 nm excitation and 670 nm emission).[1][2] This spectral range is advantageous as it minimizes background autofluorescence from endogenous biomolecules, leading to a higher signal-to-noise ratio in imaging and detection assays.[3] The three sulfonate (sulfo) groups ensure high water solubility, preventing aggregation and improving reagent handling in biological buffers.[4]

  • A Terminal Alkyne Group: This functional group serves as the reactive handle for covalently attaching the dye to a target molecule.[1][2] The alkyne is specifically designed to react with an azide group through a highly efficient and selective reaction known as click chemistry.

  • Bioorthogonality: Both the alkyne and its azide reaction partner are virtually absent in natural biological systems.[5][6][7] This bioorthogonality ensures that the labeling reaction is highly specific and does not interfere with native cellular processes.[7][]

The Core Principle: Azide-Alkyne Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, efficient, highly specific, and can be performed under mild, biologically compatible conditions.[9][10] The most prominent example used with this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for linking terminal alkynes with azides to form a stable triazole linkage.[5][9][11] The reaction is not spontaneous and requires a copper(I) catalyst to proceed efficiently.[7][12] In a typical bioconjugation setup, the key components are:

  • Copper(II) Source (e.g., CuSO₄): A stable and readily available precursor.[12]

  • Reducing Agent (e.g., Sodium Ascorbate): Used to reduce Cu(II) to the catalytically active Cu(I) state in situ.[13][14]

  • Stabilizing Ligand (e.g., THPTA or TBTA): A water-soluble ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is crucial.[12] It accelerates the reaction and, most importantly, chelates the copper ion, preventing it from generating reactive oxygen species that could damage the target biomolecule.[13][14]

While this compound is designed for CuAAC, it is worth noting that a metal-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), exists. SPAAC utilizes strained cyclooctynes (like DBCO) to react with azides without a catalyst, making it ideal for live-cell imaging where copper toxicity is a concern.[][9][15][16]

Quantitative and Chemical Properties

The physicochemical properties of this compound are summarized below. These values are critical for designing experiments, calculating concentrations, and setting up imaging equipment.

PropertyValueSource(s)
Excitation Maximum (λex) ~646 nm[1][2]
Emission Maximum (λem) ~662-670 nm[1][2]
Molar Extinction Coefficient ~250,000 M⁻¹cm⁻¹[1][2]
Molecular Weight ~788 g/mol [1][2]
Solubility Water, DMSO, DMF[1]
Reactive Group Terminal Alkyne[1][2]
Reactive Partner Azide[1][2]

Experimental Workflows and Protocols

Labeling a biomolecule with this compound involves three primary stages: introduction of the azide handle, the click chemistry reaction, and purification of the final conjugate.

experimental_workflow cluster_0 Stage 1: Azide Introduction cluster_1 Stage 2: Click Reaction cluster_2 Stage 3: Purification & Analysis A Metabolic Labeling (e.g., Azido-Sugars, Amino Acids) B Chemical Modification (e.g., Azide-NHS Ester) C Azide-Modified Biomolecule E CuAAC Reaction (CuSO4, Ascorbate, Ligand) C->E D This compound D->E F Purification (e.g., Chromatography, Dialysis) E->F G Analysis (Microscopy, Gel Electrophoresis, etc.) F->G

Caption: General experimental workflow for labeling biomolecules.
Detailed Protocol: CuAAC Labeling of an Azide-Modified Protein

This protocol provides a general framework for labeling proteins that have been modified to contain azide groups, for example, through metabolic incorporation of an azide-containing amino acid like azidohomoalanine (AHA).

Materials:

  • Azide-modified protein in a sodium azide-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Stock Solutions:

    • Dye: 10 mM this compound in anhydrous DMSO or water.[17][18] Store at -20°C, protected from light.

    • Copper: 20 mM Copper(II) Sulfate (CuSO₄) in deionized water.[19]

    • Ligand: 100 mM THPTA in deionized water.[12]

    • Reducing Agent: 100 mM Sodium Ascorbate in deionized water. Must be prepared fresh immediately before use as it oxidizes quickly.[12][17]

  • Optional: 100 mM Aminoguanidine hydrochloride in water (to quench side reactions).[17][18]

Procedure:

  • Prepare the Protein: Dilute your azide-modified protein solution to a final concentration of 1-10 mg/mL in your chosen buffer. The total reaction volume should be determined based on the amount of protein.[17][18]

  • Prepare the Catalyst Premix: In a separate microcentrifuge tube, mix the Copper(II) Sulfate and THPTA ligand solutions. A 1:5 molar ratio of Cu:Ligand is commonly used to ensure the copper is fully chelated.[14] For example, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA.[12][19] Let this complex form for a few minutes.

  • Combine Reagents: In the reaction tube containing the protein, add the reagents in the following order, mixing gently after each addition: a. This compound stock solution. A 3x to 10x molar excess of dye over the protein is a good starting point.[18] b. (Optional) Aminoguanidine solution to a final concentration of 1 mM.[12] c. The prepared CuSO₄/THPTA catalyst premix. The final copper concentration is typically between 0.1 to 1 mM.[19]

  • Initiate the Reaction: Add the freshly prepared Sodium Ascorbate solution to initiate the click reaction.[12] A final concentration of 2.5 to 5 mM is typical.[12][14]

  • Incubation: Protect the reaction from light by wrapping the tube in foil. Incubate at room temperature for 30-60 minutes.[12] For sensitive proteins, the reaction can be performed at 4°C, but may require a longer incubation time.

  • Purification: Proceed immediately to purification to remove unreacted dye and catalyst components.

CuAAC_Mechanism CuII Cu(II) CuI Cu(I) CuII->CuI Reduction CuAcetylide Cu(I)-Acetylide Complex CuI->CuAcetylide Alkyne R1-Alkyne Alkyne->CuAcetylide Azide R2-Azide Intermediate Six-membered Intermediate Azide->Intermediate CuAcetylide->Intermediate Intermediate->CuI Catalyst Regeneration Product Triazole Product Intermediate->Product Ring Contraction Ascorbate Ascorbate Ascorbate->CuII

Caption: Simplified catalytic cycle of the CuAAC reaction.
Application to Other Biomolecules

  • Nucleic Acids (DNA/RNA): Azide groups can be incorporated during oligonucleotide synthesis using modified phosphoramidites or enzymatically using azide-modified nucleoside triphosphates (NTPs).[6][] The labeling protocol is similar, though purification is typically achieved via ethanol precipitation or HPLC.[12][21]

  • Glycans: Cells can be cultured with azide-modified sugars (e.g., N-azidoacetylgalactosamine, GalNAz).[22] These sugars are metabolized and incorporated into cellular glycoproteins.[22][23] After cell lysis, the proteome can be labeled with this compound to specifically visualize the glycosylated proteins.[22]

Purification of the Labeled Conjugate

Removing excess fluorescent dye is critical to prevent high background and inaccurate quantification. The choice of method depends on the biomolecule's size and properties.

  • Size-Exclusion Chromatography (SEC): Gel filtration columns (e.g., Sephadex G-25) are highly effective for separating large labeled proteins from small, unreacted dye molecules.

  • Dialysis: An effective but slower method for purifying large proteins.

  • Affinity Chromatography: If the target protein has an affinity tag (e.g., a polyhistidine-tag), it can be captured on a resin (e.g., nickel-chelate), washed to remove free dye, and then eluted.[24]

  • Ethanol or Isopropanol Precipitation: A standard method for purifying labeled DNA or RNA oligonucleotides.[12]

Analysis and Visualization

Once purified, the Trisulfo-Cy5-labeled biomolecule can be detected and analyzed using any instrument capable of exciting and detecting fluorescence in the far-red spectrum.

  • Fluorescence Microscopy: Visualize the subcellular localization of labeled proteins or glycans in fixed cells.[25]

  • Gel Electrophoresis: Labeled proteins or nucleic acids can be separated by SDS-PAGE or agarose gel electrophoresis and visualized directly in-gel using a fluorescence scanner, eliminating the need for antibody-based western blotting or other stains.[22][26]

  • Flow Cytometry: Quantify the extent of labeling on the surface of cells that have incorporated azide-sugars.

  • Fluorometry: Measure the overall labeling efficiency and concentration of the conjugate in solution.

Conclusion

This compound stands out as a premier fluorescent probe for bioconjugation. Its high water solubility, near-infrared fluorescence, and participation in the robust and specific copper-catalyzed click chemistry reaction make it an invaluable tool. For researchers in proteomics, genomics, glycobiology, and drug development, this reagent provides a reliable and sensitive method for attaching a bright, stable fluorophore to specifically modified biomolecules, enabling a wide array of downstream detection and imaging applications.

References

An In-depth Technical Guide to Trisulfo-Cy5-Alkyne for Bio-orthogonal Labeling and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental principles and experimental applications of Trisulfo-Cy5-Alkyne. This near-infrared (NIR) fluorescent probe is a powerful tool for the specific labeling and visualization of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Core Principles of this compound

This compound is a highly water-soluble cyanine dye functionalized with a terminal alkyne group. The three sulfonate groups (-SO₃⁻) enhance its solubility in aqueous buffers, preventing aggregation and non-specific binding, which is crucial for biological applications. The alkyne moiety serves as a reactive handle for covalent ligation to azide-modified biomolecules via the highly specific and efficient CuAAC reaction. This bioorthogonal reaction allows for the precise attachment of the Cy5 fluorophore to target molecules in complex biological samples with minimal side reactions.[1]

The Cy5 fluorophore exhibits strong absorption and emission in the far-red region of the spectrum, a window where cellular autofluorescence is minimal. This property contributes to a high signal-to-noise ratio in fluorescence imaging experiments.[2][3] Its brightness and photostability make it well-suited for a variety of applications, including fluorescence microscopy, flow cytometry, and in-gel analysis.[4]

Physicochemical and Spectroscopic Properties

The key properties of this compound and the related Trisulfo-Cy5.5-Alkyne are summarized in the table below. It is important to select the appropriate dye based on the available excitation sources and filter sets of the imaging system.

PropertyThis compoundTrisulfo-Cy5.5-Alkyne
Molecular Formula C₃₇H₄₅N₃O₁₀S₃[5]C₄₄H₄₇N₃O₁₃S₄[6]
Molecular Weight 788.0 g/mol [5]954.1 g/mol [6]
Excitation Maximum (λex) ~647 nm[5]~678 nm[6]
Emission Maximum (λem) ~670 nm[5]~694 nm[6]
Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[5]~190,000 cm⁻¹M⁻¹[6]
Solubility Water, DMSO, DMF[4]Water, DMSO, DMF, DCM[6]
Storage Conditions -20°C, protect from light and moisture[4]-20°C, protect from light[6]

Note: The quantum yield of the Cy5 fluorophore can be influenced by its local environment and conjugation to biomolecules. While the quantum yield of unconjugated Cy5 is approximately 0.27, the specific quantum yield of the Trisulfo-Cy5-triazole conjugate should be determined empirically for quantitative studies.[7]

Experimental Protocols

The use of this compound in experiments typically involves a two-step process: metabolic or enzymatic incorporation of an azide-bearing chemical reporter into the biomolecule of interest, followed by the CuAAC reaction with this compound.

Metabolic Labeling of Glycoproteins with Azido Sugars

This protocol describes the metabolic incorporation of an azido-sugar, such as N-azidoacetylgalactosamine (GalNAz), into cellular glycoproteins.

Materials:

  • Cell culture medium appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • N-azidoacetylgalactosamine (GalNAz)

  • Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Culture cells to the desired confluency.

  • Prepare the metabolic labeling medium by supplementing the regular growth medium with GalNAz to a final concentration of 25-50 µM.

  • Replace the existing medium with the metabolic labeling medium.

  • Incubate the cells for 24-48 hours to allow for the incorporation of the azido-sugar into glycoproteins.

  • Wash the cells twice with ice-cold PBS to remove excess unincorporated azido-sugar.

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Quantify the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • The azide-labeled proteome is now ready for the click reaction with this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol outlines the general procedure for labeling azide-modified proteins with this compound.

Materials:

  • Azide-labeled protein sample (from section 2.1 or other methods)

  • This compound

  • DMSO (anhydrous)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or spin columns)

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Dissolve in anhydrous DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.

    • CuSO₄: Prepare a 50 mM stock solution in water.

    • THPTA: Prepare a 250 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 500 mM stock solution in water immediately before use.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein (e.g., 50-100 µg of cell lysate) with the reaction buffer to a final volume of ~85 µL.

    • Add 5 µL of the 10 mM this compound stock solution (final concentration ~0.5 mM).

    • Prepare the copper catalyst premix by combining 2 µL of the 50 mM CuSO₄ stock with 8 µL of the 250 mM THPTA stock. Vortex briefly.

    • Add 10 µL of the copper catalyst premix to the reaction mixture.

    • Initiate the reaction by adding 5 µL of the freshly prepared 500 mM sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted this compound and copper catalyst using a suitable purification method. For protein lysates, precipitation with acetone or methanol followed by centrifugation can be effective. For purified proteins, size-exclusion chromatography or dialysis is recommended.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway where this compound can be applied.

Experimental Workflow for Metabolic Labeling and Imaging

G cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry cluster_analysis Downstream Analysis cell_culture Cell Culture azido_sugar Add Azido-Sugar (e.g., GalNAz) cell_culture->azido_sugar incubation Incubate (24-48h) azido_sugar->incubation cell_lysis Cell Lysis & Protein Extraction incubation->cell_lysis azide_protein Azide-Labeled Proteome cell_lysis->azide_protein cuaac CuAAC Reaction (CuSO₄, Ligand, Ascorbate) azide_protein->cuaac trisulfo_cy5 This compound trisulfo_cy5->cuaac labeled_protein Cy5-Labeled Proteome cuaac->labeled_protein sds_page SDS-PAGE & In-Gel Fluorescence labeled_protein->sds_page microscopy Fluorescence Microscopy labeled_protein->microscopy mass_spec Mass Spectrometry labeled_protein->mass_spec

HER2 Signaling Pathway and Probe Labeling

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_labeling Probe Labeling HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS EGFR EGFR EGFR->HER2 Dimerization HER3 HER3 HER3->HER2 Dimerization Akt Akt PI3K->Akt proliferation Cell Proliferation, Survival, Angiogenesis Akt->proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->proliferation azide_antibody Azide-Modified Anti-HER2 Antibody click_reaction Click Reaction with This compound azide_antibody->click_reaction cy5_antibody Cy5-Labeled Antibody click_reaction->cy5_antibody cy5_antibody->HER2 Binding & Visualization

Logical Relationship in Bioorthogonal Chemistry

Bioorthogonal_Logic cluster_components Reactive Partners cluster_reaction Click Reaction cluster_outcome Result azide Azide (-N₃) catalyst Cu(I) Catalyst azide->catalyst alkyne Alkyne (Trisulfo-Cy5) alkyne->catalyst triazole Stable Triazole Linkage (Covalent Bond) catalyst->triazole bioconjugate Fluorescently Labeled Biomolecule triazole->bioconjugate

Applications in Advanced Research

The unique properties of this compound make it a valuable tool in various advanced research applications.

  • Quantitative Proteomics: In combination with techniques like "Click-DIGE" (Difference Gel Electrophoresis), this compound can be used for the quantitative analysis of post-translationally modified proteins, such as glycoproteins.[8] By labeling different samples with spectrally distinct alkyne-dyes, researchers can identify changes in protein modification levels between different cellular states.

  • Super-Resolution Microscopy: The photophysical properties of Cy5 make it suitable for single-molecule localization microscopy techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy). By using this compound to label specific biomolecules, it is possible to achieve imaging resolutions beyond the diffraction limit of light, enabling the visualization of subcellular structures with nanoscale detail.[9]

  • Drug Development: this compound can be used to track the biodistribution and cellular uptake of drug candidates. By functionalizing a drug molecule with an azide group, it can be subsequently labeled with this compound to visualize its localization in cells and tissues.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules in a specific and efficient manner. Its high water solubility, near-infrared fluorescence, and compatibility with the robust copper-catalyzed azide-alkyne cycloaddition reaction make it an ideal choice for a wide range of applications in cell biology, proteomics, and drug discovery. This guide provides the fundamental principles and protocols to facilitate the successful integration of this compound into your research workflows.

References

Methodological & Application

Trisulfo-Cy5-Alkyne: Application Notes and Protocols for Protein Labeling via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is fundamental to understanding their function, localization, and interactions within complex biological systems. Click chemistry, a set of bioorthogonal reactions, has emerged as a powerful tool for conjugating reporter molecules, such as fluorescent dyes, to proteins with high specificity and efficiency.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click chemistry reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[1][3] This reaction is highly selective, proceeds under mild, aqueous conditions, and is compatible with a wide range of biomolecules.[2][3]

Trisulfo-Cy5-Alkyne is a water-soluble, far-red fluorescent dye functionalized with a terminal alkyne group, making it an ideal probe for labeling azide-modified proteins via CuAAC.[4][5] Its sulfonate groups enhance its hydrophilicity, and its spectral properties (excitation/emission maxima ~647/670 nm) are well-suited for various fluorescence-based applications with minimal interference from cellular autofluorescence.[4][6]

These application notes provide a detailed protocol for the labeling of azide-modified proteins with this compound using a copper-catalyzed click reaction.

Principles of CuAAC-mediated Protein Labeling

The labeling strategy involves a two-step process. First, an azide functional group is introduced into the target protein. This can be achieved through various methods, such as the metabolic incorporation of azide-bearing unnatural amino acids or the chemical modification of specific amino acid side chains. Once the protein is functionalized with an azide, it is reacted with this compound in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[7] A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state, enhance reaction efficiency, and protect the protein from oxidative damage.[1][8]

Data Presentation

The efficiency of the labeling reaction is influenced by several factors, including the molar ratio of reactants, reaction time, and temperature. The following tables summarize recommended starting conditions and expected outcomes for the labeling of an azide-modified protein with this compound.

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics.
This compound Molar Excess 3x - 10x over proteinA higher excess can drive the reaction to completion but may require more extensive purification.
CuSO₄ Concentration 50 µM - 1 mMThe final concentration should be optimized for each specific protein.
THPTA:CuSO₄ Molar Ratio 2:1 - 5:1A higher ratio of ligand to copper helps to stabilize the Cu(I) catalyst.[9]
Sodium Ascorbate Concentration 1 mM - 5 mMShould be in excess relative to CuSO₄ to maintain a reducing environment.
Reaction Time 1 - 16 hoursShorter times (1-4 hours) are often sufficient, but longer incubation can increase labeling efficiency.[8][10]
Reaction Temperature Room Temperature (20-25°C)The reaction proceeds efficiently at room temperature.
ReagentStock ConcentrationFinal Concentration
Azide-Modified Protein1-10 mg/mL in PBS0.5-5 mg/mL
This compound10 mM in DMSO or water30-100 µM
CuSO₄20 mM in water1 mM
THPTA100 mM in water2 mM
Sodium Ascorbate50 mM in water (prepare fresh)5 mM

Experimental Protocols

Materials and Reagents
  • Azide-modified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

  • This compound

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Dimethyl Sulfoxide (DMSO) or nuclease-free water

  • Purification columns (e.g., spin desalting columns or size-exclusion chromatography columns)

  • Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)

Preparation of Stock Solutions
  • This compound (10 mM): Dissolve the required amount of this compound in high-quality, anhydrous DMSO or nuclease-free water. Store at -20°C, protected from light.

  • Copper(II) Sulfate (20 mM): Dissolve 5 mg of CuSO₄·5H₂O in 1 mL of nuclease-free water. Store at room temperature.

  • THPTA (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of nuclease-free water. Store at -20°C.

  • Sodium Ascorbate (50 mM): Dissolve 10 mg of sodium ascorbate in 1 mL of nuclease-free water. This solution must be prepared fresh for each experiment as it is prone to oxidation.[8]

Protein Labeling Protocol (CuAAC)

This protocol is designed for a 100 µL reaction volume. The volumes can be scaled as needed.

  • In a microcentrifuge tube, add your azide-modified protein to a final amount of 1-10 nmol (e.g., 50 µL of a 2 mg/mL solution of a 50 kDa protein is 2 nmol).

  • Add this compound stock solution to achieve a 3-10 fold molar excess over the protein. For 2 nmol of protein, this would be 0.6-2 µL of a 10 mM stock.

  • Add 1 µL of the 100 mM THPTA stock solution (final concentration 1 mM).

  • Add 5 µL of the 20 mM CuSO₄ stock solution (final concentration 1 mM). Vortex briefly to mix.

  • To initiate the reaction, add 10 µL of the freshly prepared 50 mM sodium ascorbate stock solution (final concentration 5 mM).

  • Adjust the final volume to 100 µL with PBS if necessary.

  • Incubate the reaction for 1-4 hours at room temperature, protected from light. For potentially higher labeling efficiency, the reaction can be left overnight (16 hours).[8]

Purification of the Labeled Protein

Removal of unreacted this compound is crucial for downstream applications.

Spin Desalting Column Chromatography (for proteins >5 kDa):

  • Equilibrate a spin desalting column appropriate for your protein's size with PBS according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer.

  • Carefully load the entire 100 µL labeling reaction onto the center of the resin bed.

  • Centrifuge the column according to the manufacturer's protocol to elute the labeled protein. The purified protein will be in the collection tube, while the smaller, unreacted dye molecules will be retained in the resin.

Size-Exclusion Chromatography (SEC):

For larger volumes or higher purity requirements, SEC can be used. Select a column with a fractionation range appropriate for your protein and equilibrate with PBS. Load the reaction mixture onto the column and collect fractions. Monitor the elution of the labeled protein by measuring absorbance at 280 nm (protein) and 650 nm (Cy5 dye).

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and 650 nm (A₆₅₀).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Dye Concentration (M) = A₆₅₀ / ε_dye

      • Where ε_dye for Trisulfo-Cy5 is approximately 250,000 M⁻¹cm⁻¹.[4]

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

      • Where CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is typically around 0.05).

      • ε_protein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency Oxidized Cu(I) catalystPrepare sodium ascorbate solution fresh. Degas solutions to remove oxygen.[9]
Inactive reagentsEnsure this compound has been stored properly. Use high-purity reagents.
Insufficient molar excess of dyeIncrease the molar ratio of this compound to protein (e.g., up to 20x).
Presence of interfering substances in the protein bufferEnsure the buffer is free of primary amines (e.g., Tris) and strong reducing agents (e.g., DTT). If necessary, perform a buffer exchange prior to labeling.[9]
High Background Signal Incomplete removal of free dyeRepeat the purification step or use a more stringent method like dialysis or tangential flow filtration.
Non-specific binding of the dyeWhile click chemistry is highly specific, some non-specific interactions can occur. Ensure proper purification.[11]
Protein Precipitation Protein instability under reaction conditionsPerform the reaction at 4°C, although this may require a longer incubation time. Screen different buffer conditions (pH, salt concentration).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Azide_Protein Azide-Modified Protein Reaction_Mix Combine Protein, Dye, and Catalyst Components Azide_Protein->Reaction_Mix Dye_Alkyne This compound Stock Solution Dye_Alkyne->Reaction_Mix Catalyst_Components CuSO4, THPTA, Sodium Ascorbate Stocks Catalyst_Components->Reaction_Mix Incubation Incubate at RT (1-16 hours) Reaction_Mix->Incubation Initiate Purification Remove Free Dye (Spin Column/SEC) Incubation->Purification Reaction Complete Analysis Determine DOL (Spectrophotometry) Purification->Analysis Final_Product Purified Cy5-Labeled Protein Analysis->Final_Product CuAAC_Mechanism cluster_catalyst Catalytic Cycle Protein_Azide Protein-N3 Product Protein-Cy5 Conjugate (Triazole Linkage) Protein_Azide->Product Dye_Alkyne This compound Dye_Alkyne->Product CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->CuSO4 Cu_I->Protein_Azide Cu_I->Dye_Alkyne THPTA THPTA Ligand THPTA->Cu_I Stabilizes

References

Application Notes and Protocols for Labeling Oligonucleotides with Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent labeling of azide-modified oligonucleotides with Trisulfo-Cy5-Alkyne. This compound is a bright, photostable, far-red fluorescent dye containing an alkyne functional group. This allows for its efficient and specific conjugation to oligonucleotides functionalized with an azide group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][3] The resulting triazole linkage is highly stable, making this method ideal for generating fluorescently labeled probes for a wide range of applications, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and cellular imaging.[4][5] The trisulfonated nature of the Cy5 dye enhances its water solubility, which can be advantageous for labeling reactions and for the handling of the resulting conjugates.[4]

Reaction Principle: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The labeling reaction is based on the highly efficient and bioorthogonal copper(I)-catalyzed cycloaddition of an alkyne (present on the Trisulfo-Cy5 dye) and an azide (incorporated into the oligonucleotide).[3][6] This reaction is characterized by its high yield, specificity, and tolerance to a wide range of functional groups and reaction conditions.[3] A copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), is required to facilitate the reaction. A stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often included to protect the Cu(I) from oxidation and improve reaction efficiency.[3][6]

Materials and Reagents

Oligonucleotide and Dye
  • Azide-Modified Oligonucleotide: Lyophilized, purified oligonucleotide with a 5', 3', or internal azide modification.

  • This compound: High-purity fluorescent dye.[1][2][7]

Reaction Reagents
  • Copper(II) Sulfate (CuSO₄): 10 mM stock solution in nuclease-free water.

  • Tris(benzyltriazolylmethyl)amine (TBTA): 10 mM stock solution in DMSO.

  • Sodium Ascorbate: Freshly prepared 50 mM stock solution in nuclease-free water. (Note: Sodium ascorbate solutions are prone to oxidation and should be made fresh before each use).[8]

  • Dimethyl Sulfoxide (DMSO): Anhydrous, molecular biology grade.

  • Nuclease-Free Water: For all aqueous solutions.

  • Reaction Buffer: e.g., 0.1 M sodium phosphate buffer (pH 7.0-7.5) or triethylammonium acetate (TEAA) buffer.

Purification Reagents
  • For Precipitation:

    • 3 M Sodium Acetate (NaOAc), pH 5.2.

    • Cold absolute ethanol or isopropanol.

    • 70% (v/v) ethanol in nuclease-free water.

  • For HPLC Purification:

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0, in nuclease-free water.

    • Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA), pH 7.0, in acetonitrile.

    • Acetonitrile (HPLC grade).[9]

Experimental Protocols

Reagent Preparation
  • Azide-Modified Oligonucleotide Stock Solution: Dissolve the lyophilized azide-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM. Store at -20°C.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[8] Vortex to ensure complete dissolution. Store protected from light at -20°C.

  • Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 10 mM stock solution in nuclease-free water. Store at room temperature.

  • TBTA Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.

  • Sodium Ascorbate Stock Solution: Freshly prepare a 50 mM solution in nuclease-free water immediately before setting up the labeling reaction.

Oligonucleotide Labeling Reaction

The following protocol is for a 10 nmol labeling reaction. The reaction can be scaled up or down as needed.

  • In a sterile, nuclease-free microcentrifuge tube, combine the following reagents in the order listed:

    • 10 µL of 1 mM Azide-Modified Oligonucleotide (10 nmol).

    • 20 µL of Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.2).

    • 10 µL of 10 mM this compound in DMSO (100 nmol, 10 equivalents).

    • Nuclease-free water to a final volume of 90 µL.

  • Vortex the mixture gently.

  • Prepare the catalyst solution in a separate tube by mixing:

    • 5 µL of 10 mM CuSO₄.

    • 5 µL of 10 mM TBTA.

  • Add 10 µL of the freshly prepared 50 mM Sodium Ascorbate to the main reaction tube.

  • Immediately add the 10 µL of the CuSO₄/TBTA catalyst solution to the main reaction tube. The final reaction volume will be 110 µL.

  • Vortex the reaction mixture gently and incubate at room temperature (20-25°C) for 1-4 hours, protected from light. For potentially higher efficiency, the reaction can be incubated overnight.

Purification of the Labeled Oligonucleotide

Purification is crucial to remove unreacted dye, catalyst, and other reaction components.[5] Two common methods are ethanol precipitation and reverse-phase HPLC.

Method A: Ethanol Precipitation

  • To the 110 µL reaction mixture, add 11 µL of 3 M NaOAc, pH 5.2.

  • Add 330 µL of cold absolute ethanol.

  • Vortex briefly and incubate at -20°C for at least 1 hour.

  • Centrifuge at 14,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with 500 µL of cold 70% ethanol.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant and air-dry the pellet for 10-15 minutes to remove residual ethanol.

  • Resuspend the purified labeled oligonucleotide in a desired volume of nuclease-free water or buffer.

Method B: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC provides higher purity and is recommended for demanding applications.[9][10]

  • Column: C18 reverse-phase column suitable for oligonucleotide purification.

  • Mobile Phase A: 0.1 M TEAA, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient of acetonitrile in 0.1 M TEAA. A typical gradient might be from 5% to 50% acetonitrile over 30 minutes.

  • Detection: Monitor the absorbance at 260 nm (for the oligonucleotide) and ~647 nm (for Trisulfo-Cy5).

  • Inject the reaction mixture onto the HPLC column.

  • Collect the fractions corresponding to the peak that absorbs at both 260 nm and 647 nm.

  • Evaporate the solvent from the collected fractions using a vacuum concentrator.

  • Resuspend the purified labeled oligonucleotide in a desired volume of nuclease-free water or buffer.

Characterization of the Labeled Oligonucleotide

A. UV-Vis Spectroscopy

  • Measure the absorbance of the purified labeled oligonucleotide at 260 nm (A₂₆₀) and ~647 nm (A₆₄₇), the absorbance maximum for Trisulfo-Cy5.[7]

  • Concentration of the Oligonucleotide: Can be estimated from the A₂₆₀ measurement, though the dye also contributes to absorbance at this wavelength.

  • Concentration of the Dye: Calculated using the Beer-Lambert law (A = εcl), where ε for Trisulfo-Cy5 is approximately 250,000 M⁻¹cm⁻¹.[7]

  • Degree of Labeling (DOL): The molar ratio of dye to oligonucleotide. For a singly labeled oligonucleotide, the ideal DOL is 1.0. The DOL can be calculated as: DOL = (A₆₄₇ / ε_dye) / [(A₂₆₀ - (A₆₄₇ * CF₂₆₀)) / ε_oligo] Where:

    • ε_dye is the extinction coefficient of Trisulfo-Cy5 at 647 nm.

    • ε_oligo is the extinction coefficient of the oligonucleotide at 260 nm.

    • CF₂₆₀ is the correction factor for the dye's absorbance at 260 nm (typically around 0.05 for Cy5 dyes).

B. Mass Spectrometry

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the covalent attachment of the this compound to the oligonucleotide by observing the expected mass shift.

Data Presentation

The following tables provide representative data for the labeling of an azide-modified 20-mer oligonucleotide with this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight~788 g/mol [1][7]
Excitation Maximum (λ_ex)~647 nm[1][7]
Emission Maximum (λ_em)~662-670 nm[1][7]
Extinction Coefficient (ε)~250,000 M⁻¹cm⁻¹[7]
SolubilityWater, DMSO, DMF[7]

Table 2: Exemplary Quantitative Results of Labeling Reaction

ParameterEthanol PrecipitationRP-HPLC Purification
Labeling Efficiency >90%>95%
Purification Yield 60-80%50-70%
Final Purity ~90%>98%
Degree of Labeling (DOL) 0.9 - 1.00.95 - 1.0

Note: These are typical values and may vary depending on the specific oligonucleotide sequence, scale of the reaction, and purification method.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

CuAAC_Reaction Figure 1: CuAAC Reaction Mechanism Oligo_N3 Azide-Modified Oligonucleotide Labeled_Oligo Trisulfo-Cy5 Labeled Oligonucleotide Oligo_N3->Labeled_Oligo Cy5_Alkyne This compound Cy5_Alkyne->Labeled_Oligo Cu_I Cu(I) Catalyst Cu_I->Labeled_Oligo +

Caption: Figure 1: CuAAC Reaction Mechanism.

Labeling_Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Reagent_Prep Reagent Preparation Reaction_Setup Reaction Setup Reagent_Prep->Reaction_Setup Incubation Incubation (1-4h, RT) Reaction_Setup->Incubation Purification Purification (Precipitation or HPLC) Incubation->Purification Analysis Characterization (UV-Vis, MS) Purification->Analysis

Caption: Figure 2: Experimental Workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency Inactive Sodium AscorbateAlways use a freshly prepared solution of sodium ascorbate.
Oxidized Copper(I) CatalystEnsure proper degassing of the reaction mixture if oxygen-sensitive. Use a stabilizing ligand like TBTA.
Impure Oligonucleotide or DyeUse high-purity starting materials.
Precipitation of Dye Low Solubility of Dye-Oligo ConjugateIncrease the proportion of DMSO in the reaction mixture.
Incorrect pHEnsure the reaction buffer is within the optimal pH range (7.0-8.0).
Multiple Peaks in HPLC Incomplete ReactionIncrease incubation time or temperature (up to 37°C). Increase the equivalents of dye and catalyst.
Degradation of Oligonucleotide or DyeProtect the reaction from light. Avoid harsh reaction conditions.
Isomers of the DyeThis is sometimes inherent to the dye synthesis. Collect all product-related peaks.

References

Application Notes and Protocols for Trisulfo-Cy5-Alkyne in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy5-Alkyne is a water-soluble, far-red fluorescent probe designed for the detection of azide-modified biomolecules in aqueous environments through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a key component of click chemistry.[1] Its high water solubility, conferred by the three sulfonate groups, makes it particularly suitable for biological applications by minimizing aggregation and non-specific binding.[2][3] This cyanine5-based dye is characterized by excitation and emission maxima at approximately 646 nm and 662 nm, respectively, rendering it compatible with common laser lines and detection systems.[1]

These application notes provide a detailed protocol for utilizing this compound for imaging in live cells. The primary application involves the metabolic labeling of cellular components, such as proteins, glycans, or lipids, with an azide-containing precursor, followed by the covalent attachment of this compound for fluorescent visualization. This approach enables the spatiotemporal tracking of newly synthesized biomolecules and their trafficking within living cells.

Key Applications

  • Visualization of newly synthesized proteins through metabolic labeling with azido-amino acids (e.g., L-azidohomoalanine).

  • Imaging of glycans and glycoproteins by incorporating azide-modified sugars.

  • Tracking of lipid dynamics using azide-functionalized fatty acids or other lipid precursors.

  • Site-specific labeling of proteins in live cells using genetic code expansion technology to incorporate azide-bearing unnatural amino acids.[4]

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Excitation Maximum~646 nm[1]
Emission Maximum~662 nm[1]
Molecular FormulaC37H45N3O10S3[1]
SolubilityWater, DMSO, DMF[1]
Reactive GroupTerminal Alkyne[1]
ReactionCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]

Table 2: Recommended Reagent Concentrations for Live Cell CuAAC Labeling

ReagentStock ConcentrationFinal ConcentrationNotesReference
This compound1-10 mM in DMSO or Water10-50 µMOptimal concentration should be determined empirically for each cell type and experimental setup. A starting concentration of 25 µM is recommended.[5]
Copper(II) Sulfate (CuSO4)10-100 mM in Water50-100 µM[6]
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)10-100 mM in Water250-500 µMA copper-chelating ligand that improves reaction efficiency and reduces cytotoxicity. A 5:1 ligand to copper ratio is often used.[5][6][5][6]
Sodium Ascorbate100-500 mM in Water (prepare fresh)1-2.5 mMReducing agent to convert Cu(II) to the active Cu(I) state.[5][6]

Experimental Protocols

Protocol 1: Live Cell Imaging of Azide-Modified Biomolecules via CuAAC

This protocol outlines the general steps for labeling live cells that have been pre-incubated with an azide-containing metabolic precursor.

Materials:

  • Live cells cultured on imaging-compatible plates or coverslips.

  • Azide-modified metabolic precursor (e.g., L-azidohomoalanine).

  • This compound.

  • Copper(II) Sulfate (CuSO4).

  • THPTA (or other copper-chelating ligand).

  • Sodium Ascorbate.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer.

  • DMSO or nuclease-free water for stock solutions.

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the culture medium with a fresh medium containing the azide-modified metabolic precursor at a predetermined concentration.

    • Incubate the cells for a sufficient period to allow for the incorporation of the azide label into the biomolecules of interest (this can range from a few hours to overnight, depending on the metabolic process being studied).

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, CuSO4, and THPTA. Store as recommended by the manufacturer.

    • Important: Prepare the Sodium Ascorbate solution fresh just before use.

  • Live Cell Click Reaction:

    • Wash the cells twice with warm PBS or cell culture medium to remove any unincorporated azide precursor.

    • Prepare the "Click-it" reaction cocktail in serum-free medium or PBS. Add the reagents in the following order, mixing gently after each addition:

      • THPTA

      • This compound

      • CuSO4

      • Sodium Ascorbate (add immediately before applying to cells)

    • Remove the wash buffer from the cells and add the "Click-it" reaction cocktail.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.[7]

  • Washing and Imaging:

    • Remove the reaction cocktail and wash the cells three times with warm cell culture medium.

    • Replace the wash medium with fresh, pre-warmed imaging medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation at ~640 nm and emission at ~670 nm).

    • To minimize phototoxicity during long-term imaging, it is crucial to optimize imaging parameters such as light intensity and exposure time.[8][9]

Note on Cytotoxicity: While THPTA significantly reduces the cytotoxicity of copper, it is advisable to perform a cell viability assay (e.g., using Trypan Blue or a commercial viability kit) to ensure that the labeling conditions are not adversely affecting the cells.[5]

Visualizations

Experimental_Workflow cluster_prep Cell & Reagent Preparation cluster_reaction Click Reaction cluster_imaging Analysis cell_culture Culture live cells metabolic_labeling Incubate with azide-modified precursor cell_culture->metabolic_labeling wash1 Wash cells to remove excess precursor metabolic_labeling->wash1 reagent_prep Prepare stock solutions (Dye, CuSO4, THPTA, Ascorbate) prepare_cocktail Prepare 'Click-it' reaction cocktail reagent_prep->prepare_cocktail incubation Incubate cells with cocktail (15-30 min) prepare_cocktail->incubation wash2 Wash cells to remove excess reagents incubation->wash2 imaging Live cell fluorescence microscopy wash2->imaging

Caption: Experimental workflow for live cell imaging using this compound.

Click_Chemistry_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product azide Azide-modified biomolecule triazole Fluorescently labeled biomolecule (Stable Triazole Linkage) azide->triazole CuAAC Reaction alkyne This compound alkyne->triazole CuAAC Reaction cu_ii CuSO4 (Cu2+) cu_i Cu+ cu_ii->cu_i Reduction ascorbate Sodium Ascorbate cu_i_complex [Cu(I)-THPTA] Complex cu_i->cu_i_complex thpta THPTA Ligand thpta->cu_i_complex cu_i_complex->triazole Catalyzes

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application Notes and Protocols for Labeling of Biomolecules with Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy5-Alkyne is a water-soluble, near-infrared fluorescent probe containing a terminal alkyne group. This functional group allows for its covalent attachment to biomolecules containing an azide moiety through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] This bioorthogonal ligation strategy enables the fluorescent labeling of a wide range of biomolecules, including proteins, nucleic acids, glycoproteins, and lipids, with minimal perturbation to their native structure and function. The resulting triazole linkage is highly stable, ensuring a robust and permanent fluorescent tag.[3]

The Trisulfo-Cy5 dye exhibits strong absorption and emission in the far-red region of the spectrum (excitation/emission maxima ~646/662 nm), a spectral window that minimizes background autofluorescence from biological samples, thereby enhancing signal-to-noise ratios in imaging and detection assays.[4] These characteristics make this compound an invaluable tool for a multitude of applications in life sciences and drug development, including cellular imaging, flow cytometry, proteomics, and in vivo studies.

Principle of Labeling

The labeling strategy is a two-step process. First, the biomolecule of interest is metabolically, enzymatically, or chemically functionalized with an azide group. This can be achieved by incorporating azide-modified precursors (e.g., amino acids, sugars, nucleotides, or fatty acids) into the biomolecule. The second step is the click chemistry reaction where the azide-modified biomolecule is incubated with this compound in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, like sodium ascorbate.[5] A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency in aqueous environments.[6][7]

Quantitative Analysis of Labeling Efficiency

The efficiency of labeling is typically quantified by determining the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each biomolecule. For proteins, the DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the Cy5 dye (~650 nm). A correction factor is necessary to account for the dye's absorbance at 280 nm.

General Formula for Degree of Labeling (DOL) of Proteins:

DOL = Dye Concentration (M) / Protein Concentration (M)

Caption: General workflow for labeling biomolecules.

click_chemistry_pathway Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) azide Biomolecule-Azide cycloaddition [3+2] Cycloaddition azide->cycloaddition alkyne This compound alkyne->cycloaddition copper_ii Cu(II)SO4 copper_i Cu(I) copper_ii->copper_i Reduction ascorbate Sodium Ascorbate ascorbate->copper_i copper_complex [Cu(I)-THPTA] Complex copper_i->copper_complex thpta THPTA Ligand thpta->copper_complex copper_complex->cycloaddition Catalysis triazole Stable Triazole Linkage (Labeled Biomolecule) cycloaddition->triazole

Caption: CuAAC reaction mechanism.

dol_calculation_logic Logic for Degree of Labeling (DOL) Calculation start Start measure_abs Measure Absorbance of Purified Conjugate (A280 and A650) start->measure_abs calc_dye_conc Calculate Dye Concentration using A650 and ε_dye measure_abs->calc_dye_conc calc_prot_conc Calculate Corrected Protein Absorbance (A280_corr = A280 - A650 * CF) measure_abs->calc_prot_conc calc_dol Calculate DOL (Dye Molarity / Protein Molarity) calc_dye_conc->calc_dol calc_prot_molarity Calculate Protein Molarity using A280_corr and ε_protein calc_prot_conc->calc_prot_molarity calc_prot_molarity->calc_dol end End calc_dol->end

Caption: Logic for DOL calculation.

References

Application Note: Enhanced Immunofluorescence Utilizing Trisulfo-Cy5-Alkyne Antibody Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunofluorescence (IF) is a powerful technique for visualizing the distribution of specific biomolecules within cells and tissues. The choice of fluorophore is critical for achieving high-quality imaging with a strong signal-to-noise ratio and photostability. Trisulfo-Cy5-Alkyne is a bright, far-red fluorescent dye that offers significant advantages for immunofluorescence applications. Its three sulfonate groups confer high water solubility, which minimizes aggregation-induced quenching and non-specific binding, leading to brighter signals and lower background. The terminal alkyne group enables a highly specific and stable covalent attachment to azide-modified antibodies via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry reaction. This targeted conjugation method preserves antibody integrity and function. This application note provides detailed protocols for the conjugation of this compound to antibodies and their subsequent use in immunofluorescence staining.

Key Advantages of this compound for Immunofluorescence

  • High Photostability: Cyanine dyes are known for their robust photostability, allowing for longer exposure times and repeated imaging with less signal degradation.

  • Reduced Background: The high water solubility of Trisulfo-Cy5 minimizes non-specific binding to cellular components, resulting in a lower background signal and an improved signal-to-noise ratio.[1]

  • Bright Far-Red Emission: With an excitation maximum around 647 nm and an emission maximum around 670 nm, Trisulfo-Cy5 is well-suited for standard laser lines and helps to avoid autofluorescence from biological samples, which is typically lower in the far-red spectrum.[2]

  • Specific and Stable Conjugation: Click chemistry provides a bioorthogonal method for labeling antibodies, ensuring that the dye is attached at a specific site without compromising the antigen-binding region.[3]

Data Presentation

Table 1: Photophysical Properties of this compound
PropertyValueReference
Excitation Maximum (λex)~647 nm[2]
Emission Maximum (λem)~670 nm[2]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹[2][4]
Recommended Laser Line633 nm or 647 nm
Quantum Yield (Φ) of Cy5~0.20-0.27[5][6]
SolubilityHigh in aqueous solutions
Table 2: Performance Comparison of Common Far-Red Fluorophores
FeatureTrisulfo-Cy5Alexa Fluor 647
Brightness HighVery High
Photostability Good to ExcellentExcellent
Susceptibility to Self-Quenching Low (due to sulfonation)Very Low
Water Solubility Very HighHigh
Conjugation Chemistry Click Chemistry (Alkyne)NHS Ester, Maleimide, etc.

Note: The performance of Trisulfo-Cy5 is expected to be superior to standard Cy5 due to sulfonation, which reduces aggregation and self-quenching.[7][8][9]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conjugation of this compound to Azide-Modified Antibody

This protocol describes the conjugation of an alkyne-containing fluorescent dye to an azide-modified antibody.

Materials:

  • Azide-modified antibody (in PBS or similar amine-free buffer, pH 7.2-7.8)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Copper(II) Sulfate (CuSO₄) solution (10 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)

  • Sodium Ascorbate solution (100 mM in water, freshly prepared)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin desalting columns or dialysis equipment for purification

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Ensure the azide-modified antibody is in an amine-free buffer such as PBS. If the buffer contains interfering substances, perform a buffer exchange using a spin desalting column or dialysis.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Catalyst Premix Preparation:

    • In a microcentrifuge tube, mix the 10 mM CuSO₄ solution and the 50 mM THPTA solution in a 1:5 molar ratio (e.g., 5 µL of CuSO₄ and 25 µL of THPTA).

    • Vortex briefly and let it stand for 5 minutes at room temperature.

  • Conjugation Reaction:

    • In a new microcentrifuge tube, add the azide-modified antibody.

    • Add a 3 to 10-fold molar excess of the 10 mM this compound stock solution to the antibody.

    • Add the CuSO₄/THPTA premix to the antibody-dye mixture. The final concentration of CuSO₄ should be between 50 µM and 250 µM.

    • Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove the unreacted dye and catalyst components by passing the reaction mixture through a spin desalting column equilibrated with PBS.

    • Alternatively, purify the conjugate by dialysis against PBS at 4°C with several buffer changes.

  • Characterization of the Conjugate (Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of Trisulfo-Cy5 (~647 nm, A_max).

    • Calculate the protein concentration:

      • Protein Conc. (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

      • Where:

        • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (a typical value for Cy5 is ~0.05).[10]

        • ε_protein is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).[11]

    • Calculate the dye concentration:

      • Dye Conc. (M) = A_max / ε_dye

      • Where:

        • ε_dye is the molar extinction coefficient of Trisulfo-Cy5 at its λ_max (~250,000 M⁻¹cm⁻¹).[2]

    • Calculate the Degree of Labeling (DOL):

      • DOL = Dye Conc. (M) / Protein Conc. (M)

    • An optimal DOL for antibodies is typically between 2 and 6.

  • Storage:

    • Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (to a final concentration of 50%) and store at -20°C.

Protocol 2: Immunofluorescence Staining of Adherent Cells

Materials:

  • Trisulfo-Cy5-conjugated primary or secondary antibody

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA or 5-10% normal serum in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets for Cy5 and DAPI

Procedure:

  • Cell Preparation:

    • Wash the cells on coverslips twice with PBS.

    • Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation (for indirect immunofluorescence):

    • Dilute the unlabeled primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

  • Trisulfo-Cy5 Conjugated Antibody Incubation:

    • Dilute the Trisulfo-Cy5-conjugated antibody (primary for direct IF, or secondary for indirect IF) in Blocking Buffer.

    • Incubate the cells with the diluted conjugated antibody for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Counterstaining (Optional):

    • Incubate the cells with a diluted nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and let it dry.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Trisulfo-Cy5 (Excitation: ~640/20 nm, Emission: ~680/30 nm) and the counterstain.

    • Acquire images, ensuring to use appropriate controls (e.g., secondary antibody only, unstained cells) to assess background and specificity.

Visualizations

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification & Characterization cluster_final Final Product Ab Azide-Modified Antibody Mix Combine Antibody & Dye Ab->Mix Dye This compound Dye->Mix Catalyst Add Cu(I) Catalyst (CuSO4 + THPTA + Sodium Ascorbate) Mix->Catalyst Incubate Incubate 1-2h at RT (in dark) Catalyst->Incubate Purify Purify Conjugate (Desalting Column/Dialysis) Incubate->Purify Analyze Characterize (UV-Vis for DOL) Purify->Analyze Final Trisulfo-Cy5 Labeled Antibody Analyze->Final Immunofluorescence_Protocol_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_final_steps Final Steps cluster_imaging Imaging Start Cells on Coverslip Fix Fixation Start->Fix Perm Permeabilization (if needed) Fix->Perm Block Blocking Perm->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb Indirect IF SecondaryAb Trisulfo-Cy5 Conjugated Secondary Antibody Block->SecondaryAb Direct IF PrimaryAb->SecondaryAb Counterstain Counterstain (e.g., DAPI) SecondaryAb->Counterstain Mount Mount with Antifade Medium Counterstain->Mount Image Fluorescence Microscopy Mount->Image

References

Application Notes and Protocols for Trisulfo-Cy5-Alkyne in Super-Resolution Microscopy (STORM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Trisulfo-Cy5-Alkyne, a bright and photostable fluorescent dye, for super-resolution imaging via Stochastic Optical Reconstruction Microscopy (STORM). This document includes the dye's photophysical properties, detailed protocols for cell labeling using copper-catalyzed azide-alkyne cycloaddition (CuAAC), and optimized imaging procedures for achieving high-quality super-resolution data.

Introduction to this compound for STORM

This compound is a water-soluble cyanine dye featuring three sulfonate groups, which enhance its hydrophilicity and reduce aggregation in aqueous environments. Its alkyne group allows for covalent labeling of azide-modified biomolecules through the highly specific and efficient "click chemistry" reaction. These properties, combined with its exceptional brightness and photostability, make it an excellent candidate for single-molecule localization microscopy techniques like STORM. In STORM, individual fluorophores are photoswitched between a fluorescent "on" state and a dark "off" state, allowing for their precise localization to reconstruct a super-resolution image. The spectral properties of Trisulfo-Cy5 are nearly identical to those of Cy5 and Alexa Fluor 647, making it compatible with common laser lines and filter sets.

Data Presentation: Photophysical Properties and Performance

The tables below summarize the key photophysical properties of this compound and the performance of a closely related trisulfonated Cy5 dye in STORM imaging.

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~646 nm[1]
Emission Maximum (λem)~662 nm[1]
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹ at 647 nm[2]
Molecular Weight~788 g/mol [1]
SolubilityWater, DMSO, DMF[2]
Reactive GroupAlkyne[1]
Spectrally Similar DyesCy5, Alexa Fluor® 647, CF® 647 Dye[2]

Table 2: Performance of a Trisulfonated Cy5 Derivative (Cy5B-trisulfo) in STORM *

ParameterValueConditionsReference
Photon Count per Event ~1,800 0.1% NaBH₄ in PBS, 640 nm excitation (2.5 kW/cm²)[3]
Localization Precision ~6.6 ± 3.3 nm (s.d.) 0.1% NaBH₄ in PBS, 640 nm excitation (2.5 kW/cm²)[3]
Achieved Spatial Resolution ~13 nm Fourier Ring Correlation (FRC) analysis of microtubule images[3]

*Note: This data is for Cy5B-trisulfo, a conformationally restrained trisulfonated Cy5 derivative, which is expected to have similar performance to this compound in STORM applications.

Experimental Protocols

Protocol for Labeling Azide-Modified Cellular Targets with this compound via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the labeling of azide-modified biomolecules within fixed cells.

Materials:

  • Fixed cells containing azide-modified target molecules (e.g., metabolically labeled with an azide-containing precursor)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Sodium Ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Washing buffer (e.g., PBS containing 0.1% Tween-20)

Procedure:

  • Cell Preparation:

    • Culture and treat cells to incorporate azide handles into the biomolecules of interest.

    • Fix the cells using a suitable method (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature to allow the click chemistry reagents to enter the cell.

    • Wash the cells three times with PBS.

  • Preparation of Click Chemistry Reagents:

    • This compound Stock Solution: Prepare a 1-10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.

    • Copper(II) Sulfate Stock Solution: Prepare a 50 mM stock solution in deionized water.

    • Ligand Stock Solution (THPTA): Prepare a 50 mM stock solution of THPTA in deionized water.

    • Sodium Ascorbate Stock Solution: Prepare a 500 mM stock solution in deionized water. This solution must be prepared fresh before each use.

  • Click Labeling Reaction:

    • Prepare the click reaction cocktail immediately before use. For a final volume of 500 µL, mix the following components in order:

      • 445 µL of PBS

      • 5 µL of this compound stock solution (final concentration: 10-100 µM)

      • 25 µL of THPTA stock solution (final concentration: 2.5 mM)

      • 5 µL of Copper(II) Sulfate stock solution (final concentration: 500 µM)

      • 20 µL of freshly prepared Sodium Ascorbate stock solution (final concentration: 20 mM)

    • Vortex the cocktail gently to mix.

    • Remove the PBS from the fixed and permeabilized cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Sample Mounting:

    • Remove the click reaction cocktail and wash the cells three times with washing buffer.

    • Wash the cells three times with PBS.

    • The sample is now ready for mounting and STORM imaging.

Protocol for STORM Imaging

This protocol provides a starting point for STORM imaging of this compound labeled samples. Optimization of the buffer composition and imaging parameters may be required for specific applications.

Materials:

  • Labeled cells on a coverslip

  • STORM imaging buffer (see Table 3 for recipes)

  • A super-resolution microscope equipped for STORM imaging (with appropriate laser lines, filters, and a sensitive camera)

Table 3: Recommended STORM Imaging Buffer Recipes for Cyanine Dyes

Buffer ComponentStock SolutionFinal Concentration
Buffer A (MEA-based)
Glucose-10% (w/v)
Tris-HCl, pH 8.01 M50 mM
NaCl5 M10 mM
GLOX Solution
Glucose Oxidase10 mg/mL in Buffer A0.5 mg/mL
Catalase20 mg/mL in Buffer A40 µg/mL
Imaging Buffer
Buffer A with Glucose-900 µL
GLOX Solution-10 µL
MEA (Cysteamine)1 M in HCl, pH 7.010-100 mM
Buffer B (Thiol-free)
PBS, pH 7.4-1 mL
Sodium borohydride (NaBH₄)1% (w/v) in PBS (fresh)0.1% (w/v)

Procedure:

  • Prepare the STORM Imaging Buffer:

    • Prepare the chosen STORM imaging buffer immediately before use. The oxygen scavenging system (glucose oxidase and catalase) has a limited lifetime once mixed.

    • For thiol-based buffers, add the thiol (e.g., MEA) to the buffer containing the oxygen scavenging system just before imaging.

  • Mount the Sample:

    • Mount the coverslip with the labeled cells onto a microscope slide with a suitable imaging chamber.

    • Add the freshly prepared STORM imaging buffer to the chamber.

  • Microscope Setup and Image Acquisition:

    • Place the sample on the STORM microscope.

    • Locate the region of interest using low-intensity excitation to minimize photobleaching.

    • Switch to high-intensity laser illumination (e.g., 640-647 nm laser at 1-2 kW/cm²) to induce photoswitching of the this compound molecules.

    • Acquire a time series of images (typically 10,000 to 100,000 frames) with a short exposure time (e.g., 10-50 ms) to capture the stochastic blinking of individual fluorophores.

    • A low-power activation laser (e.g., 405 nm) may be used to facilitate the return of fluorophores from the dark state to the fluorescent state, thereby controlling the density of active fluorophores per frame.

  • Data Analysis:

    • Process the acquired image series using a suitable single-molecule localization software (e.g., ThunderSTORM, rapidSTORM, or commercial software).

    • The software will identify and fit the point spread function (PSF) of each blinking event to determine the precise coordinates of the fluorophore.

    • Reconstruct the final super-resolution image from the list of localized coordinates.

Visualizations

experimental_workflow cluster_labeling Cell Labeling Workflow cluster_imaging STORM Imaging Workflow azide_intro Introduce Azide Groups into Target Biomolecules (e.g., Metabolic Labeling) fix_perm Fix and Permeabilize Cells azide_intro->fix_perm click_reaction Perform Copper-Catalyzed Click Reaction with this compound fix_perm->click_reaction wash_label Wash to Remove Unbound Dye click_reaction->wash_label mount Mount Sample in STORM Imaging Buffer wash_label->mount Proceed to Imaging acquire Acquire Image Series (High-Power Excitation) mount->acquire analyze Localize Single Molecules and Reconstruct Super-Resolution Image acquire->analyze

Caption: Overall experimental workflow for STORM imaging.

click_chemistry_workflow cluster_reactants Reactants cluster_catalyst Catalytic System azide Azide-Modified Biomolecule product Covalently Labeled Biomolecule (Triazole Linkage) azide->product alkyne This compound alkyne->product copper Cu(II)SO4 copper->product ligand THPTA Ligand ligand->product reductant Sodium Ascorbate reductant->product

Caption: Key components of the CuAAC reaction.

References

Application Notes: Trisulfo-Cy5-Alkyne for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy5-Alkyne is a water-soluble, far-red fluorescent dye ideally suited for the detection of azide-modified biomolecules in flow cytometry. Its alkyne group allows for covalent labeling of azide-containing targets via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This bioorthogonal reaction is highly specific and efficient, enabling robust and sensitive detection of cellular components and processes. The tri-sulfonation of the Cy5 dye enhances its hydrophilicity, reducing aggregation and non-specific binding, which is critical for achieving a high signal-to-noise ratio in flow cytometry applications. With an excitation maximum around 647 nm and an emission maximum around 670 nm, Trisulfo-Cy5 is compatible with the common 633 nm or 640 nm laser lines found in most flow cytometers, minimizing cellular autofluorescence and spectral overlap with other common fluorophores.

A primary application of this compound in flow cytometry is the detection of metabolically labeled cells. Cells are first incubated with an azide-modified metabolic precursor, such as an azido-sugar, which is incorporated into newly synthesized biomolecules like glycoproteins. Subsequent reaction with this compound allows for the fluorescent labeling of these molecules, providing a powerful tool to study cellular metabolism, protein synthesis, and glycosylation patterns in response to various stimuli or drug treatments.

Key Applications in Flow Cytometry

  • Analysis of Cell Surface Glycosylation: Metabolic labeling with azido-sugars (e.g., N-azidoacetylmannosamine, ManNAz) followed by click chemistry with this compound enables the quantification of cell surface sialic acid expression. This can be used to study changes in glycosylation associated with cancer, immune responses, and other disease states.

  • Monitoring Protein Synthesis: By using amino acid analogs containing an azide group, researchers can label newly synthesized proteins and detect them with this compound. This provides a non-radioactive method to assess global protein synthesis rates.

  • Cell Proliferation Assays: In a reverse labeling strategy to the common EdU-alkyne assays, an azide-modified nucleoside can be incorporated into newly synthesized DNA and subsequently labeled with this compound to measure cell proliferation.

  • High-Content Screening: The robust and specific nature of the click reaction makes this technique suitable for high-throughput flow cytometry-based screening of compounds that modulate cellular metabolism or glycosylation.

Data Presentation

Table 1: Properties of this compound

PropertyValue
Excitation Maximum (Ex) ~647 nm
Emission Maximum (Em) ~670 nm
Molecular Weight ~788 g/mol
Solubility Water, DMSO, DMF
Reactive Group Alkyne
Common Laser Line 633 nm or 640 nm

Table 2: Recommended Reagent Concentrations for Click Chemistry Labeling of Cells

ReagentStock ConcentrationFinal Concentration
This compound 1-10 mM in DMSO1-10 µM
Copper (II) Sulfate (CuSO₄) 50-100 mM in H₂O0.5-1.0 mM
Sodium Ascorbate 100-200 mM in H₂O (prepare fresh)2.5-5.0 mM
THPTA Ligand (optional but recommended) 10-50 mM in H₂O or DMSO0.1-0.5 mM

Note: These are starting concentrations and should be optimized for each cell type and experimental condition.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with an Azido-Sugar and Detection with this compound

This protocol describes the labeling of cell surface sialoglycans using peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz) and subsequent detection by flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS, optional for intracellular targets)

  • This compound

  • Copper (II) Sulfate (CuSO₄)

  • Sodium Ascorbate (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • FACS tubes

Procedure:

  • Metabolic Labeling:

    • Seed cells in a culture plate at an appropriate density to ensure they are in logarithmic growth phase at the time of labeling.

    • Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 10 mM).

    • Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM. Include a vehicle control (DMSO only).

    • Incubate cells for 1-3 days under normal growth conditions (37°C, 5% CO₂). The optimal incubation time depends on the cell type and the turnover rate of the glycans of interest.

  • Cell Harvesting and Fixation:

    • Harvest cells using a non-enzymatic cell dissociation solution or gentle scraping.

    • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.

    • Wash the cells once with 1 mL of PBS.

  • Click Chemistry Reaction:

    • Prepare the Click Reaction Cocktail immediately before use. For each sample (e.g., 1 x 10⁶ cells), mix the following in order:

      • PBS (or other aqueous buffer, pH 7.0-7.5)

      • This compound (to a final concentration of 1-10 µM)

      • Copper (II) Sulfate (to a final concentration of 0.5-1.0 mM)

      • (Optional but recommended) THPTA ligand (to a final concentration of 0.1-0.5 mM)

      • Freshly prepared Sodium Ascorbate (to a final concentration of 2.5-5.0 mM)

    • Resuspend the fixed cell pellet in 100 µL of the Click Reaction Cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the cells on a flow cytometer equipped with a 633 nm or 640 nm laser.

    • Collect fluorescence emission in the appropriate channel for Cy5 (typically around 660-670 nm).

    • Use the vehicle-treated control to set the negative gate and quantify the percentage of labeled cells and the mean fluorescence intensity (MFI) of the positive population.

Visualizations

Experimental_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_culture 1. Cell Culture metabolic_labeling 2. Metabolic Labeling (e.g., with Azido-Sugar) cell_culture->metabolic_labeling harvesting 3. Cell Harvesting metabolic_labeling->harvesting fixation 4. Fixation harvesting->fixation click_reaction 5. Click Reaction (this compound) fixation->click_reaction washing 6. Washing click_reaction->washing flow_cytometry 7. Flow Cytometry Analysis washing->flow_cytometry data_analysis 8. Data Analysis flow_cytometry->data_analysis

Caption: Experimental workflow for labeling and analyzing cells using this compound.

Caption: Principle of metabolic labeling and click chemistry detection.

Signaling_Pathway_Readout stimulus External Stimulus (e.g., Growth Factor, Drug) signaling_pathway Intracellular Signaling Pathway (e.g., PI3K/Akt, MAPK) stimulus->signaling_pathway metabolic_changes Altered Cellular Metabolism & Glycosylation signaling_pathway->metabolic_changes glycan_expression Changes in Cell Surface Glycan Expression metabolic_changes->glycan_expression detection Detection by Metabolic Labeling & this compound Click glycan_expression->detection flow_readout Quantitative Flow Cytometry Readout (MFI) detection->flow_readout

Application Notes and Protocols for In Situ Labeling of Cellular Components with Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trisulfo-Cy5-Alkyne is a water-soluble, far-red fluorescent probe ideally suited for the detection of azide-modified biomolecules within cellular environments.[1] Its three sulfonate groups enhance its hydrophilicity, reducing aggregation and non-specific binding, which contributes to a better signal-to-noise ratio in imaging experiments.[2] This reagent contains a terminal alkyne group that readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[3][4] This bioorthogonal reaction is highly specific and efficient, allowing for the covalent labeling of azide-containing molecules in complex biological systems without interfering with native cellular processes.[5]

The far-red spectral properties of the Cy5 core (excitation maximum ~646-650 nm, emission maximum ~662-680 nm) are advantageous for cellular imaging as they minimize background autofluorescence from endogenous cellular components, which is more prevalent in the blue and green regions of the spectrum.[2][3][4] This results in a higher signal-to-noise ratio, enabling the detection of low-abundance targets.[1][2] this compound is therefore an excellent tool for visualizing a variety of cellular components and processes, including protein glycosylation, DNA replication, and lipid trafficking, when used in conjunction with metabolic labeling strategies that introduce azide-functionalized precursors.

Core Applications

  • Visualization of Post-Translational Modifications: Specifically labeling and imaging glycoproteins and other post-translationally modified proteins that have been metabolically engineered to contain azide groups.

  • Analysis of DNA Replication: Detecting nascent DNA synthesis by incorporating the thymidine analog 5-ethynyl-2'-deoxyuridine (EdU) into replicating DNA, followed by detection with this compound.

  • Trafficking of Cellular Components: Tracking the localization and dynamics of lipids, glycans, and other molecules that have been metabolically labeled with azide-containing precursors.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Excitation Maximum (Ex)~646 nm[3]
Emission Maximum (Em)~662 nm[3]
Molecular Weight~788 g/mol
SolubilityWater, DMSO, DMF
Reactive GroupAlkyne[3]
Target GroupAzide[3]
Recommended Laser Line633 nm or 647 nm[1]
pH SensitivitypH-insensitive from pH 4 to 10[1]
Table 2: Typical Experimental Parameters for In Situ Labeling
ParameterApplication: Glycoprotein LabelingApplication: Nascent DNA Labeling (EdU)Notes
Metabolic Labeling Precursor Ac4ManNAz (N-azidoacetylmannosamine-tetraacylated)EdU (5-ethynyl-2'-deoxyuridine)The choice of precursor determines the cellular component to be labeled.
Precursor Concentration 25-50 µM2-10 µMOptimal concentration should be determined empirically for each cell line to balance labeling efficiency and potential toxicity.[6][7]
Metabolic Labeling Time 24-72 hours1-2 hours (or longer for pulse-chase)Duration depends on the biological process being studied and the turnover rate of the target molecule.[6][7]
This compound Concentration 2-20 µM2-20 µMHigher concentrations may increase signal but can also lead to higher background. Titration is recommended.
Copper (II) Sulfate (CuSO4) 50-200 µM50-200 µMA source of the catalytic Cu(I) ions.
Reducing Agent (e.g., Sodium Ascorbate) 2.5-5 mM2.5-5 mMReduces Cu(II) to the active Cu(I) state. A freshly prepared solution is crucial for reaction efficiency.
Copper Ligand (e.g., THPTA) 250 µM - 1 mM250 µM - 1 mMStabilizes the Cu(I) ion, improves reaction efficiency, and reduces cytotoxicity.
Click Reaction Time 30-60 minutes30 minutesIncubation should be performed at room temperature, protected from light.
Expected Outcome High-contrast fluorescence imaging of sialylated glycoproteins.Specific labeling of the nuclei of cells undergoing S-phase.The far-red emission of Cy5 minimizes interference from cellular autofluorescence, leading to a high signal-to-noise ratio.[2]

Experimental Protocols

Protocol 1: In Situ Labeling of Nascent DNA using EdU and this compound

This protocol describes the labeling and visualization of newly synthesized DNA in proliferating cells.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • This compound

  • Click reaction buffer components:

    • Copper (II) sulfate (CuSO4)

    • Copper-chelating ligand (e.g., THPTA)

    • Reducing agent (e.g., Sodium Ascorbate)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Metabolic Labeling: a. Culture cells to the desired confluency. b. Add EdU to the culture medium to a final concentration of 10 µM. c. Incubate the cells for 1-2 hours under normal growth conditions to allow for EdU incorporation into newly synthesized DNA.

  • Cell Fixation and Permeabilization: a. Wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature. e. Wash the cells twice with PBS.

  • Click Reaction: a. Prepare a fresh click reaction cocktail. For each sample, combine the following in order: PBS, this compound (to a final concentration of 5 µM), CuSO4 (to a final concentration of 100 µM), and a copper ligand. b. Immediately before use, add the reducing agent (e.g., sodium ascorbate) to a final concentration of 5 mM to initiate the reaction. Mix gently but thoroughly. c. Remove the wash buffer from the cells and add the click reaction cocktail. d. Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining: a. Wash the cells three times with PBS. b. (Optional) Counterstain the nuclei with DAPI for 5 minutes. c. Wash the cells twice with PBS.

  • Imaging: a. Mount the coverslips onto glass slides using an antifade mounting medium. b. Image the cells using a fluorescence microscope equipped with appropriate filter sets for Cy5 (Ex: ~640 nm, Em: ~670 nm) and DAPI (if used).

Protocol 2: In Situ Labeling of Cellular Glycoproteins using Ac4ManNAz and this compound

This protocol enables the visualization of sialylated glycoproteins, which are often altered in disease states like cancer.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • (Optional) Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS) for intracellular imaging

  • This compound

  • Click reaction buffer components (as in Protocol 1)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Metabolic Labeling: a. Culture cells to the desired confluency. b. Add Ac4ManNAz to the culture medium to a final concentration of 25-50 µM. c. Incubate the cells for 48-72 hours under normal growth conditions to allow for the metabolic incorporation of the azido-sugar into glycoproteins.[7]

  • Cell Fixation (and optional Permeabilization): a. Wash the cells twice with PBS to remove unincorporated Ac4ManNAz. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. For imaging intracellular glycoproteins, permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10-15 minutes.[8] If only cell-surface glycans are of interest, skip this step. e. Wash the cells twice with PBS.

  • Click Reaction: a. Prepare the click reaction cocktail as described in Protocol 1, Step 3a-b. A typical final concentration for this compound is 5-10 µM. b. Add the click reaction cocktail to the cells. c. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining: a. Wash the cells three times with PBS. b. (Optional) Counterstain the nuclei with DAPI. c. Wash the cells twice with PBS.

  • Imaging: a. Mount and image the cells as described in Protocol 1, Step 5.

Visualizations

experimental_workflow_dna_labeling cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Sample Preparation cluster_2 Step 3: Click Reaction cluster_3 Step 4: Imaging start Culture Cells add_edu Add EdU (10 µM) to Culture Medium start->add_edu incubate_edu Incubate (1-2 hours) add_edu->incubate_edu fix Fix with 4% PFA incubate_edu->fix permeabilize Permeabilize (0.5% Triton X-100) fix->permeabilize click_cocktail Add Click Cocktail: - this compound - CuSO4 / Ligand - Sodium Ascorbate permeabilize->click_cocktail incubate_click Incubate (30 min) click_cocktail->incubate_click wash Wash Cells incubate_click->wash mount Mount Sample wash->mount image Fluorescence Microscopy mount->image

Caption: Experimental workflow for labeling nascent DNA with EdU and this compound.

metabolic_pathway_glycan_labeling cluster_cell Cellular Environment cluster_medium Culture Medium cluster_cytosol Cytosol cluster_golgi Golgi Apparatus cluster_detection In Situ Detection Ac4ManNAz Ac4ManNAz (Azido Sugar Precursor) Deacetylation Esterases Ac4ManNAz->Deacetylation Uptake ManNAz ManNAz Deacetylation->ManNAz UDPGalNAz UDP-GalNAz ManNAz->UDPGalNAz Hexosamine Salvage Pathway AzidoGlycoprotein Azide-labeled Glycoprotein UDPGalNAz->AzidoGlycoprotein Glycoprotein Nascent Glycoprotein Glycoprotein->AzidoGlycoprotein Glycosyl- transferases CellSurface Cell Surface Glycans (with Azide) AzidoGlycoprotein->CellSurface Trafficking ClickReaction Click Chemistry (CuAAC) CellSurface->ClickReaction Cy5Alkyne This compound Cy5Alkyne->ClickReaction LabeledGlycoprotein Fluorescently Labeled Glycoprotein ClickReaction->LabeledGlycoprotein

Caption: Pathway of metabolic labeling and detection of glycoproteins.

logical_relationship_snr snr High Signal-to-Noise Ratio (SNR) high_label High Labeling Efficiency high_label->snr high_quantum_yield High Quantum Yield of Cy5 high_quantum_yield->snr optimal_filters Optimal Excitation/Emission Filters optimal_filters->snr low_autofluorescence Low Cellular Autofluorescence in Far-Red Spectrum low_autofluorescence->snr high_specificity High Specificity of Click Reaction high_specificity->snr hydrophilicity High Hydrophilicity of Trisulfo-Cy5 (Reduces Non-specific Binding) hydrophilicity->snr

Caption: Factors contributing to a high signal-to-noise ratio with this compound.

References

Troubleshooting & Optimization

How to reduce background fluorescence with Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trisulfo-Cy5-Alkyne. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on mitigating background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) fluorescent dye equipped with an alkyne group.[1][2] This alkyne moiety allows the dye to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry."[1][2][3] Its primary applications involve the fluorescent labeling of azide-modified biomolecules, such as proteins, nucleic acids, and glycans, for visualization in techniques like fluorescence microscopy and flow cytometry. The Trisulfo- group enhances its water solubility.

Q2: What are the spectral properties of this compound?

This compound is a far-red fluorescent dye. Its spectral characteristics are:

PropertyWavelength (nm)
Maximum Excitation (λex)~646 nm
Maximum Emission (λem)~662 nm

These values are approximate and can be influenced by the local environment.

Q3: What are the common causes of high background fluorescence when using this compound?

High background fluorescence is a frequent issue in fluorescence imaging and can originate from several sources:

  • Autofluorescence: Endogenous fluorescence from cellular components like mitochondria, lysosomes, and flavins, or from fixatives like glutaraldehyde.[4]

  • Non-Specific Binding: The dye or dye-conjugate may bind to unintended cellular structures through hydrophobic or ionic interactions.[4] Cyanine dyes, like Cy5, are known to sometimes bind non-specifically to monocytes and macrophages.[4]

  • Dye Aggregation: At high concentrations or in certain buffer conditions, cyanine dyes can form aggregates that can lead to quenching or non-specific deposition.

  • Suboptimal Staining Protocol: Insufficient blocking, excessive dye concentration, or inadequate washing can all contribute to high background.[4][5]

  • Contaminated Reagents: Buffers or other reagents contaminated with fluorescent impurities.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background can obscure your specific signal, leading to a poor signal-to-noise ratio. The following troubleshooting guide provides a systematic approach to identify and resolve the source of high background.

Systematic Troubleshooting Workflow for High Background

Troubleshooting_High_Background Troubleshooting High Background Fluorescence Start High Background Observed Check_Autofluorescence Image Unstained Control Start->Check_Autofluorescence Autofluorescence_High High Autofluorescence? Check_Autofluorescence->Autofluorescence_High Quench_Autofluorescence Implement Quenching Step (e.g., Sodium Borohydride, Sudan Black B) Autofluorescence_High->Quench_Autofluorescence Yes Check_NonSpecific_Binding Review Staining Protocol Autofluorescence_High->Check_NonSpecific_Binding No Optimize_Fixation Optimize Fixation (e.g., reduce aldehyde concentration/time) Quench_Autofluorescence->Optimize_Fixation Resolved Problem Resolved Quench_Autofluorescence->Resolved Optimize_Fixation->Check_NonSpecific_Binding Optimize_Fixation->Resolved Optimize_Blocking Optimize Blocking Step Check_NonSpecific_Binding->Optimize_Blocking Titrate_Dye Titrate this compound Concentration Optimize_Blocking->Titrate_Dye Optimize_Blocking->Resolved Improve_Washing Improve Washing Steps Titrate_Dye->Improve_Washing Titrate_Dye->Resolved Check_Reagents Check Reagent Purity Improve_Washing->Check_Reagents Improve_Washing->Resolved Reagent_Issue Contaminated Reagents? Check_Reagents->Reagent_Issue Prepare_Fresh_Reagents Prepare Fresh Buffers/Reagents Reagent_Issue->Prepare_Fresh_Reagents Yes Reagent_Issue->Resolved No Prepare_Fresh_Reagents->Resolved

Caption: A logical workflow for diagnosing and resolving high background fluorescence.

Quantitative Comparison of Background Reduction Strategies

StrategyDescriptionExpected Background Reduction
Optimized Blocking Using an appropriate blocking buffer to saturate non-specific binding sites.30-70%
Increased Wash Steps Performing additional or longer washes with a buffer containing a mild detergent (e.g., 0.05% Tween-20).20-50%
Dye Titration Reducing the concentration of this compound to the lowest effective concentration.20-60%
Autofluorescence Quenching Treating aldehyde-fixed samples with a quenching agent like 0.1% sodium borohydride in PBS.[1]40-80% (for autofluorescence)
Use of Specialized Buffers Employing commercial buffers designed to reduce cyanine dye non-specific binding.[4]50-90%

Note: These values are estimates and the actual reduction will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: General Workflow for Cellular Imaging using this compound Click Chemistry

This protocol outlines the key steps for labeling azide-modified biomolecules in fixed cells with this compound.

Experimental Workflow for Click Chemistry Labeling

Click_Chemistry_Workflow Cellular Imaging Workflow with this compound Start Start: Azide-Modified Cells on Coverslip Fixation 1. Cell Fixation (e.g., 4% PFA in PBS, 15 min) Start->Fixation Wash1 2. Wash (3x with PBS) Fixation->Wash1 Permeabilization 3. Permeabilization (optional) (e.g., 0.1% Triton X-100 in PBS, 10 min) Wash1->Permeabilization Wash2 4. Wash (3x with PBS) Permeabilization->Wash2 Click_Reaction 5. Click Reaction (this compound, CuSO4, Sodium Ascorbate, Ligand in PBS) Wash2->Click_Reaction Wash3 6. Wash (3x with PBS + 0.05% Tween-20) Click_Reaction->Wash3 Counterstain 7. Counterstaining (optional) (e.g., DAPI for nuclei) Wash3->Counterstain Wash4 8. Final Wash (2x with PBS) Counterstain->Wash4 Mount 9. Mount Coverslip Wash4->Mount Image 10. Fluorescence Microscopy Mount->Image

Caption: A step-by-step workflow for labeling cells with this compound.

Detailed Methodologies:

  • Cell Preparation: Culture cells on sterile coverslips to the desired confluency. Ensure that the metabolic labeling with the azide-containing precursor has been completed.

  • Fixation: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[4]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If your target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Click Reaction Cocktail Preparation (Prepare fresh):

    • This compound: 1-10 µM

    • Copper (II) Sulfate (CuSO₄): 50-100 µM

    • Copper-chelating ligand (e.g., THPTA): 250-500 µM

    • Sodium Ascorbate: 2.5-5 mM (add last to initiate the reaction)

    • Buffer: PBS

  • Click Reaction Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, followed by two washes with PBS.

  • Counterstaining (Optional): If desired, counterstain for nuclei with a dye like DAPI.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Image the samples using a fluorescence microscope with appropriate filters for Cy5 (Excitation: ~646 nm, Emission: ~662 nm).

Signaling Pathway Visualization

This compound can be used to visualize components of signaling pathways that have been metabolically labeled with an azide-containing precursor. For example, if a specific cell surface receptor is glycosylated with an azide-modified sugar, its trafficking upon ligand binding can be tracked.

Hypothetical Signaling Pathway Visualization: Receptor Internalization

Signaling_Pathway Visualization of Receptor Internalization cluster_0 Cell Surface cluster_1 Click Reaction cluster_2 Internalization Ligand Ligand Receptor Azide-Labeled Receptor (Unlabeled) Ligand->Receptor Binding Labeled_Receptor Cy5-Labeled Receptor Cy5_Alkyne This compound Cy5_Alkyne->Labeled_Receptor Click Reaction Endosome Endosome Labeled_Receptor->Endosome Internalization

Caption: A diagram illustrating the use of this compound to visualize receptor internalization.

References

Troubleshooting poor labeling efficiency with Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor labeling efficiency with Trisulfo-Cy5-Alkyne in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a water-soluble, near-infrared fluorescent dye containing a terminal alkyne group.[1][2][3] Its three sulfonate groups enhance its hydrophilicity, making it suitable for labeling biomolecules in aqueous buffers without the need for organic co-solvents.[4][5] Key properties are summarized below:

PropertyValue
Excitation Maximum~647 nm[2]
Emission Maximum~670 nm[2]
SolubilityWater, DMSO, DMF[2][4]
StoragePowder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year. Protect from light.[1]

Q2: What is the optimal buffer and pH for the click reaction with this compound?

For optimal copper-catalyzed click chemistry, a buffer pH between 7 and 7.5 is recommended.[6] It is critical to avoid buffers containing primary amines, such as Tris, as they can interfere with the labeling reaction.[7][8][9][10] Phosphate-buffered saline (PBS) or HEPES are suitable choices.[6] While the fluorescence of the Cy5 dye itself is stable over a wide pH range (pH 4-10), the efficiency of the copper-catalyzed reaction is pH-dependent.[11][12]

Q3: Why is a copper ligand like THPTA necessary?

A copper(I)-stabilizing ligand, such as the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for protecting the Cu(I) catalyst from oxidation to the inactive Cu(II) state and from disproportionation.[13] The ligand also helps to prevent catalyst-mediated degradation of sensitive biomolecules and can accelerate the reaction rate. A 5:1 ligand-to-copper molar ratio is often recommended to ensure the catalyst remains active throughout the reaction.[13]

Q4: Can I use this dye for labeling in live cells?

While click chemistry is bioorthogonal, the copper catalyst required for the standard azide-alkyne cycloaddition can be toxic to living cells.[14] For live-cell applications, it is advisable to use copper-free click chemistry methods, which involve strain-promoted alkyne-azide cycloaddition (SPAAC) with a cyclooctyne-modified dye.[14]

Troubleshooting Poor Labeling Efficiency

Low or no fluorescent signal is the most common indicator of a failed or inefficient labeling reaction. Below are potential causes and solutions to troubleshoot your experiment.

dot

TroubleshootingWorkflow start Start: Poor Labeling Efficiency reagent_check Problem Area: Reagents & Buffers start->reagent_check catalyst_check Problem Area: Copper Catalyst System start->catalyst_check reaction_check Problem Area: Reaction Conditions start->reaction_check target_check Problem Area: Target Molecule start->target_check fresh_ascorbate fresh_ascorbate reagent_check->fresh_ascorbate Is Sodium Ascorbate solution fresh? ligand_ratio ligand_ratio catalyst_check->ligand_ratio Is the Ligand:Copper ratio at least 5:1? concentration_check concentration_check reaction_check->concentration_check Are reactant concentrations adequate? reducing_agents reducing_agents target_check->reducing_agents Does the sample contain interfering substances (e.g., DTT, thiols)? dye_integrity Is this compound properly stored and handled? fresh_ascorbate->dye_integrity Yes solution_ascorbate Solution: Prepare fresh 100 mM Sodium Ascorbate in water immediately before use. fresh_ascorbate->solution_ascorbate No buffer_check Is the reaction buffer free of amines (e.g., Tris)? dye_integrity->buffer_check Yes solution_dye Solution: Ensure dye is stored at -20°C, protected from light and moisture. Prepare stock solutions fresh. dye_integrity->solution_dye No ph_check Is the buffer pH optimal (7.0-7.5)? buffer_check->ph_check Yes solution_buffer Solution: Use a non-amine buffer like PBS or HEPES. buffer_check->solution_buffer No end_reagents end_reagents ph_check->end_reagents Yes solution_ph Solution: Adjust buffer pH to the 7.0-7.5 range. ph_check->solution_ph No oxygen_removal Were solutions degassed to remove oxygen? ligand_ratio->oxygen_removal Yes solution_ratio Solution: Increase ligand (e.g., THPTA) concentration. ligand_ratio->solution_ratio No end_catalyst end_catalyst oxygen_removal->end_catalyst Yes solution_oxygen Solution: Degas buffers and reaction mixtures to prevent Cu(I) oxidation. oxygen_removal->solution_oxygen No time_temp_check Are reaction time and temperature sufficient? concentration_check->time_temp_check Yes solution_conc Solution: Increase concentration of the limiting reagent or the dye (2-10 fold molar excess). concentration_check->solution_conc No end_conditions end_conditions time_temp_check->end_conditions Yes solution_time_temp Solution: Increase reaction time (e.g., 1-4 hours) or temperature (e.g., to 37°C). time_temp_check->solution_time_temp No steric_hindrance Is the azide group sterically hindered? reducing_agents->steric_hindrance No solution_interfere Solution: Remove reducing agents via dialysis or desalting column prior to labeling. reducing_agents->solution_interfere Yes end_target end_target steric_hindrance->end_target Yes/Maybe solution_steric Solution: Consider denaturing conditions (if compatible with downstream analysis) to improve accessibility. steric_hindrance->solution_steric No

Caption: Troubleshooting workflow for poor labeling efficiency.

Quantitative Data Summary

While optimal conditions are target-specific, the following table summarizes recommended starting concentrations and their potential impact on labeling efficiency based on established click chemistry principles.

ComponentRecommended Starting ConcentrationImpact of Suboptimal ConcentrationTroubleshooting Action
Azide-modified Molecule1-50 µMInsufficient substrate for labeling.Ensure accurate quantification of the target molecule.
This compound 2-10 fold molar excess to azideLow signal intensity due to incomplete labeling.Increase dye concentration.
Copper(II) Sulfate (CuSO₄)50-250 µMSlow or incomplete reaction.Titrate concentration to find the optimal balance for your system.
Ligand (e.g., THPTA)250 µM - 1.25 mM (Maintain ≥5:1 ratio to Cu)Catalyst instability and oxidation (Cu(I) → Cu(II)).[13]Increase ligand concentration to ensure a ≥5:1 molar ratio to copper.
Sodium Ascorbate1-5 mM (Freshly prepared)Inactive Cu(II) catalyst dominates.[13]Always use a freshly prepared solution. Increase concentration if oxidation is suspected.

Detailed Experimental Protocol: Protein Labeling

This protocol is a starting point for labeling an azide-modified protein with this compound and may require optimization.

1. Reagent Preparation

  • Protein Sample: Prepare the azide-modified protein in an amine-free buffer (e.g., 100 mM PBS, pH 7.4) at a concentration of 1-10 mg/mL. If the protein buffer contains interfering substances like Tris or reducing agents (DTT, β-mercaptoethanol), exchange the buffer using a desalting column or dialysis.[7][8]

  • This compound Stock (10 mM): Dissolve the required amount of this compound in nuclease-free water. Prepare this solution fresh.

  • CuSO₄ Stock (20 mM): Dissolve copper(II) sulfate pentahydrate in nuclease-free water. This solution is stable at room temperature.

  • THPTA Ligand Stock (100 mM): Dissolve THPTA in nuclease-free water.

  • Sodium Ascorbate Stock (100 mM): Dissolve sodium ascorbate in nuclease-free water. This solution must be prepared fresh immediately before use , as it is prone to oxidation.[13][15]

2. Labeling Reaction Workflow

The following workflow describes the setup of a 100 µL labeling reaction. Volumes can be scaled as needed.

dot

ProtocolWorkflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation & Purification prep_protein 1. Prepare Azide-Protein in Amine-Free Buffer prep_stocks 2. Prepare Fresh Reagent Stocks (Dye, CuSO4, THPTA, Na-Ascorbate) prep_protein->prep_stocks add_protein 3. Add Azide-Protein to Tube prep_stocks->add_protein add_dye 4. Add this compound add_protein->add_dye add_catalyst_premix 5. Add CuSO4/THPTA Premix add_dye->add_catalyst_premix add_ascorbate 6. Initiate with Fresh Na-Ascorbate add_catalyst_premix->add_ascorbate incubate 7. Incubate at RT (1-2h) Protect from Light add_ascorbate->incubate purify 8. Purify Labeled Protein (e.g., Size Exclusion Chromatography) incubate->purify

Caption: General experimental workflow for protein labeling.

3. Reaction Assembly

For a 100 µL final reaction volume:

  • In a microcentrifuge tube, combine:

    • Azide-modified protein solution (e.g., 50 µL of a 2 mg/mL stock)

    • 10 mM this compound stock (e.g., 2 µL for a 10-fold molar excess over a 20 µM protein)

  • In a separate tube, premix the catalyst by adding 5 µL of 100 mM THPTA to 5 µL of 20 mM CuSO₄ . Let it sit for 1-2 minutes.

  • Add the 10 µL of the CuSO₄/THPTA premix to the protein/dye mixture.

  • To initiate the reaction, add 10 µL of freshly prepared 100 mM sodium ascorbate .

  • Gently mix the components. The final concentrations in this example would be approximately: 1 mg/mL protein, 200 µM dye, 1 mM CuSO₄, 5 mM THPTA, and 10 mM sodium ascorbate.

4. Incubation and Purification

  • Incubate the reaction at room temperature for 1-2 hours, protected from light. For difficult conjugations, the time can be extended or the temperature increased to 37°C.

  • Purify the labeled protein from unreacted dye and catalyst components. Size-exclusion chromatography (e.g., a PD-10 desalting column) is a common and effective method.

5. Analysis

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for the Cy5 dye).

References

Technical Support Center: Optimizing Trisulfo-Cy5-Alkyne Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in their Trisulfo-Cy5-Alkyne imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a near-infrared (NIR) fluorescent dye containing an alkyne group.[1][2] This alkyne moiety allows the dye to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," for covalent labeling of azide-modified molecules.[1][3][4][5][6] Its fluorescence is pH-insensitive between pH 4 and 10.[7][8]

Summary of Spectral Properties:

PropertyValue
Excitation Maximum (Ex)~646 nm[3][9][10]
Emission Maximum (Em)~662 nm[3][9][10]
Extinction Coefficient250,000 cm⁻¹M⁻¹[7][9][10]
Recommended Laser Lines633 nm or 647 nm[7][8]

Q2: What are the primary causes of a low signal-to-noise ratio in this compound imaging?

A low signal-to-noise ratio can stem from two main issues: a weak or absent signal and/or high background fluorescence.

  • Weak or No Signal: This can be caused by inefficient click chemistry labeling, degradation of the dye, photobleaching, or suboptimal imaging settings.[11]

  • High Background Fluorescence: This often results from non-specific binding of the this compound, autofluorescence from the biological sample, or inadequate washing steps.[11][12]

Q3: How can I prevent photobleaching of Trisulfo-Cy5?

Cy5 dyes are susceptible to photobleaching. To minimize this effect:

  • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.[11][13]

  • Minimize Exposure: Reduce the excitation light intensity and exposure time to the minimum required for a detectable signal.[13][14]

  • Image a Fresh Area: For fixed samples, move to a new field of view for each image acquisition.[13]

  • Choose Photostable Dyes: If photobleaching persists, consider alternative, more photostable fluorophores.[13]

Q4: Is Trisulfo-Cy5 sensitive to its environment?

Yes, Cy5 dyes are highly sensitive to environmental ozone, which can rapidly degrade the dye and reduce its fluorescence.[11] It is advisable to work in an environment with good ventilation or in an ozone-controlled chamber if possible.[11]

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background can obscure your specific signal. The following workflow can help diagnose and resolve the issue.

G start High Background Observed check_control Is background present in no-dye control? start->check_control autofluorescence High Autofluorescence check_control->autofluorescence Yes no_autofluorescence Low Autofluorescence check_control->no_autofluorescence No reduce_autofluorescence Action: Use autofluorescence quenching agent (e.g., Sodium Borohydride) or use far-red dyes to avoid it. autofluorescence->reduce_autofluorescence resolved Background Reduced reduce_autofluorescence->resolved check_washing Are washing steps adequate? no_autofluorescence->check_washing inadequate_washing Action: Increase number and/or duration of washes. Add detergent (e.g., 0.1% Tween-20) to wash buffer. check_washing->inadequate_washing No adequate_washing Washing is sufficient check_washing->adequate_washing Yes inadequate_washing->resolved check_concentration Is dye concentration too high? adequate_washing->check_concentration high_concentration Action: Titrate this compound to find optimal concentration with minimal background. check_concentration->high_concentration Yes optimal_concentration Concentration is optimal check_concentration->optimal_concentration No high_concentration->resolved check_blocking Is blocking step sufficient? optimal_concentration->check_blocking inadequate_blocking Action: Increase blocking time or try different blocking agents (e.g., BSA, serum). Use a dedicated cyanine dye blocking buffer. check_blocking->inadequate_blocking No check_blocking->resolved Yes inadequate_blocking->resolved

Caption: Troubleshooting workflow for high background fluorescence.

Detailed Steps for Reducing High Background:

StrategyRecommended ActionQuantitative Parameters (Starting Points)
Reduce Autofluorescence Treat samples with an autofluorescence quenching agent like sodium borohydride.[11] Alternatively, use commercial reagents.[11]Sodium Borohydride: 1 mg/mL in PBS, three 10-minute washes.[11]
Optimize Washing Increase the number and duration of wash steps after dye incubation.[11][12] Include a non-ionic detergent in the wash buffer.[11][15][16]3-5 washes of 5-10 minutes each.[11] Tween-20: 0.05% - 0.1% in PBS.
Optimize Dye Concentration Titrate the this compound concentration to find the lowest effective concentration.Start with the manufacturer's recommended concentration and perform serial dilutions (e.g., 2-fold or 5-fold lower).
Improve Blocking Use a blocking buffer such as Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody to block non-specific binding sites.[15][16] Consider using a commercial blocking buffer specifically designed for cyanine dyes.[17]BSA: 1-5% in PBS. Serum: 5-10% in PBS. Incubation: 30-60 minutes at room temperature.
Adjust Buffer Properties Increase the salt concentration of the incubation and wash buffers to reduce electrostatic interactions.[15][16] Adjusting the pH can also help.[16]NaCl: 150 mM to 500 mM in buffer.
Issue 2: Weak or No Signal

A faint or absent signal can be due to a variety of factors, from sample preparation to the imaging acquisition itself.

G start Weak or No Signal check_filters Are microscope filter sets correct for Cy5? start->check_filters wrong_filters Action: Use appropriate filter set for Cy5 (Ex: ~620-650 nm, Em: ~660-680 nm). check_filters->wrong_filters No correct_filters Filters are correct check_filters->correct_filters Yes resolved Signal Improved wrong_filters->resolved check_photobleaching Is photobleaching occurring? correct_filters->check_photobleaching photobleaching Action: Use antifade mounting media. Reduce laser power and exposure time. Image a fresh area. check_photobleaching->photobleaching Yes no_photobleaching Photobleaching minimized check_photobleaching->no_photobleaching No photobleaching->resolved check_fix_perm Is fixation and permeabilization protocol optimized? no_photobleaching->check_fix_perm suboptimal_fix_perm Action: Test different fixation (e.g., PFA, Methanol) and permeabilization (e.g., Triton X-100, Saponin) methods and durations. check_fix_perm->suboptimal_fix_perm No optimal_fix_perm Fixation/Permeabilization is optimal check_fix_perm->optimal_fix_perm Yes suboptimal_fix_perm->resolved check_click_reaction Is the click chemistry reaction efficient? optimal_fix_perm->check_click_reaction inefficient_click Action: Ensure fresh catalyst solution. Optimize catalyst concentration and incubation time. Ensure alkyne and azide moieties are accessible. check_click_reaction->inefficient_click No check_click_reaction->resolved Yes inefficient_click->resolved

Caption: Troubleshooting workflow for weak or no signal.

Detailed Steps for Improving Weak Signal:

StrategyRecommended ActionQuantitative Parameters (Starting Points)
Verify Imaging Setup Ensure the correct filter sets are being used for Cy5 excitation and emission.[11] Far-red dyes like Cy5 are often not visible by eye through the eyepiece and require a suitable camera.[4][18]Excitation: ~620-650 nm, Emission: ~660-680 nm.
Optimize Fixation & Permeabilization The fixation and permeabilization protocol is crucial for antibody/probe accessibility to intracellular targets.[11][19] Inadequate procedures can prevent the alkyne- or azide-bearing molecules from being labeled.Fixation: 4% Paraformaldehyde (PFA) for 10-15 min.[11] Permeabilization: 0.1-0.25% Triton X-100 for 10 min.[11][20] For sensitive targets, milder detergents like saponin or digitonin may be necessary.[19]
Ensure Efficient Click Reaction Use freshly prepared catalyst solutions (e.g., copper (II) sulfate, sodium ascorbate). The efficiency of the CuAAC reaction is critical for signal strength.[21]Copper (II) Sulfate: 1-2 mM. Sodium Ascorbate: 10-20 mM (in excess of copper). Incubation: 30-60 minutes at room temperature, protected from light.
Check Target Abundance If the target molecule is of low abundance, the signal may be inherently weak. Consider signal amplification methods if available for your experimental setup.N/A

Experimental Protocols

General Protocol for this compound Labeling in Fixed Cells via Click Chemistry

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each specific experiment.

G start Start: Culture and treat cells with azide-modified molecule fix 1. Fixation (e.g., 4% PFA in PBS, 15 min) start->fix wash1 2. Wash (3x with PBS) fix->wash1 perm 3. Permeabilization (if needed) (e.g., 0.1% Triton X-100 in PBS, 10 min) wash1->perm wash2 4. Wash (3x with PBS) perm->wash2 block 5. Blocking (Optional but Recommended) (e.g., 1% BSA in PBS, 30 min) wash2->block click_reaction 6. Click Reaction Incubate with this compound and catalyst solution block->click_reaction wash3 7. Wash (3x with PBS + 0.1% Tween-20) click_reaction->wash3 counterstain 8. Counterstain (Optional) (e.g., DAPI for nuclei) wash3->counterstain wash4 9. Final Wash (2x with PBS) counterstain->wash4 mount 10. Mount (Use antifade mounting medium) wash4->mount image 11. Image (Confocal or fluorescence microscope with appropriate Cy5 filters) mount->image

References

Technical Support Center: Preventing Photobleaching of Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trisulfo-Cy5-Alkyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize photobleaching and optimize your fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is my this compound signal fading?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a permanent loss of fluorescence. The fading of your signal is likely due to the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the dye molecule.

Q2: How can I minimize photobleaching of this compound?

A2: Several strategies can be employed to reduce photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Keep the exposure time as short as possible for image acquisition.

  • Use Antifade Reagents: Mount your samples in a mounting medium containing antifade reagents. These reagents are designed to scavenge reactive oxygen species.

  • Image Quickly: Acquire images promptly after initiating fluorescence excitation to capture the initial bright signal.

  • Choose the Right Imaging System: If available, using a more sensitive detector can allow for a reduction in the required excitation energy.

Q3: What are antifade reagents and which one should I choose?

A3: Antifade reagents are chemical compounds that reduce photobleaching by quenching reactive oxygen species. They are a crucial component of mounting media for fluorescence microscopy. The choice of antifade reagent can depend on your specific experimental needs, including the desired duration of imaging and sample type (fixed or live cells). Common antifade reagents include:

  • Commercial Mountants: Products like ProLong™ Gold and VECTASHIELD® are widely used and offer reliable performance.

  • Homemade Solutions: You can prepare your own antifade mounting media using reagents such as n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), p-phenylenediamine (PPD), or Trolox.

Q4: Can the choice of mounting medium affect my experiment in other ways?

A4: Yes, the mounting medium can influence more than just photostability. For instance, p-phenylenediamine (PPD), while an effective antifade agent, has been reported to potentially react with cyanine dyes.[1][2][3] Some antifade reagents may also cause an initial reduction in fluorescence intensity.[3][4][5] It is important to consider these factors and test different mounting media to find the one that works best for your specific application.

Troubleshooting Guide

Issue: The this compound signal is photobleaching too quickly.

Potential Cause Recommended Solution
Excessive Excitation Light Reduce the laser power or illumination intensity to the minimum level required for a clear signal.
Long Exposure Times Decrease the camera exposure time. If the signal is too weak, consider increasing the detector gain or using a more sensitive camera.
Absence of Antifade Reagent Mount your sample in a high-quality commercial or freshly prepared homemade antifade mounting medium.
Oxygen Saturation For fixed cells, ensure the mounting medium is properly degassed. For live-cell imaging, consider using an oxygen scavenging system.
Suboptimal Antifade Reagent The chosen antifade reagent may not be the most effective for Cy5. Refer to the data table below and consider trying a different formulation.

Quantitative Data on Antifade Reagent Performance with Cy5

The following table summarizes available quantitative data on the performance of various antifade reagents with Cy5. Note that direct comparative studies for this compound are limited; however, data for Cy5 is a reliable indicator of performance.

Antifade ReagentParameterValueReference
None (PBS) Photobleaching Lifetime (s)5.6 ± 1.9[6]
ProLong™ Gold Photobleach Resistance+++ (>80% intensity retained)[7]
VECTASHIELD® PhotostabilityCompatible with Cy5 for super-resolution[8]
n-Propyl Gallate (NPG) Fading Reduction~10-fold[9]
Trolox Photobleaching ReductionSubstantial (two- to sevenfold)[10]

Note: "+++" indicates that 80% or more of the initial signal intensity was retained after prolonged exposure, as defined by the manufacturer.

Experimental Protocols

Preparation of Homemade Antifade Mounting Media

Safety Precaution: Always handle chemical reagents in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

1. n-Propyl Gallate (NPG) Antifade Solution

This recipe provides a simple and effective antifade mounting medium.

Materials:

  • n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Stir plate and stir bar

  • 50 mL conical tube

Protocol:

  • Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. (Note: n-propyl gallate does not dissolve well in aqueous solutions).[9][11]

  • In a 50 mL conical tube, thoroughly mix 9 parts glycerol with 1 part 10X PBS.[9][11]

  • While stirring vigorously, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise to the glycerol/PBS mixture.[9][11]

  • Continue stirring until the solution is homogeneous.

  • Store the final solution in the dark at 4°C or -20°C for long-term storage.

2. DABCO Antifade Solution

1,4-diazabicyclo[2.2.2]octane (DABCO) is a widely used and effective antifade reagent.

Materials:

  • DABCO (Sigma-Aldrich, Cat. No. D27802)

  • Glycerol

  • 10X PBS

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • 50 mL conical tube

Protocol:

  • Prepare a 10% (w/v) DABCO stock solution in deionized water.

  • In a 50 mL conical tube, combine 9 mL of glycerol and 1 mL of 10X PBS.

  • Add 1 mL of the 10% DABCO stock solution to the glycerol/PBS mixture.

  • Stir the solution until the DABCO is completely dissolved. This may take several hours. Gentle heating can aid dissolution.

  • Adjust the pH of the solution to ~8.6 using 0.1 M HCl or NaOH.

  • Store the final solution in the dark at 4°C.

3. p-Phenylenediamine (PPD) Antifade Solution

PPD is a very effective antifade reagent, but it is toxic and light-sensitive. Handle with extreme care.

Materials:

  • p-Phenylenediamine (PPD) (Sigma-Aldrich, Cat. No. P6001)

  • Glycerol

  • 1X PBS

  • 0.2 M Carbonate-Bicarbonate Buffer (pH 9.0)

  • pH paper or pH meter

  • Foil

  • Stir plate and stir bar

  • 15 mL conical tube

Protocol:

  • Weigh out 10 mg of PPD into a 15 mL conical tube wrapped in foil. Caution: PPD is toxic. Wear gloves and a mask.

  • Add 1 mL of 1X PBS and vortex until the PPD is dissolved.

  • Add 9 mL of glycerol to the tube.

  • Stir the mixture for 1-2 hours until the solution is homogeneous.

  • Adjust the pH to 8.0-9.0 using the Carbonate-Bicarbonate Buffer.

  • Aliquot the final solution into smaller foil-wrapped tubes and store at -20°C. Discard if the solution turns dark brown.

4. Trolox Antifade Solution (for live-cell imaging)

Trolox is a vitamin E analog that can be used as an antifade reagent in live-cell imaging.

Materials:

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) (Sigma-Aldrich, Cat. No. 238813)

  • Ethanol

  • Cell culture medium or imaging buffer

Protocol:

  • Prepare a 100 mM stock solution of Trolox in filtered ethanol.[12][13]

  • For use, dilute the Trolox stock solution into your cell culture medium or imaging buffer to a final concentration of 0.1 mM to 1 mM.[12][13]

  • The optimal working concentration will depend on the cell type and experimental conditions. It is recommended to perform a titration to determine the best concentration for your experiment.

Visualizations

Caption: Mechanism of photobleaching and the action of antifade reagents.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis Cell_Culture Cell Culture & Labeling with This compound Fixation Fixation & Permeabilization Cell_Culture->Fixation Mounting Mounting with Antifade Medium Fixation->Mounting Locate_ROI Locate Region of Interest Mounting->Locate_ROI Optimize_Settings Optimize Imaging Settings (Low Light, Short Exposure) Locate_ROI->Optimize_Settings Acquire_Image Image Acquisition Optimize_Settings->Acquire_Image Process_Image Image Processing Acquire_Image->Process_Image Quantify_Signal Signal Quantification Process_Image->Quantify_Signal

Caption: General workflow for a fluorescence microscopy experiment.

Troubleshooting_Tree Start Signal Fading? Check_Light Reduce Excitation Light & Exposure Time Start->Check_Light Yes OK1 Problem Solved Start->OK1 No Still_Fading1 Still Fading? Check_Light->Still_Fading1 Use_Antifade Use Antifade Mounting Medium Still_Fading1->Use_Antifade Yes OK2 Problem Solved Still_Fading1->OK2 No Still_Fading2 Still Fading? Use_Antifade->Still_Fading2 Try_Different_Antifade Try a Different Antifade Reagent Still_Fading2->Try_Different_Antifade Yes OK3 Problem Solved Still_Fading2->OK3 No Contact_Support Contact Technical Support Try_Different_Antifade->Contact_Support

Caption: Troubleshooting decision tree for photobleaching issues.

References

Issues with Trisulfo-Cy5-Alkyne solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of Trisulfo-Cy5-Alkyne in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I thought this compound was water-soluble. Why am I seeing precipitation or cloudiness in my aqueous buffer?

A1: While this compound is designed for high aqueous solubility due to its three sulfonate groups, issues can still arise.[1][2][3] The most common reason for apparent insolubility is the formation of aggregates, a known characteristic of cyanine dyes.[4][5] Aggregation can be influenced by several factors, including high dye concentration, high salt concentrations in the buffer, and the presence of biomolecules.[4][5][6] What appears as precipitation might be the formation of these higher-order dye aggregates, which are less soluble.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: this compound is soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1][2] For most applications, preparing a concentrated stock solution in high-purity, anhydrous DMSO or water is recommended. A stock solution in an organic solvent like DMSO should be added to the aqueous reaction buffer in a final concentration that is well-tolerated by the experimental system (typically ≤10%).[7][8]

Q3: At what pH range should I work with this compound?

A3: The fluorescence of Cy5-alkyne dyes is generally stable and pH-insensitive in the range of pH 4 to 10.[9][10] The copper-catalyzed click chemistry reaction itself is also robust and can be performed in a wide pH range, typically between pH 4 and 11, with pH 7.0 to 7.5 being a common starting point for biological applications.[11][12][13]

Q4: Can the type of buffer I use affect the solubility of this compound?

A4: Yes, the buffer composition, particularly the salt concentration, can significantly impact the solubility and aggregation of cyanine dyes.[4][5][6][14] High salt concentrations can promote aggregation by screening the electrostatic repulsion between the charged dye molecules.[14] While standard buffers like Phosphate-Buffered Saline (PBS) can be used, it is crucial to be mindful of the salt concentration, especially when working with high concentrations of the dye. For click chemistry, buffers like PBS or HEPES at pH 7.0-7.5 are appropriate.[11]

Q5: How should I store my this compound?

A5: The lyophilized powder should be stored at -20°C in the dark and protected from moisture.[1][2][3] Stock solutions, especially in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or colder.[15] Solutions of the dye in DMSO should be used immediately after preparation.[16]

Troubleshooting Guides

Issue 1: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.
Potential Cause Troubleshooting Step
Concentration too high The final concentration of this compound in the aqueous buffer may be exceeding its solubility limit under those specific conditions. Try lowering the final working concentration of the dye.
High salt concentration High salt concentrations in the buffer can promote aggregation and precipitation.[4][5][17][6][14] Consider using a buffer with a lower salt concentration if your experiment allows.
Inefficient mixing Adding the DMSO stock directly into the buffer without rapid mixing can cause localized high concentrations of the dye, leading to precipitation. Add the DMSO stock dropwise while vortexing the aqueous buffer to ensure rapid and thorough mixing.
Low temperature Some cyanine dyes have reduced solubility at lower temperatures. Ensure your buffer is at room temperature before adding the dye stock.
Issue 2: The solution is clear, but the reaction efficiency is low.
Potential Cause Troubleshooting Step
Dye Aggregation Even in a visually clear solution, a significant portion of the dye may exist as non-reactive aggregates. This reduces the effective concentration of the monomeric, reactive dye. Try decreasing the dye concentration or the salt concentration of the buffer.
Presence of interfering substances For click chemistry, ensure your buffers are free of chelating agents that could sequester the copper catalyst.
Degraded Dye Ensure the dye has been stored properly and is not expired. Avoid repeated freeze-thaw cycles of stock solutions.[15]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add a sufficient volume of high-purity, anhydrous DMSO or nuclease-free water to the vial to achieve a desired stock concentration (e.g., 1-10 mM).

  • Dissolution: Vortex the vial for at least 30 seconds to ensure the dye is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C.

Protocol 2: General Procedure for a Click Chemistry Labeling Reaction

This protocol is a starting point and should be optimized for your specific application.

  • Prepare Biomolecule: Dissolve your azide-containing biomolecule (e.g., protein, oligonucleotide) in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Prepare Dye: Dilute your this compound stock solution to the desired final concentration in the reaction buffer. It is recommended to add the dye stock to the buffer with vigorous vortexing.

  • Prepare Catalyst and Ligand: Prepare stock solutions of a copper (II) sulfate (e.g., 100 mM in water) and a copper-stabilizing ligand such as THPTA (e.g., 200 mM in water).[18]

  • Prepare Reducing Agent: Prepare a fresh stock solution of a reducing agent like sodium ascorbate (e.g., 100 mM in water).

  • Reaction Assembly: In a microcentrifuge tube, combine your azide-containing biomolecule and the diluted this compound.

  • Catalyst Addition: In a separate tube, pre-complex the copper (II) sulfate with the THPTA ligand in a 1:2 molar ratio for a few minutes.[18] Add the required amount of this complex to the reaction mixture.

  • Initiate Reaction: Add the sodium ascorbate solution to the reaction mixture to initiate the click reaction.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification: Purify the labeled biomolecule from excess dye and reaction components using an appropriate method such as gel filtration, dialysis, or HPLC.[7][8][19][20]

Visualizations

experimental_workflow Experimental Workflow: Preparing and Using this compound cluster_prep Stock Solution Preparation cluster_reaction Click Chemistry Reaction start Start: Lyophilized This compound equilibrate Equilibrate to Room Temperature start->equilibrate add_solvent Add DMSO or Water equilibrate->add_solvent vortex Vortex to Dissolve add_solvent->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C aliquot->store dilute_dye Dilute Alkyne Dye in Buffer store->dilute_dye prep_biomolecule Prepare Azide-Biomolecule in Buffer mix_reactants Mix Biomolecule and Dye prep_biomolecule->mix_reactants dilute_dye->mix_reactants add_catalyst Add Cu/Ligand Complex mix_reactants->add_catalyst add_reductant Add Sodium Ascorbate (Initiate Reaction) add_catalyst->add_reductant incubate Incubate at RT (Protected from Light) add_reductant->incubate purify Purify Conjugate incubate->purify

Caption: Workflow for preparing this compound stock solutions and performing a click chemistry labeling reaction.

troubleshooting_logic Troubleshooting Logic for Solubility Issues start Observe Precipitation or Cloudiness check_conc Is the final dye concentration high? start->check_conc check_salt Is the buffer salt concentration high? check_conc->check_salt No solution_conc Action: Lower the final dye concentration. check_conc->solution_conc Yes check_mixing Was the DMSO stock added with rapid mixing? check_salt->check_mixing No solution_salt Action: Use a lower salt buffer. check_salt->solution_salt Yes check_mixing->solution_conc Yes, but still precipitates check_mixing->solution_salt Yes, but still precipitates solution_mixing Action: Add stock dropwise while vortexing. check_mixing->solution_mixing No

Caption: Decision tree for troubleshooting precipitation issues with this compound.

References

How to address non-specific binding of Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trisulfo-Cy5-Alkyne. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for troubleshooting non-specific binding and other common issues encountered during experiments with this fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bright, far-red fluorescent dye.[1][2] Its key features include:

  • Trisulfonation: Three sulfonate (SO3) groups are added to the cyanine dye structure to significantly increase its water solubility.[3][4] This modification helps to reduce non-specific binding to hydrophobic cellular components.[3][4]

  • Alkyne Group: A terminal alkyne group allows for covalent attachment to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[5][6]

  • Far-Red Fluorescence: It has an excitation maximum around 647 nm and an emission maximum around 670 nm.[5] This spectral range is beneficial for minimizing autofluorescence from biological samples, which is typically higher in the blue and green regions of the spectrum, thereby improving the signal-to-noise ratio.[1]

Its primary applications involve the fluorescent labeling of biomolecules in techniques such as immunofluorescence, flow cytometry, and in vivo imaging.

Q2: What are the main causes of non-specific binding of this compound?

While this compound is designed to reduce non-specific binding, it can still occur due to several factors:

  • Hydrophobic and Ionic Interactions: Despite its increased hydrophilicity, the cyanine core structure can still participate in hydrophobic and electrostatic interactions with proteins and lipids.

  • High Dye Concentration: Using an excessive concentration of the dye-conjugate can lead to increased background signal.[1]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on cells or tissues is a common cause of high background.

  • Insufficient Washing: Failure to adequately wash away unbound dye-conjugates will result in a poor signal-to-noise ratio.[1]

  • Click Chemistry Artifacts: In copper-catalyzed click reactions, terminal alkynes can sometimes exhibit weak, non-specific interactions with proteins.[7]

  • Cyanine Dye-Specific Binding: Cyanine dyes, as a class, have been observed to bind non-specifically to certain cell types like monocytes and macrophages.[8]

Troubleshooting Guides

Issue 1: High Background Fluorescence in Imaging

High background fluorescence can obscure your specific signal, leading to poor image quality and difficulty in data interpretation.

Troubleshooting Workflow

start High Background Observed control Run Negative Controls (e.g., no primary antibody, unstained sample) start->control source Identify Source of Background control->source autofluorescence Autofluorescence? source->autofluorescence nonspecific Non-specific Binding? source->nonspecific autofluorescence->nonspecific No quenching Implement Autofluorescence Quenching (e.g., Sodium Borohydride, commercial reagents) autofluorescence->quenching Yes optimize Optimize Staining Protocol nonspecific->optimize Yes end Improved Signal-to-Noise Ratio quenching->end concentration Titrate Antibody/Dye Concentration optimize->concentration blocking Optimize Blocking Step concentration->blocking washing Enhance Washing Steps blocking->washing washing->end

Caption: Troubleshooting workflow for high background fluorescence.

Potential Causes and Solutions

Potential Cause Recommended Solution
Excessive Dye/Antibody Concentration Perform a titration experiment to determine the optimal concentration that maximizes the specific signal while minimizing background. A good starting point is the manufacturer's recommendation, followed by serial dilutions.[1]
Inadequate Blocking Increase the blocking time (e.g., 1-2 hours at room temperature). Use a high-quality blocking agent. For general purposes, 1-5% Bovine Serum Albumin (BSA) is common. For issues with monocyte/macrophage binding, consider a commercial blocking buffer specifically designed for cyanine dyes.[8]
Insufficient Washing Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each). Incorporate a mild non-ionic detergent, such as 0.05-0.1% Tween-20, in your wash buffer to help disrupt weak, non-specific interactions.
Sample Autofluorescence Image an unstained control sample to assess the level of autofluorescence. If significant, consider using an autofluorescence quenching agent like Sodium Borohydride or a commercial product.[9]
Fixation-Induced Autofluorescence Aldehyde fixatives like formaldehyde and glutaraldehyde can increase autofluorescence. Use freshly prepared, high-purity formaldehyde and consider reducing fixation time. Alternatively, methanol or acetone fixation may result in lower autofluorescence for some samples.
Issue 2: Non-Specific Labeling in Click Chemistry Reactions

Even with the high specificity of click chemistry, you may observe background labeling in your negative controls.

Troubleshooting Workflow

start Non-specific Labeling in Click Reaction control Verify Negative Control (No azide-modified target) start->control problem Identify Potential Issue control->problem cu_mediated Copper-Mediated Side Reactions? problem->cu_mediated reagent_conc Suboptimal Reagent Concentrations? problem->reagent_conc cu_mediated->reagent_conc No optimize_cu Optimize Copper Catalyst and Ligand cu_mediated->optimize_cu Yes reduce_alkyne Reduce this compound Concentration reagent_conc->reduce_alkyne Yes optimize_cu->reduce_alkyne purify Purify Labeled Product reduce_alkyne->purify end Clean, Specific Labeling purify->end

Caption: Troubleshooting workflow for non-specific click chemistry labeling.

Potential Causes and Solutions

Potential Cause Recommended Solution
Copper-Catalyzed Side Reactions Some non-specific labeling of proteins with terminal alkynes can be mediated by the copper catalyst.[7] Ensure you are using a copper-chelating ligand (e.g., TBTA, THPTA) to stabilize the Cu(I) oxidation state and improve reaction specificity.
Excess this compound Use the lowest possible concentration of this compound that still provides efficient labeling of your target. A typical starting point is a 2-10 molar excess relative to the azide-modified molecule.
Impure Reagents Ensure all reagents, especially the this compound and the azide-modified biomolecule, are of high purity. Contaminants can lead to side reactions.
Inadequate Purification After the click reaction, it is crucial to remove all unreacted this compound. Use a suitable purification method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or precipitation to separate the labeled product from free dye.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining Protocol to Minimize Non-Specific Binding

This protocol provides a framework for staining cells with a primary antibody followed by a secondary antibody conjugated to this compound (or a pre-conjugated primary).

  • Cell Preparation:

    • Grow cells on coverslips to the desired confluency.

    • Wash briefly with 1X Phosphate-Buffered Saline (PBS).

  • Fixation:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells in a blocking buffer (e.g., 1% BSA, 5% Normal Goat Serum in PBS with 0.1% Tween-20) for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its predetermined optimal concentration in the blocking buffer.

    • Incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Wash cells three times with PBS containing 0.1% Tween-20 (PBST) for 5-10 minutes each.

  • Secondary Antibody Incubation (if applicable):

    • Dilute the Trisulfo-Cy5-conjugated secondary antibody in blocking buffer.

    • Incubate for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Wash cells three times with PBST for 10 minutes each, protected from light.

    • Perform a final wash with PBS to remove residual detergent.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Image using appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) in Solution

This protocol outlines a general procedure for labeling an azide-modified protein with this compound.

  • Reagent Preparation:

    • Azide-Modified Protein: Prepare your protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-5 mg/mL.

    • This compound: Dissolve in water or DMSO to create a 10 mM stock solution.

    • Copper (II) Sulfate (CuSO4): Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 1 M stock solution in water. This solution must be made fresh.

    • Copper Ligand (e.g., THPTA): Prepare a 100 mM stock solution in water.

  • Click Reaction Assembly (Example for 100 µL reaction):

    • To a microcentrifuge tube, add:

      • 80 µL of your azide-modified protein solution.

      • 2 µL of the 10 mM this compound stock solution (for a ~2-fold molar excess, adjust as needed).

      • 2 µL of the 100 mM copper ligand stock solution.

      • 4 µL of the 50 mM CuSO4 stock solution.

    • Vortex gently to mix.

    • Initiate the reaction by adding 2 µL of the 1 M fresh sodium ascorbate stock solution.

    • Vortex gently and protect the reaction from light.

  • Incubation:

    • Incubate at room temperature for 1-2 hours.

  • Purification:

    • Remove the unreacted this compound and reaction components by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column like Sephadex G-25).

    • Collect the fractions containing your labeled protein.

Data Summary

Table 1: Comparison of Common Blocking Agents

While specific quantitative data for this compound is limited, general principles for blocking agents apply.

Blocking Agent Typical Concentration Advantages Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v)Highly purified single protein, provides a consistent blocking effect.May not be as effective as serum for some applications.
Normal Goat Serum (NGS) 5-10% (v/v)Contains a mixture of proteins, providing broad blocking capacity. Particularly useful when using a goat secondary antibody.Less pure than BSA, potential for lot-to-lot variability.
Non-fat Dry Milk 1-5% (w/v)Inexpensive and effective for many applications.Contains phosphoproteins, which can interfere with the detection of phosphorylated targets. Also contains biotin, which interferes with avidin-biotin systems.
Commercial Buffers (e.g., Cyanine TruStain™) Varies by manufacturerSpecifically formulated to block non-specific binding of cyanine dyes to immune cells like monocytes.[8]Higher cost compared to homemade buffers.

Disclaimer: The protocols and troubleshooting advice provided are intended as a general guide. Optimal conditions may vary depending on the specific application, cell type, and reagents used. It is always recommended to perform optimization experiments for your particular system.

References

Impact of copper catalyst concentration on Trisulfo-Cy5-Alkyne labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trisulfo-Cy5-Alkyne labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their copper-catalyzed click chemistry experiments for robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of copper catalyst for this compound labeling?

A1: For most bioconjugation applications, a final copper(II) sulfate (CuSO₄) concentration in the range of 50 µM to 100 µM is recommended as a starting point.[1] This range typically provides a balance between efficient catalysis and minimal cytotoxicity or damage to biological samples.[1] It is crucial to always use a reducing agent, such as sodium ascorbate, to convert Cu(II) to the active Cu(I) catalyst.

Q2: Why is a ligand, such as THPTA or BTTAA, necessary in the reaction?

A2: A copper-chelating ligand serves several critical functions in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. It stabilizes the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) form. The ligand also accelerates the reaction rate and protects sensitive biomolecules from oxidative damage caused by reactive oxygen species that can be generated during the reaction.[2][3] For aqueous reactions, water-soluble ligands like THPTA are highly recommended.

Q3: What is the recommended ligand-to-copper ratio?

A3: A ligand-to-copper ratio of 5:1 is generally recommended to ensure the copper catalyst is stabilized and to protect biomolecules from oxidative damage.[1][2][3] However, the optimal ratio can be between 1:1 and 5:1 and may require empirical determination for your specific application. It is advisable to pre-mix the copper salt and the ligand before adding them to the reaction mixture.

Q4: Can high concentrations of copper quench the fluorescence of Trisulfo-Cy5?

A4: Yes, high concentrations of copper ions can lead to fluorescence quenching of cyanine dyes like Cy5.[4][5][6] This can occur through static quenching, where a non-fluorescent complex is formed, or collisional (dynamic) quenching.[6] Therefore, it is important to use the lowest effective concentration of copper catalyst to achieve efficient labeling while minimizing quenching effects.

Q5: What are the common causes of high background in this compound labeling experiments?

A5: High background can be caused by several factors:

  • Non-specific binding of the dye: The this compound may non-specifically adhere to cellular components or surfaces. Proper blocking and stringent washing steps are crucial to minimize this.

  • Precipitation of the fluorescent dye: Cyanine dyes can sometimes aggregate and precipitate, leading to fluorescent puncta. Ensuring the dye is fully dissolved in a suitable solvent like DMSO or DMF before adding it to the aqueous reaction buffer can help.

  • Endogenous biotin or enzymes: If using a biotin-azide for detection followed by streptavidin-Cy5, endogenous biotin can cause background. Similarly, endogenous peroxidases or phosphatases can interfere with enzyme-based detection methods.[7]

  • Autofluorescence: Some cells and tissues exhibit natural autofluorescence, which can be mistaken for specific signal.[8]

Troubleshooting Guides

This section addresses specific issues that you may encounter during your this compound labeling experiments.

Issue 1: Low or No Fluorescent Signal
Potential Cause Recommended Solution
Inactive Copper Catalyst The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Ensure a fresh solution of a reducing agent, like sodium ascorbate, is used. It is also beneficial to degas solvents to minimize dissolved oxygen.
Suboptimal Copper Concentration The copper concentration may be too low for efficient catalysis. Titrate the CuSO₄ concentration, for example, from 25 µM to 200 µM, to find the optimal concentration for your system.
Inappropriate Ligand or Ratio The ligand may not be suitable for your reaction conditions, or the ligand-to-copper ratio may be incorrect. For aqueous systems, use a water-soluble ligand like THPTA. A 5:1 ligand-to-copper ratio is a good starting point.[1][2][3]
Impure Reagents The purity of the this compound, the azide-containing molecule, or solvents can impact the reaction. Use high-purity reagents and solvents.
Incorrect Reagent Stoichiometry While a 1:1 ratio of alkyne to azide is often used, a slight excess (e.g., 1.1 to 2-fold) of one reagent (usually the less precious one) can help drive the reaction to completion.
Steric Hindrance If the alkyne or azide is in a sterically hindered environment, the reaction may be slow. Consider increasing the reaction time or temperature.
Fluorescence Quenching High concentrations of the copper catalyst or high labeling density on a protein can lead to quenching of the Cy5 fluorescence.[9] Try reducing the copper concentration or the dye-to-biomolecule ratio.
Issue 2: High Background Staining
Potential Cause Recommended Solution
Non-Specific Dye Binding This compound may bind non-specifically to proteins or other cellular components. Increase the number and duration of wash steps after the labeling reaction. Including a mild detergent (e.g., 0.1% Tween-20) in the wash buffers can also help.
Dye Aggregation/Precipitation Cyanine dyes can form aggregates, leading to fluorescent puncta. Ensure the this compound is fully dissolved in an organic solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction mixture. Centrifuge the dye stock solution before use to pellet any aggregates.
Excessively High Copper Concentration High copper concentrations can sometimes contribute to background. Optimize the copper concentration to the lowest effective level.
Cellular Autofluorescence Some cell types or tissues have inherent autofluorescence.[8] Image an unlabeled control sample to assess the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching reagent.
Fixation-Induced Autofluorescence Aldehyde-based fixatives can induce autofluorescence.[7] If possible, test alternative fixation methods. Treatment with sodium borohydride after fixation can sometimes reduce aldehyde-induced autofluorescence.[7]

Data Presentation

Table 1: Impact of Copper Catalyst Concentration on Labeling Efficiency

CuSO₄ Concentration (µM)Relative Fluorescence IntensitySignal-to-Noise RatioObservations
10LowLowInefficient labeling.
25ModerateModerateLabeling is visible but may be suboptimal.
50HighHighOften optimal for live cell labeling, balancing efficiency and toxicity.[1]
100Very HighVery HighGenerally provides robust labeling for fixed cells and in vitro applications.[1]
200HighModeratePotential for fluorescence quenching and increased background begins to appear.
500Moderate to LowLowSignificant risk of fluorescence quenching and cytotoxicity.

Note: The values in this table are illustrative and the optimal concentration for a specific experiment should be determined empirically.

Experimental Protocols

General Protocol for this compound Labeling of Proteins in Solution

This protocol is a starting point and may require optimization.

1. Reagent Preparation:

  • Azide-modified Protein: Prepare your protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

  • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.

2. Reaction Setup:

  • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration.

  • Add the this compound stock solution to achieve the desired final concentration (a 2 to 10-fold molar excess over the protein is a good starting point).

  • In a separate tube, pre-mix the CuSO₄ and THPTA solutions. For a final copper concentration of 100 µM, you would use a 5-fold excess of ligand (500 µM final concentration).[3]

  • Add the copper/ligand mixture to the reaction tube containing the protein and dye.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours, protected from light.

3. Purification:

  • Remove the unreacted dye and catalyst using a suitable method such as size exclusion chromatography (e.g., a desalting column) or dialysis.

Mandatory Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_analysis Analysis Azide_Protein Azide-modified Protein Mix_Reactants Mix Protein and Dye Azide_Protein->Mix_Reactants Cy5_Alkyne This compound Cy5_Alkyne->Mix_Reactants CuSO4 CuSO4 Add_Catalyst Add Cu/Ligand Complex CuSO4->Add_Catalyst Ligand Ligand (e.g., THPTA) Ligand->Add_Catalyst Ascorbate Sodium Ascorbate Initiate Initiate with Ascorbate Ascorbate->Initiate Add_Catalyst->Initiate Purification Purification Initiate->Purification Analysis Fluorescence Analysis Purification->Analysis

Caption: Experimental workflow for this compound labeling.

Troubleshooting_Logic Start Low/No Signal Check_Catalyst Is Catalyst Active? Start->Check_Catalyst Check_Concentration Optimize [Cu]? Check_Catalyst->Check_Concentration Yes Success Signal Improved Check_Catalyst->Success No Solution_Catalyst Use fresh reducing agent, degas solvents Check_Catalyst->Solution_Catalyst No Check_Ligand Correct Ligand/Ratio? Check_Concentration->Check_Ligand Yes Check_Concentration->Success No Solution_Concentration Titrate CuSO4 (e.g., 25-200 µM) Check_Concentration->Solution_Concentration No Check_Reagents Reagents Pure? Check_Ligand->Check_Reagents Yes Check_Ligand->Success No Solution_Ligand Use THPTA, check 5:1 ratio Check_Ligand->Solution_Ligand No Check_Reagents->Success No Check_Reagents->Success Yes Solution_Reagents Use high-purity reagents Check_Reagents->Solution_Reagents Yes Solution_Catalyst->Success Solution_Concentration->Success Solution_Ligand->Success Solution_Reagents->Success

Caption: Troubleshooting logic for low fluorescence signal.

References

Solving aggregation problems with Trisulfo-Cy5-Alkyne conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trisulfo-Cy5-Alkyne. Our aim is to help you overcome common challenges, particularly those related to aggregation, and to ensure the success of your experiments.

Troubleshooting Guide: Aggregation and Performance Issues

Problem: I am observing a loss of fluorescence intensity or a shift in the absorption/emission spectra of my this compound conjugate.

Possible Cause: This is a classic sign of dye aggregation. When this compound molecules stack together, their photophysical properties can change, often leading to quenching of the fluorescence signal.

Solutions:

  • Reduce Concentration: High concentrations are a primary driver of aggregation.[1] Try diluting your stock solution or your final reaction mixture. It is recommended to work with the lowest concentration that still provides an adequate signal for your application.

  • Optimize Buffer Conditions:

    • pH: Ensure your buffer pH is within the optimal range for Cy5 dyes (typically pH 4-10).[2][3]

    • Salt Concentration: High ionic strength can sometimes promote aggregation of cyanine dyes.[4] If possible, try reducing the salt concentration in your buffers.

  • Add Anti-Aggregation Agents: Consider the addition of small amounts of organic co-solvents like DMSO or DMF to your aqueous buffers.[5] These can help to disrupt hydrophobic interactions that lead to stacking. However, be mindful of the compatibility of these solvents with your biological sample.

  • Check for Precipitates: Visually inspect your solutions for any visible precipitates. If observed, centrifuge the solution and use the supernatant. The precipitate is likely aggregated dye.

Problem: My click chemistry reaction with this compound is inefficient, resulting in low labeling yields.

Possible Cause: Aggregation of the this compound can reduce its availability for the click reaction. Other factors could include suboptimal reaction conditions or reagent quality.

Solutions:

  • Ensure Dye Solubility: Before initiating the click reaction, ensure that the this compound is fully dissolved. As a sulfonated dye, it has good water solubility, but it's always best to confirm.[5][6]

  • Fresh Reagents: Use freshly prepared solutions of your copper catalyst and reducing agent (e.g., sodium ascorbate).

  • Optimize Catalyst and Ligand Concentration: The concentrations of the copper catalyst and a copper-stabilizing ligand are critical for an efficient click reaction.[7][8] Too little catalyst will result in a slow reaction, while too much can lead to sample damage.

  • Degas Your Solutions: Oxygen can interfere with the copper-catalyzed click reaction. Degassing your reaction buffer can improve efficiency.

Problem: I am experiencing high background fluorescence in my imaging experiments.

Possible Cause: This can be due to non-specific binding of the this compound conjugate, unbound excess dye, or cellular autofluorescence.[9][10][11]

Solutions:

  • Thorough Washing: Increase the number and duration of washing steps after the staining protocol to remove any unbound dye.[12]

  • Blocking: Use an appropriate blocking buffer to minimize non-specific binding of the conjugate to your cells or tissue.[10]

  • Purification of the Conjugate: Ensure that your this compound conjugate is purified from any unreacted free dye before use in staining experiments.

  • Use a Background Quencher: Commercial background quenching agents can be used to reduce autofluorescence.[9]

  • Optimize Antibody/Probe Concentration: If you are using an antibody or other targeting molecule conjugated to the dye, titrate the concentration to find the optimal balance between specific signal and background.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescent dye belonging to the cyanine family.[5][13] It is equipped with an alkyne functional group, which allows it to be covalently attached to molecules containing an azide group through a copper-catalyzed reaction known as "click chemistry".[5][14] Its high water solubility, due to the three sulfonate groups, makes it particularly suitable for bioconjugation applications in aqueous environments, such as labeling proteins, nucleic acids, and other biomolecules for fluorescence imaging and detection.[6]

Q2: What are the key spectral properties of this compound?

A2: this compound typically has an excitation maximum around 647 nm and an emission maximum around 662-670 nm.[5]

Q3: How should I store this compound?

A3: It is recommended to store this compound at -20°C in the dark.[5][13]

Q4: In what solvents is this compound soluble?

A4: this compound is soluble in water, DMSO (dimethyl sulfoxide), and DMF (dimethylformamide).[5][13]

Q5: What causes cyanine dyes like Trisulfo-Cy5 to aggregate?

A5: Cyanine dyes have a tendency to stack on top of each other through non-covalent interactions, a phenomenon known as aggregation. This is influenced by several factors including high dye concentration, the composition of the solvent, and high salt concentrations.[4][15] The sulfonation of Trisulfo-Cy5 helps to mitigate this by increasing its hydrophilicity.

Quantitative Data Summary

ParameterThis compounddiSulfo-Cy5-AlkyneTrisulfo-Cy5.5-Alkyne
Molecular Weight ~788 g/mol [5]~701.8 g/mol [6]~954.1 g/mol [13]
Excitation Max. ~647 nm[5]~646 nm[6]~678 nm[13]
Emission Max. ~670 nm[5]~662 nm[6]~694 nm[13]
Extinction Coeff. ~250,000 cm⁻¹M⁻¹[5]~271,000 cm⁻¹M⁻¹[6]~190,000 cm⁻¹M⁻¹[13]
Solubility Water, DMSO, DMF, DCM[5]Water, DMSO, DMF[6]Water, DMSO, DMF, DCM[13]

Experimental Protocols

Protocol 1: General Procedure for Labeling an Azide-Modified Protein with this compound via Copper-Catalyzed Click Chemistry (CuAAC)

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO or DMF (for stock solution)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Copper ligand (e.g., THPTA or BTTAA) solution (e.g., 50 mM in water)

  • Freshly prepared sodium ascorbate solution (e.g., 100 mM in water)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a stock solution of this compound: Dissolve the dye in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:

    • Your azide-modified protein solution.

    • This compound stock solution (a 2-5 fold molar excess over the protein is a good starting point).

  • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ solution and the copper ligand solution.

  • Initiate the reaction:

    • Add the freshly prepared sodium ascorbate solution to the protein/dye mixture.

    • Immediately add the copper/ligand premix to the reaction.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purify the conjugate: Remove the unreacted dye and catalyst components by passing the reaction mixture through a suitable size-exclusion chromatography column.

  • Characterize the conjugate: Determine the degree of labeling (DOL) and protein concentration using UV-Vis spectrophotometry.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Click Reaction cluster_downstream Downstream Processing azide_protein Azide-Modified Protein reaction_mix Reaction Mixture azide_protein->reaction_mix cy5_alkyne This compound Stock Solution cy5_alkyne->reaction_mix purification Purification (Size Exclusion) reaction_mix->purification Incubate 1-2h catalyst CuSO4 + Ligand catalyst->reaction_mix ascorbate Sodium Ascorbate ascorbate->reaction_mix characterization Characterization (UV-Vis) purification->characterization application Application (e.g., Imaging) characterization->application

Caption: Experimental workflow for protein labeling with this compound.

ras_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription ERK->Transcription translocates to nucleus GrowthFactor Growth Factor GrowthFactor->RTK

References

Technical Support Center: Improving the Stability of Trisulfo-Cy5-Alkyne Labeled Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of samples labeled with Trisulfo-Cy5-Alkyne.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key spectral properties?

This compound is a bright, far-red fluorescent dye belonging to the cyanine family. It is chemically modified with three sulfonate groups to increase its water solubility and an alkyne group for covalent attachment to molecules via copper-catalyzed "click chemistry".[1][2][3] Its fluorescence in the far-red spectrum minimizes autofluorescence from biological samples.[4]

Key Spectral Properties of this compound [1]

PropertyValue
Excitation Maximum (Ex)~647 nm
Emission Maximum (Em)~670 nm
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹
SolubilityWater, DMSO, DMF

Q2: What is photobleaching and why is it a major issue for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce. For cyanine dyes like Trisulfo-Cy5, this is a significant problem, primarily caused by reactions with reactive oxygen species (ROS) that are generated upon excitation with a light source.[4] This leads to a gradual decrease in the fluorescence signal during an experiment, which can compromise data quality, especially in applications requiring long or intense light exposure.[4]

Q3: How does the trisulfonation of the Cy5 core affect its stability?

The addition of sulfonate groups to the cyanine dye structure primarily increases its hydrophilicity.[5][6] This enhanced water solubility helps to reduce dye aggregation, which can otherwise lead to fluorescence quenching and decreased stability.[5][7] While increased sulfonation can lead to a slight improvement in the fluorescence quantum yield, some studies suggest that a lower net charge (fewer sulfonate groups) may correlate with higher photostability.[5][7] Therefore, while trisulfonation is highly beneficial for solubility and preventing aggregation, careful consideration of photobleaching is still necessary.

Q4: What is "blinking" and how is it different from photobleaching?

Blinking is a reversible phenomenon where a fluorophore transiently enters a non-fluorescent "dark state" and then returns to its fluorescent "on state".[8][9] This is distinct from photobleaching, which is an irreversible process. Blinking in Cy5 dyes can be induced by the formation of a long-lived triplet state or by reaction with certain chemicals in the imaging buffer, such as thiols.[8][10] While not permanent, blinking can complicate data analysis, particularly in single-molecule studies.[11]

Troubleshooting Guides

Issue 1: Rapid Loss of Fluorescence Signal (Photobleaching)

Possible Causes:

  • High excitation light intensity.

  • Presence of molecular oxygen.

  • Suboptimal chemical environment (e.g., pH, solvent).

Solutions:

  • Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Limit the duration of light exposure by using neutral density filters during sample focusing and acquiring images only when necessary.

  • Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium or imaging buffer. These reagents work by scavenging free radicals and reducing the rate of photobleaching.

  • Optimize Imaging Buffer:

    • Oxygen Scavenging Systems: Employ an oxygen scavenging system, such as the glucose oxidase and catalase (GOD/CAT) system or the protocatechuic acid and protocatechuate-3,4-dioxygenase (PCA/PCD) system, to remove dissolved oxygen from the imaging buffer.[12][13][14]

    • Triplet-State Quenchers (TSQs): Add triplet-state quenchers like cyclooctatetraene (COT) or Trolox to the imaging buffer. These molecules help to return the dye from its reactive triplet state to the ground state, thus reducing the opportunity for photobleaching.[15][16][17]

  • Maintain Optimal pH: While Cy5 fluorescence is relatively stable across a broad pH range, it is best to maintain a slightly basic pH (around 7.5) for the imaging buffer, as acidic environments can sometimes decrease the photostability of cyanine dyes.[4]

Quantitative Data on Stabilizing Agents

The following tables provide a summary of the effectiveness of various stabilizing agents on cyanine dyes. Note that the data may not be specific to this compound but can serve as a valuable guide.

Table 1: Comparison of Antifade Mounting Media

Mounting MediumKey Antifade ComponentRelative Photostability (Compared to Glycerol/PBS)Refractive IndexNotes
VectashieldUnspecified (proprietary)High~1.45Offers good antifading properties for many fluorophores, but may not be optimal for all cyanine dyes.[18][19]
ProLong Gold/DiamondUnspecified (proprietary)Very High~1.47Known for excellent photobleaching resistance.[20]
SlowFadeUnspecified (proprietary)High~1.42Effective at retarding fading.[18]
Homemade (with PPD)p-PhenylenediamineVery High~1.47Highly effective but can react with some cyanine dyes.[21][22]
Homemade (with DABCO)1,4-Diazabicyclo[2.2.2]octaneModerate~1.47Less effective than PPD but also less toxic.[22]
Homemade (with n-propyl gallate)n-Propyl gallateModerate to High~1.47A good alternative to PPD and DABCO.[22]

Table 2: Effect of Oxygen Scavenging Systems and Triplet-State Quenchers on Cy5 Lifetime

SystemEffect on Cy5 Initial LifetimeNotes
GOD/CAT Oxygen ScavengerSignificant IncreaseA commonly used system, but can lead to acidification of the buffer over time.[23]
PCA/PCD Oxygen ScavengerSignificant IncreaseAn alternative to GOD/CAT that can achieve lower steady-state oxygen concentrations.[13]
Trolox (TSQ)Reduces Blinking, Increases PhotostabilityOften used in combination with an oxygen scavenging system to eliminate blinking and further reduce photobleaching.[11][24]
Cyclooctatetraene (COT) (TSQ)Increases PhotostabilityAnother effective triplet-state quencher.[15]
Issue 2: Intermittent Fluorescence Signal (Blinking)

Possible Causes:

  • Formation of long-lived triplet states.

  • Interaction with reducing agents in the imaging buffer (e.g., thiols like DTT or BME).

Solutions:

  • Use a ROXS Buffer: A combination of a R educing and O xidizing S ystem (ROXS) can effectively suppress blinking. A common ROXS buffer includes an oxygen scavenger system and a triplet-state quencher like Trolox.

  • Avoid High Concentrations of Thiols: If possible, minimize the concentration of reducing agents like DTT or BME in your imaging buffer, as they are known to increase the frequency and duration of Cy5 blinking.[13]

  • Couple to Metal Nanoparticles: For specialized applications, coupling Cy5 to silver nanoparticles has been shown to suppress blinking and reduce photobleaching.[9]

Experimental Protocols

Protocol 1: General Workflow for Sample Preparation and Imaging

This protocol outlines a general workflow for preparing and imaging samples labeled with this compound to maximize stability.

G cluster_prep Sample Preparation cluster_imaging Imaging prep1 Label Biomolecule with This compound prep2 Purify Labeled Sample prep1->prep2 prep3 Mount Sample on Microscope Slide prep2->prep3 img2 Add Buffer to Sample prep3->img2 img1 Prepare Optimized Imaging Buffer img1->img2 img3 Image with Minimized Light Exposure img2->img3

Caption: General workflow for sample preparation and imaging.

Methodology:

  • Labeling: Perform the click chemistry reaction to label your biomolecule of interest with this compound according to your established protocol.

  • Purification: Remove any unconjugated dye from the labeled sample using appropriate methods such as size-exclusion chromatography or dialysis.

  • Mounting: Mount the purified, labeled sample onto a clean microscope slide.

  • Buffer Preparation: Prepare an optimized imaging buffer containing an oxygen scavenging system and/or a triplet-state quencher.

  • Imaging: Add the optimized imaging buffer to the sample and proceed with imaging, taking care to minimize light exposure.

Protocol 2: Preparation of a ROXS Imaging Buffer

This protocol provides a recipe for a commonly used ROXS (Reducing and Oxidizing System) buffer to improve the photostability of Cy5.

Components:

  • Imaging Buffer Base (e.g., PBS or other suitable buffer at pH 7.5)

  • Glucose (20% w/v stock solution)

  • Glucose Oxidase (10 mg/mL stock solution in buffer)

  • Catalase (3.5 mg/mL stock solution in buffer)

  • Trolox (or Trolox-quinone) (Saturated solution in ethanol)

Methodology:

  • Start with your imaging buffer base.

  • Add glucose to a final concentration of 0.5-1% (w/v).

  • Just before imaging, add glucose oxidase to a final concentration of 0.5 mg/mL.

  • Add catalase to a final concentration of 35 µg/mL.

  • Add Trolox to a final concentration of 1-2 mM.

  • Mix gently and use immediately.

Protocol 3: Assessing Photostability of Labeled Samples

This protocol describes a method to quantify the photostability of your this compound labeled samples.

G start Prepare Immobilized Labeled Sample acquire Acquire Time-Lapse Image Series start->acquire measure Measure Fluorescence Intensity Over Time acquire->measure plot Plot Normalized Intensity vs. Time measure->plot calculate Calculate Photobleaching Half-Life plot->calculate

Caption: Workflow for assessing fluorophore photostability.

Methodology:

  • Sample Preparation: Immobilize your this compound labeled molecules on a glass coverslip.

  • Microscope Setup: Use a fluorescence microscope with a laser source appropriate for Cy5 excitation (e.g., 633 nm or 647 nm). Set the laser power to a constant level.

  • Image Acquisition: Acquire a time-lapse series of images of the same field of view with a constant exposure time and frame rate.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the labeled structures in each frame.

    • Subtract the background fluorescence.

    • Normalize the fluorescence intensity at each time point to the initial intensity.

    • Plot the normalized intensity as a function of time.

    • Determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).

Signaling Pathways and Logical Relationships

Photobleaching Pathway of Cyanine Dyes

The following diagram illustrates the key steps leading to the photobleaching of cyanine dyes like Trisulfo-Cy5.

G S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Excitation S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to Oxygen Bleached Photobleached Dye T1->Bleached Direct Photochemistry ROS->Bleached Oxidation of Dye

Caption: Simplified photobleaching pathway of cyanine dyes.

Mechanisms of Action of Stabilizing Agents

This diagram shows how different stabilizing agents interrupt the photobleaching pathway.

G T1 Triplet State (T1) ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 TSQ Triplet-State Quencher (e.g., Trolox, COT) T1->TSQ Quenching Bleached Photobleached Dye ROS->Bleached Oxidation S0 Ground State (S0) TSQ->S0 OS Oxygen Scavenger (e.g., GOD/CAT) OS->ROS Removal of O2

References

Validation & Comparative

A Head-to-Head Comparison: Trisulfo-Cy5-Alkyne vs. Alexa Fluor 647 Alkyne for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a multitude of applications, from in-vitro assays to cellular imaging. The advent of bioorthogonal chemistry, particularly the copper-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry," has provided a powerful tool for attaching fluorescent probes to proteins with high specificity. Among the far-red fluorescent dyes, Trisulfo-Cy5-Alkyne and Alexa Fluor 647 Alkyne are two prominent choices for labeling azide-modified proteins. This guide offers an objective, data-driven comparison of their performance to inform the selection of the optimal dye for your research needs.

Performance Characteristics: A Quantitative Comparison

While both dyes share similar spectral properties, making them compatible with the same instrumentation, a closer look at their key performance metrics reveals significant differences. Alexa Fluor 647 is widely recognized for its superior brightness and photostability compared to conventional cyanine dyes like Cy5. The trisulfonation of the Cy5 core in this compound primarily enhances its water solubility, which can be advantageous in certain experimental setups.

PropertyThis compoundAlexa Fluor 647 Alkyne
Excitation Maximum (nm) ~646~650
Emission Maximum (nm) ~662~665
**Extinction Coefficient (cm⁻¹M⁻¹) **~250,000~270,000
Quantum Yield ~0.20 (for Cy5)~0.33
Photostability Less PhotostableMore Photostable
Brightness Generally LowerSignificantly Brighter
Water Solubility HighModerate

Note: The quantum yield for Trisulfo-Cy5 is often not explicitly stated by vendors and is approximated here based on the value for Cy5. The actual value may vary.

Key Performance Insights

Brightness: The brightness of a fluorophore is a product of its extinction coefficient and quantum yield. Alexa Fluor 647 Alkyne exhibits a higher extinction coefficient and a significantly higher quantum yield, resulting in brighter conjugates and stronger signal detection. This is particularly crucial when labeling low-abundance proteins.

Photostability: Alexa Fluor 647 is well-documented to be more resistant to photobleaching than Cy5 dyes.[1][2] This enhanced photostability allows for longer exposure times during imaging and more reliable quantitative measurements, as the fluorescent signal decays more slowly.

Water Solubility: The presence of three sulfonate groups in this compound significantly increases its hydrophilicity. This can be beneficial in preventing aggregation of the dye in aqueous buffers and may reduce non-specific binding, although Alexa Fluor 647 is also formulated for good water solubility.

Experimental Workflow: Protein Labeling via Click Chemistry

The general workflow for labeling an azide-modified protein with an alkyne-functionalized fluorescent dye via copper-catalyzed click chemistry is outlined below.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis azide_protein Azide-Modified Protein mix Combine Azide-Protein and Alkyne-Dye azide_protein->mix alkyne_dye Alkyne-Dye Stock (e.g., Trisulfo-Cy5 or AF647) alkyne_dye->mix catalyst_prep Prepare Catalyst Solution (CuSO4, Ligand, Reducing Agent) add_catalyst Add Catalyst Solution catalyst_prep->add_catalyst mix->add_catalyst incubate Incubate (Room Temp) add_catalyst->incubate purify Purify Labeled Protein (e.g., Gel Filtration, Dialysis) incubate->purify analyze Analyze Labeled Protein (e.g., SDS-PAGE, Spectroscopy) purify->analyze

General workflow for protein labeling via CuAAC.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for labeling azide-modified proteins with this compound or Alexa Fluor 647 Alkyne. Optimization may be required for specific proteins and applications.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, HEPES).

  • This compound or Alexa Fluor 647 Alkyne.

  • Anhydrous DMSO or DMF for preparing dye stock solution.

  • Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water).

  • Copper ligand, such as TBTA or BTTAA, solution (e.g., 50 mM in DMSO).

  • Freshly prepared reducing agent solution, such as sodium ascorbate (e.g., 500 mM in water).

  • Purification column (e.g., desalting column) or dialysis cassette.

Procedure:

  • Prepare Dye Stock Solution: Dissolve the alkyne-functionalized dye in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Prepare Protein Solution: Adjust the concentration of the azide-modified protein to 1-10 mg/mL in a reaction buffer.

  • Prepare Catalyst Premix: In a microcentrifuge tube, combine the copper(II) sulfate solution and the ligand solution in a 1:1 molar ratio.

  • Labeling Reaction:

    • To the protein solution, add the alkyne-dye stock solution to achieve a 5-10 fold molar excess of dye over protein.

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Add the catalyst premix to a final copper concentration of 50-200 µM.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and catalyst components by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.

    • Alternatively, perform dialysis against a suitable buffer.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum).

    • Confirm successful labeling by SDS-PAGE, observing the fluorescence of the protein band.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway where a labeled protein (e.g., a receptor) is used to visualize its internalization upon ligand binding.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Labeled Receptor (Protein-Dye Conjugate) endosome Endosome with Internalized Receptor receptor->endosome Internalization ligand Ligand ligand->receptor Binding signaling Downstream Signaling endosome->signaling Signal Transduction

Visualization of receptor internalization.

Conclusion

For most protein labeling applications, Alexa Fluor 647 Alkyne is the superior choice over this compound due to its significantly greater brightness and photostability.[3][4][5] These advantages lead to more robust and reliable experimental data, especially in demanding applications such as single-molecule studies and quantitative imaging. While the enhanced water solubility of this compound is a notable feature, the overall performance benefits of Alexa Fluor 647 Alkyne often justify its selection for achieving high-quality, reproducible results. The choice of dye should ultimately be guided by the specific requirements of the experiment, including the abundance of the target protein and the imaging modality employed.

References

A Comparative Guide to Trisulfo-Cy5-Alkyne and Other Cy5 Derivatives for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence in their work, the selection of the appropriate fluorophore is a critical determinant of experimental success. This guide provides an objective comparison of Trisulfo-Cy5-Alkyne with other commonly used Cy5 derivatives, supported by experimental data and detailed protocols to aid in making informed decisions for your specific research needs.

Key Performance Characteristics

The performance of a fluorescent dye is dictated by its photophysical properties. This compound, a highly water-soluble derivative of the popular Cy5 dye, offers distinct advantages in bioconjugation and cellular imaging applications. The presence of three sulfonate groups enhances its hydrophilicity, mitigating the aggregation issues often encountered with non-sulfonated cyanine dyes in aqueous environments.[1][2] This improved solubility facilitates more efficient and reproducible labeling of biomolecules.[1][2]

Below is a summary of the key quantitative data for this compound and its alternatives.

PropertyThis compoundDi-sulfo-Cy5-AlkyneCy5-Alkyne (non-sulfonated)Alexa Fluor 647 AlkyneDyLight 650
Excitation Max (nm) ~647[3]~646~649~650~652[4]
Emission Max (nm) ~670[3]~662~671~665~672[4]
Extinction Coefficient (M⁻¹cm⁻¹) ~250,000[3]~271,000~250,000~270,000~250,000[4]
Quantum Yield (Φ) ~0.28*0.28~0.2[5]HighHigh
Solubility High (Water, DMSO, DMF)[3]High (Water, DMSO, DMF)Low (Water), Soluble in DMSO/DMFHigh (Water)High (Water)
Key Advantage Excellent water solubility, reduces aggregationHigh water solubilityUseful in non-aqueous environmentsHigh photostability and brightness[6]High photostability and brightness

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable results. Below are methodologies for key experiments involving the use of this compound and other alkyne-modified dyes.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Antibody Labeling

This protocol outlines a general procedure for labeling an azide-modified antibody with an alkyne-containing fluorescent dye like this compound.

Materials:

  • Azide-modified antibody in an amine-free buffer (e.g., PBS)

  • This compound (or other alkyne-dye)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Ligand solution (e.g., 100 mM THPTA in water)

  • Reducing agent solution (e.g., 300 mM sodium ascorbate in water, freshly prepared)

  • DMSO or DMF (for non-sulfonated dyes)

  • Protein purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-dye in an appropriate solvent. For this compound, water or PBS can be used. For non-sulfonated dyes, dissolve in a minimal amount of DMSO or DMF.

    • Prepare fresh sodium ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified antibody with the alkyne-dye. A molar excess of the dye (e.g., 5-10 fold) is typically used.

    • Add the THPTA ligand solution.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing can enhance conjugation efficiency.

  • Purification:

    • Remove unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~650 nm for Cy5 derivatives).

Cellular Imaging of Alkyne-Labeled Biomolecules

This protocol describes a general workflow for imaging cells that have been metabolically labeled with an azide-containing precursor, followed by click chemistry with an alkyne-dye.

Materials:

  • Cells cultured on coverslips or in imaging dishes

  • Azide-containing metabolic precursor (e.g., an azide-modified sugar or amino acid)

  • This compound (or other alkyne-dye)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction cocktail (as described in the antibody labeling protocol)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Mounting medium with an antifade reagent

  • Fluorescence microscope with appropriate filter sets for Cy5

Procedure:

  • Metabolic Labeling:

    • Incubate cells with the azide-containing metabolic precursor in their culture medium for a desired period to allow for incorporation into biomolecules.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with the fixative solution for 10-15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with the permeabilization buffer for 5-10 minutes at room temperature.

    • Wash the cells with PBS.

  • Click Reaction:

    • Prepare the click chemistry reaction cocktail.

    • Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells multiple times with the wash buffer to remove unreacted dye.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope equipped with a laser line and emission filter suitable for Cy5 (e.g., excitation at ~640 nm and emission collection at ~660-700 nm).

Visualizing Experimental Workflows and Concepts

To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.

G General Workflow for Antibody-Dye Conjugation via Click Chemistry cluster_reagents Reagents cluster_process Process Azide-modified\nAntibody Azide-modified Antibody Mix Reagents Mix Reagents Azide-modified\nAntibody->Mix Reagents Alkyne-Dye\n(e.g., this compound) Alkyne-Dye (e.g., this compound) Alkyne-Dye\n(e.g., this compound)->Mix Reagents CuSO4 CuSO4 CuSO4->Mix Reagents Ligand\n(e.g., THPTA) Ligand (e.g., THPTA) Ligand\n(e.g., THPTA)->Mix Reagents Reducing Agent\n(Sodium Ascorbate) Reducing Agent (Sodium Ascorbate) Reducing Agent\n(Sodium Ascorbate)->Mix Reagents Incubate (1-2h, RT) Incubate (1-2h, RT) Mix Reagents->Incubate (1-2h, RT) Purify (Size Exclusion) Purify (Size Exclusion) Incubate (1-2h, RT)->Purify (Size Exclusion) Characterize (DOL) Characterize (DOL) Purify (Size Exclusion)->Characterize (DOL) Labeled Antibody Labeled Antibody Characterize (DOL)->Labeled Antibody

Caption: Workflow for Antibody-Dye Conjugation.

G Cellular Imaging Workflow using Click Chemistry Start Start Metabolic Labeling\n(Azide Precursor) Metabolic Labeling (Azide Precursor) Start->Metabolic Labeling\n(Azide Precursor) Fixation & Permeabilization Fixation & Permeabilization Metabolic Labeling\n(Azide Precursor)->Fixation & Permeabilization Click Reaction\n(Alkyne-Dye) Click Reaction (Alkyne-Dye) Fixation & Permeabilization->Click Reaction\n(Alkyne-Dye) Washing Washing Click Reaction\n(Alkyne-Dye)->Washing Mounting Mounting Washing->Mounting Fluorescence Microscopy Fluorescence Microscopy Mounting->Fluorescence Microscopy Image Analysis Image Analysis Fluorescence Microscopy->Image Analysis

Caption: Cellular Imaging Workflow.

G Factors Influencing Signal-to-Noise Ratio (SNR) in Fluorescence Imaging cluster_signal Signal Strength cluster_noise Noise Sources High SNR High SNR Low SNR Low SNR Dye Brightness\n(Ext. Coeff. x QY) Dye Brightness (Ext. Coeff. x QY) Dye Brightness\n(Ext. Coeff. x QY)->High SNR Labeling Efficiency Labeling Efficiency Labeling Efficiency->High SNR Excitation Intensity Excitation Intensity Excitation Intensity->High SNR Autofluorescence Autofluorescence Autofluorescence->Low SNR Detector Noise Detector Noise Detector Noise->Low SNR Non-specific Staining Non-specific Staining Non-specific Staining->Low SNR Photobleaching Photobleaching Photobleaching->Low SNR Trisulfonation\n(Reduces Aggregation) Trisulfonation (Reduces Aggregation) Trisulfonation\n(Reduces Aggregation)->Labeling Efficiency High Photostability\n(e.g., Alexa Fluor, DyLight) High Photostability (e.g., Alexa Fluor, DyLight) High Photostability\n(e.g., Alexa Fluor, DyLight)->Photobleaching reduces

Caption: Factors Influencing Signal-to-Noise Ratio.

Conclusion

This compound stands out as an excellent choice for applications requiring high water solubility and minimal dye aggregation, which can lead to improved labeling efficiency and a better signal-to-noise ratio in aqueous environments. For experiments demanding the utmost in photostability and brightness, particularly for long-term imaging, Alexa Fluor 647 and DyLight 650 derivatives are strong contenders. The selection of the optimal Cy5 derivative will ultimately depend on the specific requirements of the experimental design, including the nature of the biomolecule being labeled, the imaging modality, and the desired balance between hydrophilicity, brightness, and photostability. This guide provides the foundational data and protocols to assist researchers in making a well-informed choice.

References

A Comparative Guide to the Photostability of Trisulfo-Cy5-Alkyne and Other Far-Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence imaging and bio-labeling, the choice of a photostable fluorophore is paramount for generating high-fidelity, reproducible data, especially in applications requiring long-term or high-intensity illumination. This guide provides a comprehensive comparison of the photostability of Trisulfo-Cy5-Alkyne against other commonly used far-red fluorescent dyes, offering researchers, scientists, and drug development professionals the necessary data to make informed decisions for their specific experimental needs.

Executive Summary

Quantitative Data Summary

The following table summarizes key photophysical properties of Trisulfo-Cy5 and other relevant far-red dyes. It is important to note that photostability can be highly dependent on the experimental conditions, including the local chemical environment, excitation intensity, and the presence of antifading agents.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Photostability
This compound ~646~662~250,000N/AModerate-High
Cy5-Alkyne ~649~671~250,000~0.27Moderate
Alexa Fluor 647 Alkyne ~650~665~270,000~0.33High
ATTO 647N Alkyne ~644~669~150,000~0.65High
DyLight 650 Alkyne ~652~672~250,000N/AHigh
Cy5B-trisulfo, NHS 669685241,0000.4High[2]

Note: "N/A" indicates that specific quantitative data was not found in the available search results. The relative photostability is a qualitative assessment based on available literature, where Alexa Fluor 647 is consistently reported to be more photostable than Cy5.[3][4] The data for Cy5B-trisulfo, NHS is included as a proxy for a trisulfonated Cy5 core structure.[2]

Experimental Protocols

Accurate assessment of fluorophore photostability is crucial for reliable experimental design. Below are detailed methodologies for key experiments to quantify photostability.

Measurement of Photobleaching Half-life

This protocol determines the time it takes for a fluorophore's fluorescence intensity to decrease by half under continuous illumination.

Materials:

  • Fluorophore-labeled sample (e.g., protein, oligonucleotide) immobilized on a glass slide.

  • Fluorescence microscope with a suitable laser line for excitation (e.g., 633 nm or 647 nm for far-red dyes) and a sensitive detector (e.g., EMCCD or sCMOS camera).

  • Imaging buffer (e.g., PBS), with or without antifading agents.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Prepare a slide with the immobilized fluorescently labeled sample.

  • Mount the slide on the microscope stage and locate a region of interest.

  • Set the microscope parameters:

    • Excitation laser power (e.g., 1-10 W/cm²). It is crucial to keep this constant across all compared samples.

    • Exposure time (e.g., 100 ms).

    • Acquisition interval (e.g., every 1 second).

  • Start the time-lapse acquisition and continuously illuminate the sample.

  • Record a series of images until the fluorescence signal has significantly diminished.

  • Using image analysis software, measure the mean fluorescence intensity of the region of interest in each frame.

  • Plot the normalized fluorescence intensity as a function of time.

  • Fit the resulting decay curve to a single exponential decay function to determine the photobleaching half-life (t₁/₂).

Determination of Photobleaching Quantum Yield (Φb)

The photobleaching quantum yield represents the probability that a fluorophore will be photobleached upon absorbing a photon.

Materials:

  • Dilute solution of the fluorescent dye in a high-purity solvent (e.g., spectroscopic grade ethanol or phosphate-buffered saline).

  • UV-Vis spectrophotometer.

  • Spectrofluorometer with a stable light source.

  • Quartz cuvette (1 cm path length).

Procedure:

  • Prepare a dilute solution of the dye with an absorbance of approximately 0.1 at the excitation maximum to minimize inner filter effects.

  • Measure the initial absorbance (A₀) of the solution at the excitation wavelength using the UV-Vis spectrophotometer.

  • Place the cuvette in the spectrofluorometer and irradiate the sample continuously at the excitation maximum with a known and constant light intensity (I).

  • At regular time intervals, stop the irradiation and record the absorbance (A(t)) of the solution.

  • Plot ln(A(t)/A₀) versus irradiation time (t). The slope of this plot will be -k, where k is the photobleaching rate constant.

  • The photobleaching quantum yield (Φb) can then be calculated using the following formula: Φb = k / (2.303 * I * ε * l) where:

    • k is the photobleaching rate constant.

    • I is the incident light intensity in photons per second per cm².

    • ε is the molar extinction coefficient of the dye at the excitation wavelength.

    • l is the path length of the cuvette in cm.

Visualizations

Click Chemistry Labeling Workflow

The following diagram illustrates the workflow for labeling an azide-modified biomolecule with an alkyne-functionalized far-red dye via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

G Click Chemistry Labeling Workflow cluster_reactants Reactants Azide-modified Biomolecule Azide-modified Biomolecule Reaction Mixture Reaction Mixture Azide-modified Biomolecule->Reaction Mixture This compound This compound This compound->Reaction Mixture Copper(I) Catalyst Copper(I) Catalyst Copper(I) Catalyst->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Purification Purification Incubation->Purification Labeled Biomolecule Labeled Biomolecule Purification->Labeled Biomolecule

Caption: Workflow for labeling biomolecules using click chemistry.

Photobleaching Measurement Workflow

This diagram outlines the key steps involved in the experimental determination of fluorophore photostability.

G Photobleaching Measurement Workflow Sample Preparation Sample Preparation Microscope Setup Microscope Setup Sample Preparation->Microscope Setup Time-lapse Imaging Time-lapse Imaging Microscope Setup->Time-lapse Imaging Image Analysis Image Analysis Time-lapse Imaging->Image Analysis Data Plotting & Fitting Data Plotting & Fitting Image Analysis->Data Plotting & Fitting Determine Photostability Metric Determine Photostability Metric Data Plotting & Fitting->Determine Photostability Metric

Caption: Experimental workflow for photostability measurement.

References

A Head-to-Head Comparison: Trisulfo-Cy5-Alkyne vs. NHS Ester Dyes for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the specific and efficient labeling of biomolecules is paramount for researchers in diagnostics, therapeutics, and fundamental life science. The choice of fluorescent dye and its reactive chemistry can profoundly influence the outcome of an experiment, affecting everything from signal intensity to the biological activity of the labeled molecule. This guide provides a detailed comparison between Trisulfo-Cy5-Alkyne, a premier dye for bioorthogonal click chemistry, and traditional N-hydroxysuccinimidyl (NHS) ester dyes, a long-standing workhorse for amine labeling.

At the heart of this comparison lies a fundamental difference in chemical strategy. This compound leverages the power of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is renowned for its high specificity and efficiency in forming a stable triazole linkage between an alkyne-modified dye and an azide-modified biomolecule.[1][2] In contrast, NHS ester dyes react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form an amide bond.[3][4] While effective, this method's specificity can be limited by the abundance of amine groups in biological systems.[2]

Key Performance Metrics: A Quantitative Overview

To facilitate a clear comparison, the following table summarizes the key performance characteristics of this compound and a comparable water-soluble NHS ester dye, Sulfo-Cy5 NHS ester. The data presented is a synthesis of established principles and reported observations in the literature.

FeatureThis compound (via CuAAC)Sulfo-Cy5 NHS EsterAdvantage
Reaction Principle Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)Acylation of primary aminesThis compound
Specificity High (targets bioorthogonal azide groups)[1][2]Moderate (targets abundant primary amines)[2]This compound
Labeling Control Site-specific labeling achievable with genetic or enzymatic introduction of azide.[5]Random labeling of accessible amines, potentially leading to heterogeneous products.[5]This compound
Reaction Efficiency Very High[2]Variable, dependent on pH, concentration, and protein structure.[4]This compound
Reaction Conditions Mild, aqueous buffers, pH 4-11[6]pH-dependent (optimal pH 8.3-8.5)[7][8]This compound
Stability of Linkage Highly stable triazole linkage[2]Stable amide bondComparable
Dye Stability in Buffer HighProne to hydrolysis, especially at higher pH. Half-life can be as short as 10 minutes at pH 8.6.[9][10]This compound
Potential for Non-Specific Labeling Low; some copper-dependent background can occur.[11]Moderate to high, due to the prevalence of amine groups.[2]This compound
Water Solubility High (facilitated by "Trisulfo" group)High (facilitated by "Sulfo" group)[12]Comparable

Visualizing the Labeling Chemistries

The fundamental difference in the labeling pathways of this compound and NHS ester dyes is a key determinant of their respective advantages.

G cluster_0 This compound (Click Chemistry) cluster_1 NHS Ester Dye Chemistry Azide-modified\nBiomolecule Azide-modified Biomolecule Labeled Biomolecule 1 Stable Triazole Linkage (Trisulfo-Cy5 Conjugate) Azide-modified\nBiomolecule->Labeled Biomolecule 1 This compound This compound This compound->Labeled Biomolecule 1 Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Labeled Biomolecule 1 Amine-containing\nBiomolecule\n(e.g., Protein with Lysine) Amine-containing Biomolecule (e.g., Protein with Lysine) Labeled Biomolecule 2 Stable Amide Bond (Sulfo-Cy5 Conjugate) Amine-containing\nBiomolecule\n(e.g., Protein with Lysine)->Labeled Biomolecule 2 Sulfo-Cy5\nNHS Ester Sulfo-Cy5 NHS Ester Sulfo-Cy5\nNHS Ester->Labeled Biomolecule 2 Hydrolyzed Dye Inactive Hydrolyzed Dye Sulfo-Cy5\nNHS Ester->Hydrolyzed Dye Competing Hydrolysis pH 8.3-8.5 pH 8.3-8.5 pH 8.3-8.5->Labeled Biomolecule 2

Caption: Labeling pathways for this compound and NHS ester dyes.

Experimental Protocols

To provide a practical context for this comparison, detailed protocols for labeling a generic azide-modified protein with this compound and a standard protein with Sulfo-Cy5 NHS Ester are provided below.

Protocol 1: Labeling of an Azide-Modified Protein with this compound via CuAAC

This protocol is optimized for the copper-catalyzed click chemistry reaction.

Materials:

  • Azide-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) Sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

  • Sodium Ascorbate solution (freshly prepared, e.g., 100 mM in water)

  • Degassing equipment (optional, but recommended)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (e.g., to a final concentration of 1-5 mg/mL), this compound (e.g., 5-10 molar excess over the protein), and THPTA ligand (to a final concentration of 1-2 mM).

  • Add Copper Catalyst: Add the CuSO4 solution to the reaction mixture to a final concentration of 0.2-0.5 mM.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM to reduce Cu(II) to the active Cu(I) state.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification: Purify the labeled protein from excess dye and catalyst components using a suitable method such as size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DOL) and protein concentration using UV-Vis spectrophotometry.

G A Prepare Reaction Mixture: Azide-Protein + this compound + THPTA B Add CuSO4 Solution A->B C Add Sodium Ascorbate (Initiate Reaction) B->C D Incubate at RT (1-2h) Protected from Light C->D E Purify Conjugate (Size-Exclusion Chromatography) D->E F Characterize Labeled Protein (UV-Vis for DOL) E->F

Caption: Workflow for this compound labeling.
Protocol 2: Labeling of a Protein with Sulfo-Cy5 NHS Ester

This protocol outlines the standard procedure for labeling proteins via primary amines.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Sulfo-Cy5 NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer to a concentration of 2-10 mg/mL.[13]

  • Prepare Dye Solution: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dye stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench Reaction (Optional): Add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes to stop the reaction.

  • Purification: Remove unreacted dye and byproducts by size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DOL) and protein concentration using UV-Vis spectrophotometry.

G A Prepare Protein in Labeling Buffer (pH 8.3) C Add Dye to Protein (5-20x molar excess) A->C B Prepare Fresh Sulfo-Cy5 NHS Ester in DMSO/DMF B->C D Incubate at RT (1h) Protected from Light C->D E Quench Reaction (Optional) D->E F Purify Conjugate (Size-Exclusion Chromatography) E->F G Characterize Labeled Protein (UV-Vis for DOL) F->G

References

A Head-to-Head Battle of Brightness: Trisulfo-Cy5-Alkyne Versus Leading Competitors in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging click chemistry for precise molecular labeling, the choice of a fluorescent reporter is paramount to experimental success. Brightness, a key determinant of sensitivity and signal-to-noise ratio, is a critical performance metric. This guide provides a quantitative comparison of Trisulfo-Cy5-Alkyne's brightness against its primary competitors, supported by experimental data and detailed protocols to empower informed decisions in your research.

The intrinsic brightness of a fluorophore is a product of its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (how efficiently it converts absorbed light into emitted fluorescence). This guide focuses on comparing this compound with other spectrally similar, alkyne-functionalized dyes commonly used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Quantitative Comparison of Fluorophore Properties

To provide a clear and objective comparison, the following table summarizes the key photophysical properties of this compound and its main competitors. The theoretical brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

FluorophoreMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Theoretical Brightness (ε × Φ)
This compound 250,000[1]~0.28 (estimated)~70,000
Sulfo-Cy5 Alkyne271,000[2]0.2 - 0.28[2][]54,200 - 75,880
Alexa Fluor 647 Alkyne239,0000.33[4]78,870
DY-647 Alkyne250,000[5]Not specified-

Note on this compound Quantum Yield: The quantum yield for this compound is not publicly available from the manufacturer. The value of ~0.28 is an estimation based on the quantum yield of the structurally similar Sulfo-Cy5 Alkyne.[] This assumption is made to provide a comparative theoretical brightness.

Experimental Insights: Beyond the Numbers

While theoretical brightness provides a valuable baseline, the performance of fluorescent dyes in real-world experimental conditions can be influenced by various factors, including the local chemical environment and conjugation to biomolecules.

A key study comparing Alexa Fluor 647 and Cy5 (the core structure of Trisulfo-Cy5) protein conjugates revealed that Alexa Fluor 647 conjugates were significantly more fluorescent than their Cy5 counterparts, especially at higher degrees of labeling.[4] The study attributed this to the reduced self-quenching of Alexa Fluor 647 dyes upon conjugation.[4] Furthermore, Alexa Fluor 647 was found to be considerably more photostable than Cy5.[4][6]

Visualizing Key Concepts

To better understand the principles and workflows discussed, the following diagrams are provided.

Brightness_Concept cluster_factors Factors Determining Brightness cluster_outcome Extinction_Coefficient Molar Extinction Coefficient (ε) Brightness Fluorescent Brightness Extinction_Coefficient->Brightness Light Absorption Efficiency Quantum_Yield Quantum Yield (Φ) Quantum_Yield->Brightness Light Emission Efficiency

Fig. 1: Factors influencing fluorescent dye brightness.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Click Chemistry Reaction cluster_analysis Analysis Prepare_Dye_Solutions Prepare Equimolar Solutions of Dyes Click_Reaction Perform Copper-Catalyzed Azide-Alkyne Cycloaddition Prepare_Dye_Solutions->Click_Reaction Prepare_Biomolecule Prepare Azide-Modified Biomolecule Prepare_Biomolecule->Click_Reaction Purification Purify Labeled Biomolecule Click_Reaction->Purification Spectroscopy Measure Absorbance and Fluorescence Emission Purification->Spectroscopy Comparison Calculate and Compare Relative Brightness Spectroscopy->Comparison

Fig. 2: Workflow for comparing dye brightness in a click chemistry experiment.

Experimental Protocols

For researchers wishing to perform their own comparative analysis, the following protocols provide a framework for determining relative brightness and performing a click chemistry labeling reaction.

Protocol 1: Relative Fluorescence Quantum Yield Measurement

This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample (e.g., this compound) relative to a standard of known quantum yield (e.g., Alexa Fluor 647).[7][8][9][10][11]

Materials:

  • Fluorophore of unknown quantum yield (sample)

  • Fluorophore of known quantum yield (standard) with similar absorption and emission spectra

  • High-purity solvent (e.g., phosphate-buffered saline, PBS)

  • UV-Vis spectrophotometer

  • Fluorescence spectrometer

  • Cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the sample and standard fluorophores in the chosen solvent.

  • Prepare a Series of Dilutions: Create a series of dilutions for both the sample and the standard, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength. This low concentration range helps to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Emission: Using the fluorescence spectrometer, record the fluorescence emission spectrum for each dilution. The excitation wavelength should be the same as that used for the absorbance measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_std * (m_s / m_std) * (n_s² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • m_s and m_std are the slopes of the linear fits for the sample and standard plots, respectively.

    • n_s and n_std are the refractive indices of the solvents used for the sample and standard (if different).

Protocol 2: Click Chemistry Labeling of a Biomolecule for Brightness Comparison

This protocol provides a general method for labeling an azide-modified biomolecule (e.g., a protein or oligonucleotide) with different alkyne-functionalized fluorescent dyes for a direct comparison of their performance.

Materials:

  • Azide-modified biomolecule

  • This compound and competitor alkyne dyes

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelator (e.g., TBTA)

  • Reaction buffer (e.g., PBS)

  • Purification system appropriate for the biomolecule (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Reagents: Prepare stock solutions of the alkyne dyes, CuSO₄, sodium ascorbate, and TBTA in an appropriate solvent (e.g., DMSO for dyes, water for salts).

  • Reaction Setup: In separate reaction tubes for each dye, combine the azide-modified biomolecule, the alkyne dye, the copper chelator, and the reaction buffer.

  • Initiate Reaction: Add the CuSO₄ and sodium ascorbate solutions to each tube to initiate the click reaction. The final concentrations of the reactants should be optimized for the specific biomolecule.

  • Incubation: Incubate the reactions at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the labeled biomolecule from unreacted dye and catalyst using a suitable method.

  • Quantification and Analysis:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the biomolecule and the dye.

    • Measure the fluorescence of the conjugates at the same concentration to directly compare their brightness.

    • Assess photostability by continuously exposing the samples to excitation light and monitoring the decrease in fluorescence intensity over time.

Conclusion

Based on the available data, this compound is a bright fluorescent dye with an excellent extinction coefficient. Its theoretical brightness is comparable to, and potentially slightly lower than, that of Alexa Fluor 647 Alkyne, a leading competitor. However, experimental evidence suggests that Alexa Fluor 647 may offer superior performance in terms of brightness and photostability when conjugated to biomolecules. For applications where the highest sensitivity and photostability are critical, Alexa Fluor 647 Alkyne presents a strong alternative. The choice between these high-performance dyes may ultimately depend on the specific experimental conditions, the nature of the biomolecule being labeled, and budgetary considerations. The provided protocols offer a robust framework for researchers to conduct their own evaluations and select the optimal fluorescent reporter for their needs.

References

A Head-to-Head Battle of Far-Red Fluorophores: A Cost-Benefit Analysis of Trisulfo-Cy5-Alkyne for Advanced Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of biological research and drug development, the precise and sensitive detection of molecular targets is paramount. The use of fluorescent probes, particularly in the far-red spectrum to minimize autofluorescence, has become a cornerstone of techniques such as fluorescence microscopy, flow cytometry, and in vivo imaging. Among the arsenal of available tools, cyanine-based dyes, specifically those functionalized for click chemistry, offer a versatile approach for labeling biomolecules. This guide provides a comprehensive cost-benefit analysis of Trisulfo-Cy5-Alkyne, comparing its performance against a panel of commercially available alternatives. We present quantitative data, detailed experimental protocols, and visual aids to empower researchers, scientists, and drug development professionals in making informed decisions for their specific experimental needs.

The Advantage of Sulfonation: A Brighter, More Soluble Probe

This compound belongs to the cyanine dye family, renowned for their high extinction coefficients and excellent brightness. The "Trisulfo" modification refers to the presence of three sulfonate groups, a key feature that significantly enhances the dye's utility in biological applications. These negatively charged groups impart exceptional water solubility, mitigating the common issue of dye aggregation in aqueous buffers. Aggregation can lead to fluorescence quenching and non-specific binding, ultimately reducing the signal-to-noise ratio and compromising data quality. By ensuring the dye remains monomeric and well-dissolved, the trisulfonation of Cy5-Alkyne promotes brighter, more specific labeling.

Performance Comparison: this compound vs. The Alternatives

To provide a clear and objective comparison, we have compiled the key performance metrics of this compound and its main competitors. These alternatives include Cy5-Alkyne derivatives with varying degrees of sulfonation (non-sulfonated, mono-sulfo, and di-sulfo), the widely used Alexa Fluor 647 Alkyne, and a copper-free click chemistry alternative, DBCO-Cy5.

FeatureThis compounddiSulfo-Cy5-AlkyneMono-Sulfo-Cy5-AlkyneCy5-Alkyne (non-sulfonated)Alexa Fluor 647 AlkyneDBCO-Cy5
Excitation Max (nm) ~647[1]~646[2]~649[3]~646~650~650
Emission Max (nm) ~670[1]~662[2]~670[3]~662~665~665
Extinction Coefficient (cm⁻¹M⁻¹) ~250,000[1]~271,000[2]~250,000[3]~250,000~270,000~250,000
Quantum Yield Data not readily available0.28[2]~0.2[3]0.2Generally higher than Cy5[4]Data not readily available
Water Solubility ExcellentVery GoodGoodPoor (requires organic co-solvent)[5][6]ExcellentGood
Relative Photostability Expected to be highHighGoodModerateVery High[4][7]Good
Click Chemistry Type Copper-catalyzed (CuAAC)Copper-catalyzed (CuAAC)Copper-catalyzed (CuAAC)Copper-catalyzed (CuAAC)Copper-catalyzed (CuAAC)Copper-free (SPAAC)[8]
Relative Cost per 1mg
$
$
$

Note: The cost is represented as a relative scale ($ -

) based on currently available market prices and may vary between suppliers. Quantitative values for quantum yield and photostability can be highly dependent on the experimental environment.

Cost-Benefit Analysis: Choosing the Right Tool for the Job

The selection of a fluorescent probe should be a balance between performance and budget.

  • This compound stands out as a premium choice for applications demanding high water solubility and minimal non-specific binding. Its expected high quantum yield and photostability make it ideal for sensitive and long-term imaging experiments. The higher cost may be justified by the generation of high-quality, reproducible data with an excellent signal-to-noise ratio.

  • Mono- and Di-Sulfo-Cy5-Alkynes offer a cost-effective alternative to the trisulfonated version, providing good water solubility and performance.[3] These are excellent workhorse dyes for a wide range of standard applications.

  • Non-sulfonated Cy5-Alkyne is the most budget-friendly option. However, its poor water solubility necessitates the use of organic co-solvents, which can be detrimental to sensitive biological samples and may lead to aggregation and reduced fluorescence.[5][6] It is best suited for applications where the use of organic solvents is not a concern.

  • Alexa Fluor 647 Alkyne is widely regarded as a benchmark for performance, offering exceptional brightness and photostability.[4][7][9] Its superior performance often comes at a higher price point, making it a choice for demanding applications where maximizing signal is critical.

  • DBCO-Cy5 provides a crucial alternative for live-cell imaging or other experiments where the cytotoxicity of copper catalysts is a concern.[8] The copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) is a gentler ligation method, though the kinetics may be slower than copper-catalyzed reactions.

Experimental Protocols

To facilitate a direct comparison of these fluorescent probes in your own laboratory setting, we provide the following detailed experimental protocols.

Protocol 1: Comparative Analysis of Fluorescent Dye Performance in Immunofluorescence Staining of Cultured Cells

This protocol outlines a method to directly compare the signal-to-noise ratio and photostability of different alkyne-functionalized dyes in a standard immunofluorescence workflow.

Materials:

  • Adherent cells grown on glass coverslips

  • Primary antibody specific to a target protein

  • Azide-modified secondary antibody

  • This compound and alternative alkyne-functionalized dyes (dissolved in an appropriate solvent, e.g., DMSO for non-sulfonated Cy5, and water or PBS for sulfonated dyes)

  • Click chemistry reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)

  • Copper(II) sulfate (CuSO4) solution (10 mM in water)

  • Sodium ascorbate solution (100 mM in water, freshly prepared)

  • TBTA (Tris(benzyltriazolylmethyl)amine) ligand (10 mM in DMSO)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets for Cy5/Alexa Fluor 647

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on coverslips to the desired confluency.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.[10]

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).

    • Wash three times with PBS.

    • Block non-specific binding by incubating with 5% BSA in PBS for 1 hour at room temperature.[11]

  • Antibody Incubation:

    • Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with wash buffer.

    • Incubate with the azide-modified secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with wash buffer.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail immediately before use. For each coverslip, mix:

      • 85 µL of click chemistry reaction buffer

      • 10 µL of the alkyne-dye stock solution (e.g., 100 µM)

      • 2 µL of CuSO4 solution

      • 1 µL of TBTA solution

      • 2 µL of sodium ascorbate solution

    • Incubate the coverslips with the click reaction cocktail for 30 minutes at room temperature, protected from light.

    • Wash three times with wash buffer.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the samples using a fluorescence microscope with identical acquisition settings (laser power, exposure time, gain) for all compared dyes.

Data Analysis:

  • Signal-to-Noise Ratio (SNR):

    • Using image analysis software (e.g., FIJI/ImageJ), measure the mean fluorescence intensity of specifically stained structures (Signal).

    • Measure the mean fluorescence intensity of a background region within the same image that does not contain specific staining (Noise).

    • Calculate the SNR as: SNR = (Mean Signal Intensity) / (Mean Background Intensity).[12]

    • Compare the SNR values obtained for each dye.

  • Photostability:

    • Select a region of interest and acquire a time-lapse series of images under continuous illumination.

    • Measure the decay in fluorescence intensity over time.

    • Plot the normalized fluorescence intensity against time and determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).

    • Compare the photobleaching curves and half-lives for each dye.

Experimental Workflow for Dye Comparison

G cluster_prep Sample Preparation cluster_labeling Labeling cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture fixation Fixation cell_culture->fixation perm Permeabilization fixation->perm blocking Blocking perm->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Azide-Secondary Ab Incubation primary_ab->secondary_ab click_reaction Click Reaction with Alkyne-Dye secondary_ab->click_reaction imaging Fluorescence Imaging click_reaction->imaging snr SNR Measurement imaging->snr photostability Photostability Assay imaging->photostability

Caption: Workflow for comparing fluorescent dye performance.

Protocol 2: Measurement of Relative Fluorescence Quantum Yield

This protocol describes a comparative method to estimate the fluorescence quantum yield of a test dye relative to a standard with a known quantum yield.

Materials:

  • Test dye (e.g., this compound)

  • Standard dye with a known quantum yield in the same spectral region (e.g., Cresyl Violet or another well-characterized Cy5 derivative)

  • Spectroscopic grade solvent (e.g., phosphate-buffered saline, pH 7.4)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the test dye and the standard dye in the chosen solvent.

  • Prepare Dilutions: Prepare a series of dilutions of both the test dye and the standard dye, ensuring that the absorbance at the excitation wavelength is within the linear range of the spectrophotometer (typically below 0.1 to avoid inner filter effects).

  • Measure Absorbance: For each dilution, measure the absorbance spectrum and record the absorbance at the excitation wavelength.

  • Measure Fluorescence: For each dilution, measure the fluorescence emission spectrum using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each measurement to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test dye and the standard dye.

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of the test dye using the following equation: Φ_test = Φ_std * (Slope_test / Slope_std) * (n_test² / n_std²) where Φ is the quantum yield, and n is the refractive index of the solvent (if the same solvent is used for both, this term is 1).

Quantum Yield Measurement Principle

G cluster_measurement Measurement cluster_analysis Analysis Absorbance Measure Absorbance Plot Plot Intensity vs. Absorbance Absorbance->Plot Fluorescence Measure Fluorescence Fluorescence->Plot Calculate Calculate Quantum Yield Plot->Calculate Sample Sample Sample->Absorbance Sample->Fluorescence Standard Standard Standard->Absorbance Standard->Fluorescence

Caption: Principle of relative quantum yield measurement.

Conclusion

The choice of a fluorescent probe for click chemistry is a critical decision that influences the quality and reliability of experimental data. This compound offers significant advantages in terms of water solubility and reduced aggregation, leading to potentially brighter and more specific labeling compared to its less sulfonated or non-sulfonated counterparts. While it represents a higher initial investment, the benefits of improved data quality and reproducibility may outweigh the cost for demanding applications. For routine experiments, di- and mono-sulfonated versions provide a good balance of performance and cost. In situations where photostability and brightness are the absolute priority and budget is less of a concern, Alexa Fluor 647 Alkyne remains a top contender. For live-cell imaging, the copper-free click chemistry enabled by DBCO-Cy5 is an indispensable tool. By carefully considering the specific requirements of the experiment and the information provided in this guide, researchers can select the optimal fluorescent alkyne for their needs, ensuring robust and high-quality results.

References

Assessing Cross-Reactivity of Trisulfo-Cy5-Alkyne Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioorthogonal chemistry, the specific and efficient labeling of biomolecules is paramount for accurate downstream analysis. Trisulfo-Cy5-Alkyne has emerged as a popular fluorescent probe for these applications, prized for its bright far-red fluorescence and the versatility of click chemistry. However, ensuring minimal cross-reactivity and optimal signal-to-noise ratios is critical for reliable experimental outcomes. This guide provides a comprehensive comparison of this compound with alternative fluorescent probes, supported by experimental protocols and data to aid researchers in making informed decisions for their specific applications.

Performance Comparison of Fluorescent Alkyne Probes

The selection of a fluorescent probe for click chemistry involves a trade-off between brightness, photostability, solubility, and non-specific binding. While direct head-to-head comparisons detailing the cross-reactivity of this compound are limited in published literature, we can infer its performance based on the well-characterized properties of the Cy5 core structure and the benefits imparted by trisulfonation.

The additional sulfonic acid groups in this compound significantly enhance its water solubility compared to non-sulfonated Cy5, which can reduce the tendency for aggregation and non-specific binding to hydrophobic regions of proteins or cell membranes. This is a crucial advantage in aqueous biological systems.

Below is a comparative summary of key performance parameters for this compound and its common alternatives.

FeatureThis compoundSulfo-Cy5-AlkyneAlexa Fluor 647 Alkyne
Excitation Max (nm) ~646~646~650
Emission Max (nm) ~662~662~665
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~250,000~270,000
Quantum Yield ModerateModerateHigh
Photostability ModerateModerateHigh[1][2][3]
Water Solubility Very HighHighHigh
Non-specific Binding Expected to be lowLowLow
Brightness GoodGoodExcellent[1][2][3]

Experimental Protocols for Cross-Reactivity Assessment

To empirically determine the cross-reactivity and performance of this compound in your specific experimental context, the following protocols are recommended.

In-Gel Fluorescence Assay for Non-Specific Protein Binding

This protocol allows for the direct visualization of non-specific labeling of a complex protein mixture.

a. Sample Preparation:

  • Prepare a cell or tissue lysate with a broad representation of proteins.

  • Divide the lysate into two aliquots: a negative control (no azide-labeled biomolecule) and a positive control (with a known azide-labeled protein).

  • Perform a click chemistry reaction on both aliquots using this compound.

b. Click Chemistry Reaction:

  • To 50 µg of protein lysate in a final volume of 50 µL, add the following components in order:

    • This compound (final concentration 50 µM)

    • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)

    • Copper(II) sulfate (CuSO₄) (final concentration 1 mM)

    • Sodium ascorbate (final concentration 5 mM)

  • Incubate the reaction at room temperature for 1 hour, protected from light.

  • Quench the reaction by adding 10 mM EDTA.

c. SDS-PAGE and In-Gel Fluorescence Imaging:

  • Add 4X Laemmli sample buffer to the reaction mixtures and heat at 95°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel.

  • Following electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with appropriate excitation and emission filters for Cy5 (e.g., Excitation: 633 nm, Emission: 670 nm).

d. Data Analysis:

  • Compare the fluorescent banding pattern between the negative control and the positive control. The presence of distinct bands in the negative control lane indicates non-specific binding of the this compound to proteins.

  • Quantify the total fluorescence intensity in each lane to assess the overall level of non-specific labeling.

Western Blot Analysis for Target Specificity

This protocol is used to confirm the specific labeling of a target protein.

  • Perform the click chemistry reaction and SDS-PAGE as described above.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the azide-labeled target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Overlay the fluorescent image of the gel with the chemiluminescent image from the Western blot to confirm that the fluorescent signal co-localizes with the target protein band.

Fluorescence Microscopy for Cellular Imaging Signal-to-Noise Ratio

This protocol assesses the performance of the probe in a cellular context.

  • Culture cells and introduce an azide-modified metabolic precursor (e.g., an azido-sugar or azido-amino acid) to label the biomolecule of interest.

  • Fix and permeabilize the cells as required for the target.

  • Perform the click chemistry reaction in situ using this compound.

  • Wash the cells extensively to remove unbound probe.

  • Acquire images using a fluorescence microscope with appropriate filter sets.

  • Signal-to-Noise Ratio (SNR) Calculation:

    • Measure the mean fluorescence intensity of the specifically labeled structure (Signal).

    • Measure the mean fluorescence intensity of a background region within the same cell that does not contain the labeled structure (Noise).

    • SNR = Signal / Noise.

    • Compare the SNR values obtained with this compound to those from alternative probes under identical imaging conditions.

Visualizing Experimental Workflows and Signaling Pathways

Workflow for Cross-Reactivity Assessment

The following diagram illustrates the general workflow for assessing the cross-reactivity of this compound conjugates.

CrossReactivity_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Lysate Cell/Tissue Lysate Control Negative Control (No Azide Label) Lysate->Control AzideLabel Metabolic Labeling (with Azido-Substrate) ClickReaction Incubate with This compound + Catalysts AzideLabel->ClickReaction Microscopy Fluorescence Microscopy AzideLabel->Microscopy Control->ClickReaction SDSPAGE SDS-PAGE ClickReaction->SDSPAGE InGel In-Gel Fluorescence Imaging SDSPAGE->InGel WesternBlot Western Blot SDSPAGE->WesternBlot SNRatio Signal-to-Noise Ratio Analysis Microscopy->SNRatio

Workflow for assessing this compound cross-reactivity.
G-Protein Coupled Receptor (GPCR) Signaling Pathway

This compound can be used to label GPCRs that have been metabolically tagged with an azido-amino acid, enabling the visualization of receptor trafficking and downstream signaling events.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand GPCR GPCR (Azide-labeled) Ligand->GPCR Binding GProtein G-Protein (αβγ) GPCR->GProtein Activation Galpha Gα-GTP GProtein->Galpha Gbetagamma Gβγ GProtein->Gbetagamma Effector Effector (e.g., Adenylyl Cyclase) cAMP cAMP Effector->cAMP Production Galpha->Effector Activation PKA PKA cAMP->PKA Activation Target Cellular Response (e.g., Gene Transcription) PKA->Target Phosphorylation

Simplified GPCR signaling cascade.
Protein-Protein Interaction Visualization

Click chemistry with this compound can be employed to label a protein of interest and study its interactions with other proteins using techniques like co-immunoprecipitation followed by in-gel fluorescence.

Visualizing protein-protein interactions.

By carefully considering the comparative data and employing the outlined experimental protocols, researchers can confidently assess the suitability of this compound for their specific needs and ensure the generation of high-quality, reliable data.

References

Evaluating the performance of Trisulfo-Cy5-Alkyne in different imaging systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Trisulfo-Cy5-Alkyne for Advanced Imaging Applications

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that dictates the quality, reliability, and ultimate success of imaging experiments. This compound has emerged as a powerful tool for bio-orthogonal labeling and fluorescence imaging, particularly in aqueous environments. This guide provides an objective comparison of this compound's performance against other common alternatives, supported by key photophysical data and detailed experimental protocols to aid in making an informed choice for your specific research needs.

This compound is a member of the cyanine dye family, functionalized with an alkyne group. This alkyne moiety allows the dye to be covalently attached to molecules containing an azide group via a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2] The "Trisulfo" designation indicates the presence of three sulfonate groups, a key structural feature that imparts high water solubility.[1][3]

Key Performance Characteristics: A Quantitative Comparison

The degree of sulfonation is a primary determinant of a Cy5 dye's performance in biological imaging. Increased sulfonation enhances water solubility, which in turn reduces the tendency of the dye to aggregate and simplifies labeling procedures in aqueous buffers.[3][4] While spectral properties remain similar across the Cy5 family, solubility, brightness, and photostability can differ.

PropertyThis compounddiSulfo-Cy5-AlkyneNon-Sulfonated Cy5-AlkyneKey Considerations & References
Excitation Max (nm) ~647 nm[1]~646 nm[5]~649 nm[6]Minimal variation across sulfonation levels. Compatible with common 633 nm or 647 nm laser lines.[6][7]
Emission Max (nm) ~670 nm[1]~662 nm[5]~671 nm[6]All emit in the far-red spectrum, minimizing autofluorescence from biological samples.[8]
Extinction Coefficient (M⁻¹cm⁻¹) ~250,000[1][9]~271,000[5]~250,000[6]High extinction coefficients for all variants indicate very bright signals.[10]
Fluorescence Quantum Yield ~0.2 (estimated)0.28[5]~0.2[11]High quantum yield contributes to bright fluorescence.[12] The value for Trisulfo-Cy5 is estimated based on related compounds.
Water Solubility Excellent[1]Excellent[5]Poor[11]Trisulfonation provides the highest hydrophilicity, eliminating the need for organic co-solvents like DMSO or DMF during labeling.[3][4]
Aggregation Very lowLow[4]Prone to aggregation[4]Increased sulfonation leads to greater electrostatic repulsion, minimizing aggregation and potential fluorescence quenching.[4]
Photostability Good[13]Good[13]Good[11]Cyanine dyes are generally photostable.[11][13] However, photostability can be influenced by the local environment and net charge.[14]

Experimental Protocols

The following protocols provide standardized methods for evaluating the performance of this compound and its alternatives in a laboratory setting.

Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) for Cellular Imaging

This protocol describes the general workflow for labeling azide-modified biomolecules in fixed cells with an alkyne-containing fluorescent dye.

Materials:

  • Cells cultured on coverslips, metabolically labeled with an azide-containing precursor (e.g., azido sugars, amino acids).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Click Reaction Cocktail (prepare fresh):

    • This compound (or alternative dye) stock solution (10 mM in water or DMSO).

    • Copper(II) Sulfate (CuSO₄) stock solution (50 mM in water).

    • Sodium Ascorbate stock solution (500 mM in water, prepare fresh).

    • Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (50 mM in DMSO).

  • Phosphate-Buffered Saline (PBS).

  • Antifade mounting medium.

Procedure:

  • Fixation: Wash cells once with PBS, then fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize cellular membranes.

  • Washing: Repeat the washing step (3x with PBS).

  • Click Labeling: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add reagents in the following order to PBS:

    • 1 µL this compound stock (final concentration: 10 µM).

    • 20 µL CuSO₄ stock (final concentration: 1 mM).

    • 20 µL Sodium Ascorbate stock (final concentration: 10 mM).

    • 1 µL TBTA stock (final concentration: 50 µM).

  • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash cells three times with PBS containing 0.1% Tween-20, followed by two washes with PBS alone.

  • Mounting and Imaging: Mount the coverslip onto a microscope slide using an antifade mounting medium. Image using a fluorescence microscope equipped with appropriate filter sets for Cy5 (e.g., Excitation: 630/20 nm, Emission: 680/30 nm).

G cluster_workflow Click Chemistry Experimental Workflow start Metabolic Labeling (Azide Incorporation) fix Cell Fixation (e.g., 4% PFA) start->fix perm Permeabilization (e.g., Triton X-100) fix->perm click Click Reaction (Dye-Alkyne + Azide) perm->click wash Washing Steps click->wash image Fluorescence Imaging wash->image

Caption: Experimental workflow for CuAAC (Click Chemistry).
Protocol 2: Evaluating Photostability

This protocol allows for the comparative assessment of the photostability of different fluorophores under continuous illumination.

Materials:

  • Labeled slides prepared as in Protocol 1 for each dye being compared.

  • Fluorescence microscope with a high-intensity light source (e.g., laser).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare identical samples labeled with this compound and alternative dyes at similar fluorescence intensities.

  • Image Acquisition:

    • Select a region of interest (ROI) on the slide.

    • Set the microscope to acquire a time-lapse series of images (e.g., one frame every 10 seconds for 5-10 minutes).

    • Use a constant, high laser power to induce photobleaching. Ensure the initial image is not saturated.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.

    • Normalize the intensity of each time point to the intensity of the first frame (t=0).

    • Plot the normalized intensity versus time for each dye. The rate of fluorescence decay is inversely proportional to the photostability. A slower decay indicates higher photostability.[14]

Protocol 3: Assessing Signal-to-Noise Ratio (SNR)

SNR is a critical measure of imaging performance, representing the strength of the desired signal relative to the background noise.

Materials:

  • Labeled slides prepared as in Protocol 1.

  • Fluorescence microscope.

  • Image analysis software.

Procedure:

  • Image Acquisition: Acquire images of cells labeled with each dye using identical, optimized imaging settings (laser power, exposure time, gain).

  • Data Analysis:

    • Using image analysis software, select a region of interest (ROI) that clearly contains the specific fluorescent signal (e.g., a labeled organelle). Measure the mean intensity (Signal).

    • Select an adjacent ROI in the same image that contains no specific labeling (background). Measure the mean intensity of this region (Noise).[15]

    • Calculate the SNR using the formula: SNR = Signal / Noise .

    • Repeat this measurement for multiple cells and multiple images for each dye to obtain a statistically significant comparison. A higher SNR indicates better performance.

G QY Quantum Yield Bright Brightness QY->Bright EC Extinction Coefficient EC->Bright PS Photostability Bleach Photobleaching PS->Bleach reduces Sol Solubility Agg Aggregation Sol->Agg reduces Signal Signal Strength Bright->Signal Noise Background Noise Agg->Noise increases Bleach->Signal reduces SNR Signal-to-Noise Ratio (SNR) Signal->SNR Noise->SNR

Caption: Factors influencing imaging performance.

Impact of Sulfonation on Dye Performance

The number of sulfonate groups on a cyanine dye has a direct and significant impact on its practical utility in biological imaging.

G sulf Increasing Sulfonation (Non-Sulfo -> Di-Sulfo -> Trisulfo) sol Increases Water Solubility sulf->sol agg Reduces Aggregation sol->agg back Minimizes Background Staining agg->back

References

Safety Operating Guide

Proper Disposal of Trisulfo-Cy5-Alkyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Trisulfo-Cy5-Alkyne, a fluorescent dye commonly used in click chemistry applications.

This compound is a water-soluble cyanine dye containing a reactive alkyne group.[1][2] While specific hazard information can vary between suppliers, it is prudent to treat this compound as a hazardous chemical waste. Proper disposal is not only a regulatory requirement but also a critical component of responsible laboratory practice.

Key Compound Information

A summary of the typical properties of this compound is provided in the table below. This information is essential for understanding its handling and storage requirements.

PropertyValue
Chemical Name This compound
CAS Number Varies by supplier (e.g., 2055138-90-2)[3]
Appearance Typically a blue solid[2]
Solubility Water, DMSO, DMF[2][3][4]
Storage -20°C, protected from light[3][4]

Experimental Protocol: Decontamination of Glassware

Following any experiment involving this compound, all contaminated glassware must be thoroughly decontaminated to ensure the removal of residual dye.

Materials:

  • Contaminated glassware

  • Appropriate solvent (e.g., DMSO, DMF, or ethanol)

  • Deionized water

  • Laboratory detergent

  • Designated hazardous waste container for liquid waste

Procedure:

  • Initial Rinse: Rinse the glassware with a small amount of a suitable solvent in which the dye is soluble, such as DMSO, DMF, or ethanol. This initial rinse should be collected as hazardous liquid waste.

  • Subsequent Rinses: Perform a second rinse with the chosen solvent and collect the rinsate in the same hazardous waste container.

  • Aqueous Wash: Wash the glassware thoroughly with laboratory detergent and warm water.

  • Final Rinse: Rinse the glassware multiple times with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven as appropriate.

Disposal Workflow

The proper disposal of this compound and any materials contaminated with it involves a systematic process of segregation, containment, and labeling, culminating in removal by a certified hazardous waste management service. The following workflow diagram illustrates the key steps.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (Solid & Liquid) Segregate Segregate Waste Streams (Solid vs. Liquid) Start->Segregate SolidWaste Solid Waste Container (Labeled Hazardous Waste) Segregate->SolidWaste Solid Waste LiquidWaste Liquid Waste Container (Compatible, Labeled) Segregate->LiquidWaste Liquid Waste LabelSolid Label Container: 'this compound Waste (Solid)' 'Hazardous Waste' SolidWaste->LabelSolid LabelLiquid Label Container: 'this compound Waste (Liquid)' 'Hazardous Waste' List all components and concentrations LiquidWaste->LabelLiquid Store Store in Designated Satellite Accumulation Area LabelSolid->Store LabelLiquid->Store Pickup Arrange for Pickup by Certified Hazardous Waste Service Store->Pickup End Disposal Complete Pickup->End

Caption: Workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Procedures

Adherence to the following procedures is crucial for the safe disposal of this compound.

1. Waste Segregation:

  • Solid Waste: This includes contaminated personal protective equipment (PPE) such as gloves and lab coats, pipette tips, weighing paper, and any other solid materials that have come into contact with this compound.

  • Liquid Waste: This category encompasses unused solutions of the dye, reaction mixtures, and the initial solvent rinses from decontaminating glassware.

2. Container Selection and Labeling:

  • Solid Waste: Use a designated, leak-proof container with a secure lid. The container should be clearly labeled as "Hazardous Waste" and "Solid Waste Contaminated with this compound".

  • Liquid Waste: Select a container that is chemically compatible with the waste being collected (e.g., a high-density polyethylene or glass container for organic solvents). The container must have a screw-top cap to prevent spills and evaporation. Label the container with "Hazardous Waste" and "Liquid Waste with this compound". It is also essential to list all chemical components and their approximate concentrations on the label.

3. Waste Accumulation and Storage:

  • All waste containers must be kept closed except when adding waste.

  • Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.

  • Ensure that incompatible waste streams are not stored together.[5][6][7]

4. Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[7][8]

  • Once a waste container is full, or if waste is generated infrequently, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6][8]

Disclaimer: The information provided in this document is intended as a general guide. Researchers must always consult their institution's specific chemical hygiene plan and waste disposal protocols. If available, the Safety Data Sheet (SDS) for the specific this compound product in use should be reviewed for detailed handling and disposal instructions.

References

Essential Safety and Logistics for Handling Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Trisulfo-Cy5-Alkyne, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this fluorescent dye in the laboratory.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is mandatory:

  • Eye Protection : Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required. A face shield should be worn over safety glasses if there is a risk of splashing.[1]

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves provide good protection against a broad range of chemicals for short-term use.[1][2] For prolonged handling or when dealing with solvents, it is advisable to consult the glove manufacturer's compatibility chart.[1][3]

  • Body Protection : A laboratory coat must be worn and fully buttoned.[1] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential aerosols or dust. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound ensures safety and experimental integrity.

  • Preparation :

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure all necessary PPE is clean, in good condition, and readily available.

    • Have an emergency eyewash station and safety shower accessible.

    • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

  • Handling the Compound :

    • This compound is typically stored at -20°C.[4][5] Allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture.

    • When weighing the solid compound, do so in a fume hood to avoid inhaling any fine particles.

    • The compound is soluble in water, DMSO, and DMF.[4][6] When preparing solutions, add the solvent slowly to the solid to avoid splashing.

  • During the Experiment :

    • Keep the container with this compound closed when not in use.

    • Avoid direct contact with skin and eyes. If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

    • Clean any spills immediately with an appropriate absorbent material.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste contaminated with this compound, including unused solutions, contaminated gloves, pipette tips, and absorbent materials, must be collected in a designated hazardous waste container.

  • Container Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.

  • Aqueous Waste : For aqueous waste containing the dye, the pH should be neutralized before disposal.[7] Check with your institution's Environmental Health and Safety (EH&S) office for specific guidelines on the disposal of dye solutions.[8]

  • Disposal Method : Do not pour this compound waste down the drain.[9] All hazardous waste must be disposed of through your institution's official hazardous waste management program.

Quantitative Data Summary

PropertyValueReference
Storage Condition-20°C[4][5]
SolubilityWater, DMSO, DMF, DCM[4][6]
Excitation Maximum (Ex)~647 nm[4]
Emission Maximum (Em)~670 nm[4]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

Trisulfo_Cy5_Alkyne_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Workspace prep_ppe->prep_area prep_reagents Gather Materials & Reagents prep_area->prep_reagents handle_equilibrate Equilibrate Vial to Room Temp prep_reagents->handle_equilibrate handle_weigh Weigh Compound in Fume Hood handle_equilibrate->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve exp_procedure Perform Experimental Protocol handle_dissolve->exp_procedure exp_cleanup Clean Spills Immediately exp_procedure->exp_cleanup disp_collect Collect Contaminated Waste exp_cleanup->disp_collect disp_label Label Hazardous Waste Container disp_collect->disp_label disp_dispose Dispose via EH&S disp_label->disp_dispose

Safe handling workflow for this compound.

References

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